Bromo(2H3)methane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bromo(trideuterio)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3Br/c1-2/h1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZUXJHMPEANEGY-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60149500 | |
| Record name | Bromo(2H3)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60149500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1111-88-2 | |
| Record name | Methane-d3, bromo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1111-88-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromo(2H3)methane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001111882 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromo(2H3)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60149500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromo(2H3)methane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.897 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of Bromo(2H3)methane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physical properties of Bromo(2H3)methane (CAS No: 1111-88-2), also known as bromomethane-d3 or deuterated methyl bromide. This isotopically labeled compound is a valuable tool in mechanistic studies, particularly in nuclear magnetic resonance (NMR) and mass spectrometry, where it serves as a probe for introducing a deuterated methyl group.[1] The substitution of protium with deuterium atoms imparts subtle but significant changes to the physicochemical properties of the molecule compared to its non-deuterated counterpart, bromomethane (CH₃Br).
Quantitative Physical Properties
The following table summarizes the key physical properties of this compound for easy reference and comparison.
| Property | Value | Notes |
| Molecular Formula | CBrD₃[1][2] | |
| Molecular Weight | 97.915 g/mol [2] | The molecular weight of the non-deuterated form is 94.939 g/mol .[3] |
| Boiling Point | 3.836 °C[2] | At 760 mmHg. This is slightly higher than the boiling point of bromomethane (3.56 °C).[4][5] |
| Melting Point | -94 °C[1][2] | Very similar to the melting point of bromomethane (-93.6 °C).[4] |
| Density | 1.682 g/cm³[1][2] | |
| Vapor Pressure | 1420 mmHg | At 20 °C.[2] |
| Refractive Index | 1.409[2] | |
| Flash Point | -34.699 °C[2] | |
| Exact Mass | 96.96064[2] | |
| Isotopic Purity | ≥99.5 atom % D | Typical purity for commercially available this compound.[1] |
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of this compound are not extensively published. However, the methodologies employed would be analogous to standard procedures for volatile organic compounds. Below are generalized protocols for key measurements.
1. Determination of Boiling Point:
The boiling point of volatile compounds like this compound is typically determined using a micro-boiling point apparatus.
-
Apparatus: A Thiele tube or a similar oil bath, a thermometer, a capillary tube sealed at one end, and a small test tube.
-
Procedure:
-
A small amount of the this compound sample is placed in the small test tube.
-
The capillary tube is inverted and placed inside the test tube with the sample.
-
The apparatus is heated gently in the oil bath.
-
As the temperature rises, a steady stream of bubbles will emerge from the capillary tube.
-
The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point. This occurs when the vapor pressure of the substance equals the atmospheric pressure.
-
2. Determination of Melting Point:
The melting point is determined using a standard melting point apparatus.
-
Apparatus: A melting point apparatus (e.g., a Mel-Temp), capillary tubes.
-
Procedure:
-
A small amount of solidified this compound (frozen using a cold bath, e.g., liquid nitrogen or dry ice/acetone) is packed into a capillary tube.
-
The capillary tube is placed in the melting point apparatus.
-
The sample is heated at a slow, controlled rate.
-
The temperature range over which the solid first begins to melt until it is completely liquid is recorded as the melting point range.
-
3. Isotopic Purity Verification by Mass Spectrometry:
Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method to confirm the isotopic purity of deuterated compounds.
-
Apparatus: A Gas Chromatograph coupled to a Mass Spectrometer.
-
Procedure:
-
A dilute solution of this compound in a suitable volatile solvent is prepared.
-
The sample is injected into the GC, where it is vaporized and separated from any impurities.
-
The separated compound enters the mass spectrometer, where it is ionized.
-
The mass-to-charge ratio of the molecular ions is measured. The presence of a prominent peak corresponding to the molecular weight of CBrD₃ and the absence or very low intensity of peaks corresponding to partially deuterated or non-deuterated bromomethane confirms high isotopic purity.[1]
-
Visualized Experimental Workflow
The synthesis and quality control of this compound is a critical process for ensuring its suitability for research applications. The following diagram illustrates a typical workflow for its preparation and purity verification.
Caption: Workflow for the synthesis and quality control of this compound.
References
An In-depth Technical Guide to the Synthesis and Purification of Deuterated Methyl Bromide (CD₃Br)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of deuterated methyl bromide (CD₃Br), a crucial reagent in isotopic labeling studies, mechanistic investigations, and as a building block in the synthesis of deuterated pharmaceutical compounds. This document details the most effective synthetic methodologies, provides explicit experimental protocols, and presents quantitative data to enable researchers to produce high-purity CD₃Br.
Introduction
Deuterated methyl bromide is a valuable tool in a wide range of scientific disciplines. Its use in nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy allows for the elucidation of reaction mechanisms and the study of molecular structures. In pharmaceutical development, the incorporation of deuterium can favorably alter the metabolic profile of drug candidates, a strategy known as "deuterium-fortified drugs." The synthesis of high-purity CD₃Br is therefore of significant interest. This guide focuses on the most reliable and high-yielding synthetic route, the Hunsdiecker reaction of deuterated silver acetate.
Synthesis of Deuterated Methyl Bromide
The most convenient and high-yielding method for the synthesis of deuterated methyl bromide is the reaction of silver acetate-d₃ with bromine.[1][2] This method, a variation of the Hunsdiecker reaction, consistently produces CD₃Br in high isotopic purity and good chemical yield.[1] Alternative methods, such as the reduction of carbon dioxide to deuterated methanol followed by conversion to the bromide, are generally more complex and result in lower yields.[1]
Reaction Principle: The Hunsdiecker Reaction
The synthesis of deuterated methyl bromide from silver acetate-d₃ is an example of the Hunsdiecker reaction, a decarboxylative halogenation.[3][4][5] The overall transformation is the substitution of a carboxylate group with a bromine atom.
Reaction Scheme:
CD₃COOAg + Br₂ → CD₃Br + CO₂ + AgBr
The reaction is believed to proceed through a radical mechanism.[4]
Quantitative Data
The synthesis of deuterated methyl bromide via the Hunsdiecker reaction of silver acetate-d₃ provides high yields and exceptional isotopic purity.
| Parameter | Value | Reference |
| Chemical Yield | 75-82% | [1] |
| Isotopic Purity (atom % D) | 99.3% | [1] |
Experimental Protocol: Synthesis of Deuterated Methyl Bromide
This protocol is adapted from the method described in the Canadian Journal of Chemistry.[1]
Materials:
-
Silver acetate-d₃ (CD₃COOAg)
-
Bromine (Br₂), anhydrous
-
Ascarite
-
Drierite (anhydrous calcium sulfate)
-
Dry ice (solid CO₂)
-
Acetone
Equipment:
-
Vacuum line
-
Reaction tube with a flask and a sidearm for bromine addition (as depicted in the original literature[1])
-
Dewar flasks
-
Glassware for purification (condensers, receiving flasks)
Procedure:
-
Preparation of Silver Acetate-d₃: Deuterated silver acetate can be prepared by neutralizing deuterated acetic acid (CD₃COOH) with a solution of silver nitrate. The resulting precipitate is filtered, washed with cold water, and dried under vacuum.[1]
-
Reaction Setup: Place the dry silver acetate-d₃ into the reaction flask. Attach the flask to the vacuum line and evacuate to remove any residual moisture.
-
Addition of Bromine: Cool the sidearm of the reaction tube with a dry ice/acetone bath. Distill anhydrous bromine into the cooled sidearm under vacuum.
-
Reaction: Carefully allow the bromine to warm and vaporize. The bromine vapor will come into contact with the silver acetate-d₃, initiating the reaction. The reaction is typically complete within 30-60 minutes.[1] The reaction mixture will change color, and the formation of silver bromide precipitate will be observed.
-
Isolation of Crude Product: After the reaction is complete, cool the reaction vessel with liquid nitrogen to condense the volatile products, including CD₃Br. Attach the reaction vessel to a clean vacuum line.
-
Purification: The crude deuterated methyl bromide is then purified by a series of vacuum distillations.
Purification of Deuterated Methyl Bromide
The primary impurities in the crude product are unreacted bromine, deuterated ethane (CD₃CD₃), and traces of deuterated acetic acid or methyl acetate.[1] A multi-step purification process is employed to obtain high-purity CD₃Br.
Purification Protocol
-
Removal of Unreacted Bromine: The crude product is passed through a column packed with a mixture of Ascarite (to remove acidic vapors) and Drierite (to remove moisture). This step also removes any remaining traces of bromine.[1]
-
Fractional Condensation: The gas stream is then passed through a series of cold traps.
-
A trap cooled with a dry ice/acetone bath (-78 °C) will condense the deuterated methyl bromide (boiling point: 3.6 °C) and any higher-boiling impurities.
-
A trap cooled with liquid nitrogen (-196 °C) can be used to trap any highly volatile byproducts, though deuterated ethane will also be collected here.
-
-
Final Purification: The deuterated methyl bromide collected in the -78 °C trap is subjected to a final vacuum distillation to separate it from any less volatile impurities. The purified CD₃Br is collected in a pre-weighed, cooled receiving flask.
Visualizations
Synthesis Pathway
Caption: Hunsdiecker reaction pathway for CD₃Br synthesis.
Purification Workflow
References
Navigating the Isotopic Landscape: A Technical Guide to Commercially Available Bromo(2H3)methane for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the isotopic purity of commercially available Bromo(2H3)methane (also known as deuterated methyl bromide or CD3Br), a critical reagent for researchers, scientists, and drug development professionals. This document outlines the available commercial grades, detailed experimental protocols for isotopic purity determination, and the contextual application of such deuterated compounds in pharmaceutical research.
Commercial Availability and Isotopic Purity Specifications
The isotopic purity of this compound is a critical parameter for its application in sensitive analytical and synthetic procedures. A survey of prominent chemical suppliers reveals a range of available purities, typically expressed as "atom % D". This value represents the percentage of deuterium atoms relative to the total number of hydrogen isotopes at the methyl position. The following table summarizes the isotopic purity of this compound from various commercial sources.
| Supplier | Product Name | CAS Number | Stated Isotopic Purity (atom % D) |
| Sigma-Aldrich | Bromomethane-d3 | 1111-88-2 | 99.5 |
| American Custom Chemicals Corporation | BROMOMETHANE-D3 | 1111-88-2 | 95.0 |
| Cambridge Isotope Laboratories, Inc. | (Details available upon request) | (Various purities offered) | |
| CDN Isotopes | (Details available upon request) | (Various purities offered) |
Experimental Protocols for Isotopic Purity Determination
The accurate determination of the isotopic purity of this compound is crucial for its intended applications. The most common and reliable methods employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy (both ²H and ¹H) and Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol for Isotopic Purity Determination by Deuterium (²H) NMR Spectroscopy
Deuterium NMR spectroscopy is a direct method for observing the deuterium nucleus. The presence of a signal at the expected chemical shift for the methyl group confirms the incorporation of deuterium, and the absence of other deuterium signals indicates high isotopic purity at other positions.
Methodology:
-
Sample Preparation:
-
Prepare the sample in a non-deuterated solvent to avoid overwhelming the detector with a large solvent signal.[1] Chloroform (CHCl₃) or dichloromethane (CH₂Cl₂) are suitable choices.
-
For a liquid sample like this compound, a concentration of 1-5% (v/v) in the chosen solvent is typically sufficient.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Parameters:
-
Use a high-field NMR spectrometer equipped with a broadband probe capable of observing the ²H nucleus.
-
The ²H chemical shifts are equivalent to the ¹H chemical shifts.[1]
-
Data is typically collected without a lock, as a deuterated solvent is not used.[1] Shimming can be performed on the ¹H signal of the residual protons in the solvent or by using a gradient shimming method on the sample's ¹H signals.[1]
-
A simple pulse-acquire experiment is usually sufficient.
-
Key parameters to set include:
-
Pulse Width: A calibrated 90° pulse for the deuterium channel.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: Dependent on the sample concentration, but often 16 to 64 scans provide a good signal-to-noise ratio.
-
-
-
Data Analysis:
-
Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform.
-
Integrate the area of the deuterium signal corresponding to the -CD₃ group.
-
The isotopic purity is determined by comparing the integral of the -CD₃ signal to the integral of any impurity signals. For highly pure samples, the spectrum will show a single dominant peak.
-
Protocol for Isotopic Purity Determination by Proton (¹H) NMR Spectroscopy
Quantitative ¹H NMR (qNMR) spectroscopy can be used to determine the amount of residual non-deuterated and partially deuterated species (e.g., -CHD₂ and -CH₂D) in the this compound sample.
Methodology:
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample.
-
Dissolve the sample in a deuterated solvent (e.g., chloroform-d, CDCl₃) containing a known concentration of an internal standard. The internal standard should have a sharp, well-resolved signal that does not overlap with any of the analyte signals.
-
Transfer the solution to a high-quality 5 mm NMR tube.
-
-
Instrument Parameters:
-
Use a high-field NMR spectrometer.
-
Ensure the spectrometer is well-shimmed to obtain sharp lineshapes.
-
Key parameters for quantitative analysis include:
-
Pulse Width: A calibrated 90° pulse.
-
Relaxation Delay (d1): This is a critical parameter. It should be at least 5 times the longest T₁ relaxation time of the protons being quantified to ensure full relaxation and accurate integration.
-
Number of Scans: A sufficient number of scans (e.g., 16 or more) should be acquired to achieve a high signal-to-noise ratio for the small signals from the residual protonated species.
-
-
-
Data Analysis:
-
Process the spectrum and carefully integrate the signals corresponding to the residual -CH₃, -CHD₂, and -CH₂D groups, as well as the signal from the internal standard.
-
The concentration of the residual protonated species can be calculated relative to the known concentration of the internal standard.
-
The isotopic purity is then calculated based on the determined amount of these residual species.
-
Protocol for Isotopic Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique that can separate this compound from its less deuterated isotopologues and provide their relative abundances based on their mass-to-charge ratios.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample in a volatile, high-purity solvent (e.g., dichloromethane or hexane). A concentration in the low ppm range is typically sufficient.
-
-
Instrument Parameters:
-
Gas Chromatograph (GC):
-
Column: A capillary column with a non-polar stationary phase (e.g., DB-1 or HP-5ms) is suitable for separating volatile compounds like methyl bromide.
-
Injection: Use a split or splitless injection mode, depending on the sample concentration. The injector temperature should be set to ensure rapid volatilization (e.g., 250 °C).
-
Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 150 °C) to ensure good separation.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard.
-
Acquisition Mode: Acquire data in full scan mode to observe the molecular ions of the different isotopologues.
-
Mass Range: Scan a mass range that includes the expected molecular ions (e.g., m/z 94-100).
-
-
-
Data Analysis:
-
Identify the chromatographic peak corresponding to bromomethane.
-
Examine the mass spectrum of this peak. The molecular ion region will show a cluster of peaks corresponding to the different isotopologues due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br) and the presence of any residual protons.
-
The relative abundances of the ions corresponding to CD₃Br, CHD₂Br, CH₂DBr, and CH₃Br can be determined by integrating the areas of their respective molecular ion peaks in the mass spectrum.
-
The isotopic purity is calculated from the relative abundances of these isotopologues.
-
Application in Drug Development: The Role of Deuterated Compounds
This compound itself is not typically involved in specific cellular signaling pathways. Instead, its significance in drug development lies in its use as a synthetic precursor for introducing a trideuteromethyl (-CD₃) group into drug candidates. This isotopic labeling serves several crucial purposes:
-
Metabolic Studies: Deuterated compounds are invaluable tools for studying drug metabolism. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can slow down metabolic processes that involve the cleavage of a C-H bond at the site of deuteration. By strategically placing deuterium atoms on a drug molecule, researchers can investigate its metabolic pathways and identify sites of metabolic vulnerability.
-
Pharmacokinetic Profiling: Altering the rate of metabolism by deuteration can significantly impact a drug's pharmacokinetic profile. This can lead to a longer half-life, reduced formation of toxic metabolites, and potentially a more favorable dosing regimen.[2][3][4] The first FDA-approved deuterated drug, deutetrabenazine, is a prime example of this strategy.[4][5]
-
Internal Standards in Bioanalysis: Deuterated versions of drugs are widely used as internal standards in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS). Because they have nearly identical chemical properties to the non-deuterated drug, they co-elute and ionize similarly, but can be distinguished by their higher mass. This allows for accurate and precise quantification of the drug in biological matrices like plasma or urine.
The following diagram illustrates the general workflow for utilizing a deuterated reagent like this compound in the synthesis of a labeled drug candidate for subsequent pharmacokinetic studies.
Caption: Workflow for utilizing deuterated reagents in drug development.
Experimental Workflow for Isotopic Purity Determination
The following diagram outlines a generalized workflow for the determination of the isotopic purity of this compound, integrating the key analytical techniques described in this guide.
Caption: Workflow for isotopic purity determination of this compound.
References
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. researchgate.net [researchgate.net]
- 3. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals [ouci.dntb.gov.ua]
- 4. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Spectroscopic Characterization of Bromo(2H3)methane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Bromo(2H3)methane (CD₃Br), a deuterated isotopologue of bromomethane. Understanding the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this compound is crucial for its identification, quantification, and application in various research fields, including its use as a tracer in metabolic studies and for investigating kinetic isotope effects.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound. Due to the isotopic substitution, the spectroscopic properties exhibit notable differences compared to its non-deuterated counterpart, bromomethane (CH₃Br).
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Parameter | ¹H NMR | ¹³C NMR | ²H (Deuterium) NMR |
| Chemical Shift (δ) | Expected to be minimal or absent due to the lack of protons.[1] | ~9.5 ppm (referenced to TMS) | Expected to show a signal confirming deuterium incorporation.[1] |
| Multiplicity | Not Applicable | Singlet (due to proton decoupling) | Expected to be a singlet |
| Coupling Constants (J) | Not Applicable | Not Applicable | Not Applicable |
| Solvent | CDCl₃ (or other deuterated solvents)[2] | CDCl₃ (or other deuterated solvents)[3][4] | CHCl₃ (or other non-deuterated solvents) |
Note: The ¹³C NMR chemical shift is based on the value for bromomethane and is not expected to shift significantly upon deuteration.
Infrared (IR) Spectroscopy
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Notes |
| C-D Stretching | ~2100–2200[1] | Strong | This absorption is a key diagnostic feature for deuteration, as it is significantly lower than the C-H stretching frequency (~3000 cm⁻¹).[1][5] |
| C-Br Stretching | 550–750[6] | Strong | The position of this band is characteristic of a bromoalkane. |
| CD₃ Deformation | ~1050-1200 | Medium | Analogous to the CH₃ deformation (umbrella) mode. |
Mass Spectrometry (MS)
| Ion Fragment | m/z (Mass-to-Charge Ratio) | Relative Abundance | Notes |
| [CD₃⁷⁹Br]⁺ (Molecular Ion, M) | 97 | High | The presence of two major isotopes of bromine (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio results in a characteristic M and M+2 pattern.[7][8] |
| [CD₃⁸¹Br]⁺ (Molecular Ion, M+2) | 99 | High | The M+2 peak is of similar intensity to the M peak.[7][8] |
| [CD₃]⁺ | 18 | Variable | Fragmentation resulting from the cleavage of the C-Br bond. |
| [⁷⁹Br]⁺ / [⁸¹Br]⁺ | 79 / 81 | Variable | Represents the bromine cation. |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Prepare a solution of this compound in a suitable deuterated solvent (e.g., CDCl₃ for ¹³C NMR) or non-deuterated solvent (e.g., CHCl₃ for ²H NMR) in a standard 5 mm NMR tube. The concentration should be approximately 5-25 mg/mL.
-
Instrument Setup :
-
Tune and shim the NMR spectrometer for the appropriate nucleus (¹H, ¹³C, or ²H).
-
Set the spectral width and acquisition time to ensure adequate resolution and signal-to-noise ratio.
-
For ¹³C NMR, use a proton-decoupled pulse sequence.
-
-
Data Acquisition : Acquire the free induction decay (FID) by applying a radiofrequency pulse. The number of scans will depend on the sample concentration and the sensitivity of the instrument.
-
Data Processing :
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm for ¹H and ¹³C NMR).
-
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
Gas Phase : Introduce the gaseous this compound into a gas cell with IR-transparent windows (e.g., KBr or NaCl).
-
Liquid Phase : If condensed, a thin film of the liquid can be placed between two salt plates (e.g., KBr or NaCl).
-
-
Instrument Setup :
-
Perform a background scan with the empty cell or clean salt plates.
-
Set the desired spectral range (typically 4000-400 cm⁻¹) and resolution (e.g., 4 cm⁻¹).
-
-
Data Acquisition : Place the sample in the IR beam path and acquire the spectrum. Co-add multiple scans to improve the signal-to-noise ratio.
-
Data Processing : The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction : Introduce the gaseous or volatile liquid sample into the mass spectrometer's ion source via a gas chromatography (GC) system or a direct inlet probe.
-
Ionization : Utilize electron ionization (EI) at a standard energy of 70 eV to induce fragmentation.
-
Mass Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection : The abundance of each ion is measured by a detector.
-
Data Interpretation : Analyze the resulting mass spectrum for the molecular ion peaks (M and M+2) and the characteristic fragmentation pattern to confirm the structure of the compound.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
References
- 1. This compound | 1111-88-2 | Benchchem [benchchem.com]
- 2. docbrown.info [docbrown.info]
- 3. CH3Br C-13 nmr spectrum of bromomethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of methyl bromide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. docbrown.info [docbrown.info]
- 5. A C-D (carbon–deuterium) bond is electronically much like a C-H b... | Study Prep in Pearson+ [pearson.com]
- 6. CH3Br infrared spectrum of bromomethane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. C2H5Br CH3CH2Br mass spectrum of bromoethane fragmentation pattern of m/z m/e ions for analysis and identification of bromoethane ethyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Bromo(2H3)methane: A Technical Guide to its Core Properties and Identification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromo(2H3)methane, also known as bromomethane-d3 or deuterated methyl bromide, is a deuterated isotopologue of bromomethane.[1] Its chemical formula is CBrD3 or CD3Br.[1][2][3][4] This technical guide provides an in-depth overview of the core properties of this compound, including its Chemical Abstracts Service (CAS) number, molecular formula, and key physical and chemical data. The information is presented to support its application in scientific research, particularly in mechanistic studies and as a deuterated probe.
Chemical Identification and Formula
The definitive identifier for this compound is its CAS Registry Number, which is 1111-88-2.[1][2][3] The molecular formula for this compound is CBrD3, indicating that the three hydrogen atoms of bromomethane have been replaced with deuterium.[2][4]
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | Bromomethane-d3, bromo(trideuterio)methane, Methyl-d3 bromide[1][2][4] |
| CAS Number | 1111-88-2[1][2][3] |
| Molecular Formula | CBrD3[1][2][3][4] |
| IUPAC Standard InChI | InChI=1S/CH3Br/c1-2/h1H3/i1D3[3] |
| IUPAC Standard InChIKey | GZUXJHMPEANEGY-FIBGUPNXSA-N[3] |
| Canonical SMILES | CBr[2] |
| Isomeric SMILES | [2H]C([2H])([2H])Br[2] |
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in experimental settings.
| Property | Value |
| Molecular Weight | 97.915 g/mol [2], 97.957 g/mol [1][3], 97.96 g/mol [4] |
| Melting Point | -94 °C[1][2][4] |
| Boiling Point | 3.836 °C at 760 mmHg[2], 3.8-4 °C at 760 mmHg[1], 4 °C[4] |
| Density | 1.682 g/cm³[1][2] |
| Flash Point | -34.699 °C[2] |
| Vapor Pressure | 1420 mm Hg (at 20 °C)[2] |
| Refractive Index | 1.409[2] |
| Exact Mass | 96.96064[2] |
Experimental Workflow for Identification and Characterization
The following diagram outlines a typical experimental workflow for the identification and characterization of this compound in a research setting. This process ensures the purity and structural integrity of the compound before its use in further applications.
Applications in Research
This compound serves as a valuable tool in various research domains, primarily due to the presence of deuterium atoms. Its applications include:
-
Isotopic Labeling: It is used to introduce a deuterated methyl group into molecules.[1] This allows researchers to trace the fate of the methyl group in chemical reactions using techniques like mass spectrometry and NMR spectroscopy.
-
Kinetic Isotope Effect Studies: The difference in mass between deuterium and hydrogen can affect the rate of chemical reactions. This compound is employed to study the kinetic isotope effect in reactions involving the transfer of a methyl group or the cleavage of a C-H bond on the methyl group.
-
Mechanistic Studies: By tracking the deuterated methyl group, scientists can elucidate the mechanisms of complex chemical and biochemical reactions.
Safety Information
This compound is classified as toxic and dangerous for the environment.[2] Appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated area, should be strictly followed when handling this compound. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
References
The Invisible Hand of Deuterium: A Technical Guide to the Discovery and History of Deuterated Halomethanes in Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of deuterated halomethanes in scientific research, tracing their journey from laboratory curiosities to indispensable tools in modern chemistry and drug development. The strategic replacement of hydrogen with its heavier, stable isotope, deuterium, has profound effects on the physicochemical properties of these simple organic molecules, unlocking a wealth of applications that continue to shape our understanding of reaction mechanisms and enhance the efficacy of pharmaceuticals.
Early Discoveries and the Dawn of Isotopic Labeling
The story of deuterated halomethanes is intrinsically linked to the discovery of deuterium itself in 1931 by Harold Urey, a landmark achievement that earned him the Nobel Prize in Chemistry in 1934.[1] This discovery opened the door to the field of isotope chemistry, where the subtle mass difference between hydrogen and deuterium could be exploited as a powerful investigative tool.
Chloroform (trichloromethane), a compound synthesized independently by several investigators around 1831, was one of the first halomethanes to be deuterated.[2] The primary driver for the synthesis of deuterated chloroform (CDCl₃) was the advent of Nuclear Magnetic Resonance (NMR) spectroscopy. As a common solvent for NMR analysis, the presence of protons in standard chloroform would produce a large interfering signal, obscuring the signals of the analyte. By replacing the single proton with a deuterium atom, which resonates at a different frequency, a "silent" solvent was created, allowing for clear observation of the sample's proton signals.
The Kinetic Isotope Effect: A Paradigm Shift in Mechanistic Chemistry and Drug Discovery
The substitution of hydrogen with deuterium leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This is due to the lower zero-point vibrational energy of the heavier deuterium atom.[3] Consequently, reactions that involve the cleavage of a C-H bond in their rate-determining step will proceed at a slower rate when a C-D bond is present. This phenomenon is known as the Deuterium Kinetic Isotope Effect (KIE) .[3][4][5][6]
The KIE has become a cornerstone of physical organic chemistry, providing invaluable insights into reaction mechanisms. By selectively deuterating a molecule at different positions and measuring the reaction rates, chemists can pinpoint which C-H bonds are broken during the slowest step of a reaction.
This principle has been revolutionary in the field of drug development. Many drugs are metabolized in the body by enzymes, such as the cytochrome P450 family, through reactions that involve the cleavage of C-H bonds.[7] By strategically replacing these metabolically vulnerable hydrogens with deuterium, the rate of metabolism can be significantly reduced. This can lead to:
-
Increased drug half-life: The drug remains in the body for a longer period, potentially reducing the required dosage frequency.
-
Improved metabolic profile: Slowing down metabolism can reduce the formation of unwanted or toxic metabolites.
-
Enhanced therapeutic efficacy: By maintaining a more stable concentration of the active drug in the bloodstream.
This "deuterium switch" strategy has led to the development of several successful deuterated drugs, with the first to receive FDA approval being Austedo® (deutetrabenazine) in 2017.[1]
Synthesis of Deuterated Halomethanes: Key Experimental Protocols
The synthesis of deuterated halomethanes is crucial for their application in research. Below are detailed methodologies for the preparation of some of the most commonly used deuterated halomethanes.
Deuterated Chloroform (CDCl₃)
Deuterated chloroform is most commonly synthesized via the haloform reaction using deuterated starting materials.
Experimental Protocol: Haloform Reaction with Deuterated Acetone
-
Reactants: Acetone-d₆, Sodium hypobromite (or hypochlorite) solution (prepared in situ from NaOH and Br₂ or Cl₂ in D₂O).
-
Procedure:
-
A solution of sodium hydroxide in heavy water (D₂O) is prepared in a reaction flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Bromine (or chlorine) is added slowly to the stirred solution to form sodium hypobromite (or hypochlorite).
-
Acetone-d₆ is then added dropwise to the reaction mixture.
-
The reaction is allowed to proceed with stirring, and the temperature is gradually allowed to rise to room temperature.
-
The resulting deuterated chloroform (or bromoform) separates as a dense lower layer.
-
The crude product is separated, washed with dilute acid and then with water, dried over a suitable drying agent (e.g., anhydrous calcium chloride), and purified by distillation.
-
Deuterated Methylene Chloride (CD₂Cl₂)
Deuterated methylene chloride can be prepared by the reduction of deuterated chloroform or by direct H-D exchange.
Experimental Protocol: H-D Exchange under Phase-Transfer Catalysis
-
Reactants: Methylene chloride (CH₂Cl₂), Deuterium oxide (D₂O), Sodium deuteroxide (NaOD), Phase-transfer catalyst (e.g., a quaternary ammonium salt).
-
Procedure:
-
A solution of sodium deuteroxide in deuterium oxide is prepared in a reaction vessel.
-
Methylene chloride and a catalytic amount of a phase-transfer catalyst are added to the aqueous solution.
-
The two-phase mixture is stirred vigorously at a controlled temperature. The phase-transfer catalyst facilitates the transfer of deuteroxide ions into the organic phase, where the H-D exchange occurs.
-
The reaction progress is monitored by NMR spectroscopy to determine the extent of deuteration.
-
Once the desired level of deuteration is achieved, the organic layer is separated, washed with water, dried, and purified by distillation.
-
Deuterated Bromoform (CDBr₃)
Similar to deuterated chloroform, deuterated bromoform can be synthesized using the haloform reaction with deuterated acetone and bromine in the presence of a base in heavy water.
Experimental Protocol: Haloform Reaction for Deuterated Bromoform
-
Reactants: Acetone-d₆, Bromine, Sodium hydroxide, Deuterium oxide (D₂O).
-
Procedure:
-
Prepare a solution of sodium hydroxide in D₂O in a flask cooled in an ice bath.
-
Slowly add bromine to the stirred solution to generate sodium hypobromite.
-
Add acetone-d₆ dropwise to the reaction mixture.
-
Allow the reaction to stir and warm to room temperature.
-
The product, deuterated bromoform, will form as a dense, pale yellow liquid.
-
Separate the organic layer, wash with a sodium thiosulfate solution to remove excess bromine, then with water.
-
Dry the product over anhydrous magnesium sulfate and purify by distillation.
-
Deuterated Iodoform (CDI₃)
The synthesis of deuterated iodoform follows the same principle of the haloform reaction.
Experimental Protocol: Haloform Reaction for Deuterated Iodoform
-
Reactants: Acetone-d₆, Iodine, Potassium iodide, Sodium hydroxide, Deuterium oxide (D₂O).
-
Procedure:
-
Dissolve potassium iodide and iodine in D₂O in a reaction flask.
-
Add acetone-d₆ to the iodine solution.
-
Slowly add a solution of sodium hydroxide in D₂O to the mixture with constant stirring.
-
A yellow precipitate of deuterated iodoform will form.
-
Continue stirring for a short period to ensure complete reaction.
-
Collect the solid product by filtration, wash thoroughly with cold D₂O, and dry. Recrystallization from a suitable solvent can be performed for further purification.
-
Quantitative Data on the Kinetic Isotope Effect of Deuterated Halomethanes
The magnitude of the kinetic isotope effect (kH/kD) provides quantitative information about the transition state of a reaction. Below is a table summarizing typical KIE values for reactions involving the cleavage of C-H/C-D bonds in halomethanes.
| Reaction Type | Halomethane | kH/kD (approximate) | Reference Context |
| Free Radical Halogenation | CH₄ vs. CD₄ | 4.5 | Illustrates the significant effect of deuterium substitution on the rate of hydrogen abstraction by a halogen radical. |
| E2 Elimination | CH₃CH₂Br vs. CH₃CD₂Br | 6.7 | A classic example demonstrating the involvement of C-H bond breaking in the rate-determining step of an elimination reaction.[5] |
| Cytochrome P450 Oxidation | Various drug molecules | 2 - 10 | The wide range reflects the diversity of substrates and P450 isozymes, highlighting the potential for significant metabolic slowing.[7] |
| H-atom abstraction by H atoms | CHCl₃ vs. CDCl₃ | 3.3 - 3.4 | Shows the relative rates of abstracting a hydrogen versus a chlorine atom from chloroform. |
Visualizing the Role of Deuterated Halomethanes in Research
The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and concepts related to the use of deuterated halomethanes.
Conclusion and Future Outlook
From their humble beginnings as tools for NMR spectroscopy, deuterated halomethanes have evolved into sophisticated instruments for probing the intricacies of chemical reactions and enhancing the therapeutic potential of medicines. The profound yet predictable influence of the deuterium isotope effect continues to be a driving force in their application. As synthetic methodologies become more refined and our understanding of biological systems deepens, the role of deuterated compounds, including halomethanes, is set to expand further. Future research will likely focus on the development of more complex, selectively deuterated molecules for targeted therapeutic applications and as sensitive probes for advanced analytical techniques. The "invisible hand" of deuterium will undoubtedly continue to guide innovation across the scientific landscape.
References
- 1. Deuterated drug - Wikipedia [en.wikipedia.org]
- 2. Chloroform - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. epfl.ch [epfl.ch]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 7. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Exploration of C-D Bond Strength in Bromo(2H3)methane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the theoretical studies concerning the carbon-deuterium (C-D) bond strength in bromo(2H3)methane (CD3Br). Understanding the nuances of C-D bond energetics is paramount in various scientific disciplines, including mechanistic chemistry, isotope geochemistry, and particularly in pharmaceutical sciences, where the substitution of hydrogen with deuterium is a key strategy for enhancing the metabolic stability of drug candidates—a phenomenon known as the kinetic isotope effect.
Theoretical Framework: The Isotopic Effect on Bond Strength
The fundamental principle underlying the increased strength of a C-D bond compared to a carbon-hydrogen (C-H) bond lies in the difference in their zero-point vibrational energies (ZPVE). According to quantum mechanics, a chemical bond is not static but vibrates even at absolute zero. The energy of this ground vibrational state is the ZPVE.
Due to its greater mass, deuterium vibrates at a lower frequency than hydrogen when bonded to a carbon atom. The ZPVE is directly proportional to the vibrational frequency. Consequently, the C-D bond has a lower ZPVE than the C-H bond. Since bond dissociation energy (BDE) is the energy required to break a bond, and this process starts from the zero-point energy level, a greater amount of energy is needed to dissociate the C-D bond. This results in the C-D bond being inherently stronger than the C-H bond.
Computational Methodologies for Determining C-D Bond Strength
The determination of the C-D bond dissociation energy in this compound is accessible through a variety of computational chemistry techniques. Density Functional Theory (DFT) is a widely used method that offers a good balance between accuracy and computational cost. For more precise calculations, composite methods such as G3B3 or high-level ab initio calculations can be employed.
Recommended Computational Protocol
A robust protocol for the theoretical determination of the C-D bond dissociation energy in CD3Br involves the following steps:
-
Geometry Optimization: The initial step is to perform a full geometry optimization of the this compound molecule to find its lowest energy conformation.
-
Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to calculate the zero-point vibrational energy (ZPVE).
-
Homolytic Bond Cleavage and Fragment Optimization: The C-D bond is then homolytically cleaved to generate a deuterated methyl radical (•CD3) and a bromine radical (•Br). The geometries of these radical fragments are then individually optimized.
-
Fragment Frequency Calculations: Frequency calculations are performed for each of the optimized radical fragments to obtain their respective ZPVEs.
-
Single-Point Energy Calculations: To obtain more accurate electronic energies, single-point energy calculations are performed on the optimized geometries of the parent molecule and the radical fragments using a higher level of theory or a larger basis set.
-
Bond Dissociation Energy Calculation: The bond dissociation energy is then calculated as the difference between the sum of the energies of the products (radicals) and the energy of the reactant (parent molecule), with corrections for the zero-point vibrational energies.
The formula for the bond dissociation enthalpy (BDE) at 0 K is: BDE(C-D) = [E(•CD3) + ZPVE(•CD3)] + [E(•Br) + ZPVE(•Br)] - [E(CD3Br) + ZPVE(CD3Br)]
Data Presentation: Theoretical and Experimental Parameters
The following tables summarize key quantitative data relevant to the study of this compound. Table 1 presents experimental vibrational frequencies for CD3Br, which are crucial for validating the accuracy of the computational methods used. Table 2 provides a comparison of experimental bond parameters for CH3Br, which can serve as a benchmark for theoretical calculations of CD3Br.
| Table 1: Experimental Vibrational Frequencies of this compound (CD3Br) | |
| Vibrational Mode | Frequency (cm⁻¹) |
| ν1 (CD3 symmetric stretch) | 2160 |
| ν2 (CD3 symmetric deformation) | 1055 |
| ν3 (C-Br stretch) | 576 |
| ν4 (CD3 degenerate stretch) | 2297 |
| ν5 (CD3 degenerate deformation) | 1055 |
| ν6 (CD3 rock) | 711 |
Data sourced from the NIST Chemistry WebBook.[1]
| Table 2: Experimental Bond Parameters for Bromomethane (CH3Br) | |
| Parameter | Value |
| C-H Bond Length | 1.082 Å |
| C-Br Bond Length | 1.934 Å |
| H-C-H Bond Angle | 111.2° |
| H-C-Br Bond Angle | 107.7° |
Data sourced from the NIST Computational Chemistry Comparison and Benchmark Database.[2] It is theoretically expected that the C-D bond length in CD3Br will be slightly shorter than the C-H bond length in CH3Br due to the lower zero-point energy of the C-D bond.[3]
Mandatory Visualizations
The following diagrams illustrate the theoretical concepts and computational workflows discussed in this guide.
Caption: Zero-point energy difference between C-H and C-D bonds.
Caption: Workflow for computational C-D BDE calculation.
Conclusion
The increased strength of the C-D bond in this compound compared to the C-H bond in its isotopologue is a direct consequence of the lower zero-point vibrational energy of the C-D bond. This fundamental principle can be quantitatively explored and confirmed through robust computational chemistry workflows. The methodologies and data presented in this guide provide a comprehensive framework for researchers to investigate and understand the C-D bond strength in CD3Br and other deuterated compounds. Such theoretical studies are invaluable for predicting molecular stability and reactivity, with significant implications for the design of more effective and safer pharmaceuticals and other advanced materials.
References
Solubility of Bromo(2H3)methane in Common Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of bromo(2H3)methane (deuterated bromomethane, bromomethane-d3). Due to the limited availability of specific quantitative solubility data for the deuterated compound, this guide leverages data for its non-deuterated analog, bromomethane (methyl bromide). The isotopic substitution of hydrogen with deuterium is not expected to significantly alter the solubility characteristics in organic solvents.
Introduction
This compound is a deuterated isotopologue of bromomethane, a colorless and odorless gas at standard temperature and pressure. It is a valuable reagent in organic synthesis, particularly in mechanistic studies and as a precursor for introducing deuterated methyl groups. Understanding its solubility in various organic solvents is crucial for its effective use in these applications, enabling appropriate solvent selection for reactions, purifications, and analytical procedures.
Quantitative Solubility Data
| Solvent Family | Specific Solvent | Reported Solubility |
| Alcohols | Ethanol | Miscible[3][8] |
| Lower Alcohols | Readily Soluble[3][8] | |
| Ethers | Diethyl Ether | Very Soluble[5], Miscible[1] |
| Halogenated Hydrocarbons | Chloroform | Soluble[1][5], Miscible[3][8] |
| Carbon Tetrachloride | Freely Soluble[3] | |
| Aromatic Hydrocarbons | Benzene | Soluble[1][5] |
| Ketones | General Ketones | Miscible[1][4] |
| Sulfur-Containing Solvents | Carbon Disulfide | Miscible[5] |
Experimental Protocols for Solubility Determination
The determination of the solubility of a gas, such as this compound, in a liquid solvent requires specialized experimental techniques. The following are methodologies that can be employed to obtain quantitative solubility data.
Volumetric Method
The volumetric method is a classical and direct approach to measuring gas solubility.
Principle: A known volume of the degassed solvent is brought into contact with a known volume of the gas at a constant temperature and pressure. The change in the gas volume after equilibrium is reached corresponds to the amount of gas dissolved in the solvent.[9]
Apparatus:
-
Gas burette
-
Equilibrium vessel
-
Thermostatic bath to maintain constant temperature
-
Pressure measurement device (manometer or pressure transducer)
-
Vacuum pump for degassing the solvent
Procedure:
-
A precise volume of the organic solvent is introduced into the equilibrium vessel.
-
The solvent is thoroughly degassed to remove any dissolved air, typically by freeze-pump-thaw cycles or by vacuum.
-
The equilibrium vessel is brought to the desired and constant temperature using a thermostatic bath.[9]
-
A known initial volume of this compound is introduced into the gas burette at a known pressure.
-
The gas is then allowed to come into contact with the degassed solvent in the equilibrium vessel.
-
The system is agitated (e.g., by stirring or shaking) to facilitate the dissolution of the gas and to ensure that equilibrium is reached.
-
Once the pressure within the system stabilizes, the final volume of the gas in the burette is recorded.
-
The difference between the initial and final gas volumes, after correcting for the vapor pressure of the solvent, gives the volume of gas dissolved in the solvent.
Gas Chromatography (GC) Method
Gas chromatography offers a sensitive and accurate method for determining the solubility of volatile compounds.
Principle: A solution of the gas in the solvent at a known concentration is prepared and analyzed by headspace or direct injection GC. By comparing the detector response to a calibration curve prepared with known standards, the concentration of the dissolved gas can be determined. For sparingly soluble gases, an inert gas stripping method can be used.[10]
Apparatus:
-
Gas chromatograph (GC) with a suitable detector (e.g., Flame Ionization Detector - FID or Thermal Conductivity Detector - TCD)
-
Gas-tight syringes
-
Vials with septa for preparing saturated solutions
-
Thermostatic shaker or bath
Procedure (Headspace Analysis):
-
A series of vials are filled with a precise volume of the organic solvent.
-
An excess amount of liquid this compound (or a known volume of the gas) is added to the vials to create a saturated solution with an undissolved phase.
-
The vials are sealed and placed in a thermostatic shaker to equilibrate at a constant temperature.
-
A known volume of the headspace gas is withdrawn using a gas-tight syringe and injected into the GC.
-
The concentration of this compound in the headspace is determined by comparing the peak area to a calibration curve.
-
Using Henry's Law or a partition coefficient, the concentration of the dissolved gas in the liquid phase can be calculated from the headspace concentration.
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates a generalized workflow for the experimental determination of gas solubility in a liquid solvent.
Caption: A generalized workflow for determining the solubility of a gas in a liquid.
References
- 1. chembk.com [chembk.com]
- 2. Decoding Methyl Bromide: From Physicochemical Properties to Safe Usage - News & Updates_Industry News|Latest Industry Updates-Sunrise Group - Global Chemical Supplier_Methyl Bromide Manufacturer_Pharmaceutical Intermediates-Sunrise Group [sunrisechemical.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. chembk.com [chembk.com]
- 5. bromomethane [chemister.ru]
- 6. Methyl Bromide (EHC 166, 1995) [inchem.org]
- 7. EXTOXNET PIP - METHYL BROMIDE [extoxnet.orst.edu]
- 8. Table 4-2, Physical and Chemical Properties of Bromomethane - Toxicological Profile for Bromomethane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. eq.uc.pt [eq.uc.pt]
- 10. researchgate.net [researchgate.net]
In-Depth Technical Guide on the Safety and Handling of Bromo(2H3)methane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for Bromo(2H3)methane (Methyl Bromide-d3), a deuterated analog of the highly toxic gas Bromomethane. While deuteration can alter metabolic rates, the fundamental toxicity profile of this compound is expected to be similar to that of Bromomethane. Therefore, all safety and handling precautions for Bromomethane must be strictly adhered to when working with its deuterated form. This guide summarizes key quantitative data, outlines detailed experimental protocols for toxicity assessment, and visualizes the primary mechanism of toxicity.
Quantitative Safety and Handling Data
The following tables summarize the key physical, chemical, and toxicological properties of this compound and its non-deuterated form, Bromomethane.
| Physical and Chemical Properties | This compound (Methyl Bromide-d3) | Bromomethane (Methyl Bromide) |
| CAS Number | 1111-88-2[1] | 74-83-9 |
| Molecular Formula | CBrD₃[1][2] | CH₃Br |
| Molecular Weight | 97.96 g/mol [2] | 94.94 g/mol |
| Boiling Point | 4 °C (lit.)[2] | 3.5 °C[3] |
| Melting Point | -94 °C (lit.)[1][2] | -93.66 °C[3] |
| Density | 3.41 g/mL at 25 °C (lit.)[2] | 1.73 g/cm³ at 0 °C |
| Vapor Pressure | 1420 mm Hg at 20 °C[1] | 1620 hPa at 20 °C |
| Flash Point | -34.699 °C[1] | Not applicable to gases and gas mixtures[3] |
| Solubility in Water | Insoluble | 15.2 g/L at 25 °C |
| Toxicological Data (Bromomethane) | Value |
| Acute Inhalation Toxicity (Rat) | LC50: 302 ppm (8 hours), 781 ppm (4 hours)[4] |
| Acute Oral Toxicity (Rat) | LD50: 104 mg/kg bw[4] |
| Occupational Exposure Limits (TWA) | 1 ppm (ACGIH) |
| IDLH (Immediately Dangerous to Life or Health) | 250 ppm (NIOSH) |
Hazard Identification and GHS Classification
This compound should be handled as a substance with the same hazards as Bromomethane. The GHS classification for Bromomethane is as follows:
| Hazard Class | Hazard Statement |
| Acute Toxicity, Inhalation (Category 2) | H330: Fatal if inhaled.[3] |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation.[3] |
| Serious Eye Damage/Eye Irritation (Category 2) | H319: Causes serious eye irritation.[3] |
| Germ Cell Mutagenicity (Category 2) | H341: Suspected of causing genetic defects.[3] |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation.[3] |
| Specific Target Organ Toxicity - Repeated Exposure (Category 2) | H373: May cause damage to organs through prolonged or repeated exposure.[3] |
| Hazardous to the Aquatic Environment, Acute Hazard (Category 1) | H400: Very toxic to aquatic life. |
| Hazardous to the Ozone Layer (Category 1) | H420: Harms public health and the environment by destroying ozone in the upper atmosphere.[3] |
Experimental Protocols
Due to the high toxicity of this compound, any experimental work must be conducted in a controlled laboratory setting with appropriate engineering controls and personal protective equipment. The following are detailed methodologies for key experiments relevant to assessing the toxicity of this compound, based on established OECD guidelines for Bromomethane.
Acute Inhalation Toxicity Study (OECD TG 403)
Objective: To determine the median lethal concentration (LC50) and assess acute toxic effects from short-term inhalation exposure.
Methodology:
-
Animal Model: Young adult Sprague-Dawley rats (8-12 weeks old), nulliparous and non-pregnant females. Animals are acclimatized for at least 5 days.
-
Exposure Apparatus: Nose-only inhalation exposure chambers are preferred to minimize oral ingestion from grooming.
-
Exposure Conditions:
-
A minimum of 5 animals per sex per concentration group.
-
A control group exposed to filtered air.
-
At least 3 concentrations of this compound vapor, aiming to produce a range of toxic effects from no-effect to lethality.
-
Standard exposure duration is 4 hours.
-
The chamber atmosphere is continuously monitored for temperature (22 ± 3 °C), humidity (30-70%), and the concentration of this compound.
-
-
Observations:
-
Clinical observations are made frequently during and after exposure, and at least once daily for 14 days.
-
Body weights are recorded before exposure and at least weekly thereafter.
-
All moribund animals are humanely euthanized.
-
-
Pathology:
-
A full necropsy is performed on all animals.
-
Histopathological examination of the respiratory tract (nasal passages, trachea, and lungs) and other target organs is conducted.
-
Neurotoxicity Screening: Functional Observational Battery (FOB)
Objective: To detect and characterize behavioral and neurological abnormalities in rats following exposure to this compound.
Methodology:
-
Animal Model: As described in the acute inhalation study.
-
Procedure: The FOB is conducted at the time of peak effect (determined from pilot studies) and at specified intervals post-exposure. The battery consists of three parts:
-
Home Cage Observations: Posture, presence of tremors or convulsions, and respiratory rate are observed without disturbing the animals.
-
Open Field Observations: Animals are placed in a standardized open field for a set duration (e.g., 3-5 minutes). Observations include:
-
Autonomic Function: Piloerection, salivation, urination, defecation.
-
Neuromuscular Function: Gait, arousal level, ataxia.
-
Sensorimotor Function: Response to approach, touch, and auditory stimuli.
-
-
Manipulative Tests:
-
Sensorimotor Coordination: Righting reflex, grip strength.
-
Reactivity: Tail-pinch response.
-
-
-
Scoring: A standardized scoring system is used for each parameter to allow for quantitative analysis.
Histopathological Examination of the Respiratory Tract
Objective: To identify and characterize lesions in the nasal passages, trachea, and lungs following inhalation exposure.
Methodology:
-
Tissue Collection: At necropsy, the head is removed and the nasal passages are flushed with fixative (e.g., 10% neutral buffered formalin). The lungs are inflation-fixed with fixative at a constant pressure.
-
Tissue Processing:
-
The head is decalcified and sectioned at multiple standard levels to ensure examination of all major regions of the nasal cavity.
-
The trachea and all lung lobes are embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E).
-
-
Microscopic Examination: A qualified pathologist examines the slides for any treatment-related changes, including inflammation, necrosis, apoptosis, metaplasia, and hyperplasia of the respiratory and olfactory epithelium.
Mechanism of Toxicity and Signaling Pathway
The primary mechanism of Bromomethane toxicity is believed to involve the depletion of intracellular glutathione (GSH), a critical antioxidant. This leads to oxidative stress and subsequent cellular damage, particularly in the nervous system and respiratory tract.
References
- 1. researchgate.net [researchgate.net]
- 2. OECD Guideline of Acute Inhalation toxicity | PPTX [slideshare.net]
- 3. Approaches to the identification and recording of nasal lesions in toxicology studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional Observation Battery | Taconic Biosciences [taconic.com]
A Technical Guide to the Natural Abundance of Deuterium and its Application in Bromo(2H3)methane
Abstract
Deuterium, a stable isotope of hydrogen, possesses unique physicochemical properties that render it a powerful tool in scientific research and pharmaceutical development. Its natural abundance is a fundamental planetary characteristic, while its application in targeted molecular substitution—creating deuterated compounds like Bromo(2H3)methane—offers significant advantages in mechanistic studies and drug design. This technical guide provides an in-depth exploration of deuterium's natural abundance, the principles of the kinetic isotope effect (KIE), and the specific relevance of these concepts to this compound. It is intended for researchers, scientists, and drug development professionals seeking to leverage isotopic labeling for advanced applications.
Introduction to Deuterium
Deuterium (²H or D) is one of the two stable isotopes of hydrogen, the other being the far more common protium (¹H).[1] The nucleus of a deuterium atom, known as a deuteron, contains one proton and one neutron, whereas a protium nucleus consists of a single proton.[1] This additional neutron approximately doubles the mass of the deuterium atom compared to protium, a mass differential that is the largest between stable isotopes of any element.[1] This significant mass difference is the primary source of the unique physical and chemical properties of deuterated compounds.[1]
Natural Abundance of Deuterium
Deuterium is found in trace amounts naturally. Nearly all deuterium in the universe was formed during the Big Bang nucleosynthesis event.[1][2] On Earth, its abundance varies slightly depending on the source of water, but it is most commonly found bonded with protium to form hydrogen deuteride (HD) gas or within water molecules as semi-heavy water (HDO).[1][2]
The standard reference for deuterium abundance is Vienna Standard Mean Ocean Water (VSMOW). The data below summarizes the natural abundance of deuterium in various environments.
| Environment | Deuterium Abundance | Equivalent Ratio | Citation |
| Earth's Oceans (VSMOW) | ~155.76 ppm (parts per million) | ~1 in 6,420 hydrogen atoms | [1][3] |
| Temperate Climate Water | ~150 ppm | [3] | |
| Equatorial Water | ~155 ppm | [3] | |
| Primordial (Post-Big Bang) | ~26 ppm | ~1 in 38,500 hydrogen atoms | [1] |
| Jupiter's Atmosphere | ~26 ppm | ~1 in 38,500 hydrogen atoms | [1] |
Table 1: Natural Abundance of Deuterium in Various Environments.
The Kinetic Isotope Effect (KIE)
The substitution of a hydrogen atom with a deuterium atom can significantly alter the rate of a chemical reaction, a phenomenon known as the Deuterium Kinetic Isotope Effect (KIE).[4][5] This effect is a cornerstone of the utility of deuterated compounds in research and drug development.
Principles of the Deuterium KIE
The KIE arises from differences in the zero-point vibrational energy of chemical bonds. A carbon-deuterium (C-D) bond has a lower zero-point energy than a corresponding carbon-hydrogen (C-H) bond because the heavier deuterium atom vibrates at a lower frequency.[4][5] Consequently, more energy is required to break a C-D bond than a C-H bond, making it stronger and more stable.[1][2][6]
When the cleavage of a C-H bond is the rate-determining step of a reaction, substituting that hydrogen with deuterium will slow the reaction down.[5][7] The magnitude of this effect (kH/kD) is typically between 6 and 10, indicating the reaction proceeds 6 to 10 times faster with hydrogen than with deuterium.[7]
Figure 1: The Deuterium Kinetic Isotope Effect. This diagram illustrates that the activation energy for cleaving a C-D bond is higher than for a C-H bond, resulting in a slower reaction rate.
This compound: A Case Study
This compound, also known as deuterated methyl bromide (CD₃Br), is the deuterated isotopologue of bromomethane (CH₃Br). It serves as an excellent model compound for studying the effects of deuteration on physicochemical properties and reaction kinetics.
Physicochemical Properties
The primary difference between CH₃Br and CD₃Br is their molecular mass. This seemingly small change leads to subtle but measurable differences in other physical properties due to the stronger C-D bonds and altered vibrational energies.[8]
| Property | Bromomethane (CH₃Br) | This compound (CD₃Br) | Citation |
| Molecular Formula | CH₃Br | CD₃Br | [9][10] |
| Molecular Weight | 94.939 g/mol | 97.957 g/mol | [9][10] |
| Boiling Point | 3.56 °C | 3.836 °C | [8][11] |
| Melting Point | -94 °C | -94 °C | [11] |
| Density | ~1.675 g/cm³ (at 0°C) | 1.682 g/cm³ | [11] |
Table 2: Comparison of Physicochemical Properties of Bromomethane and this compound.
Relevance in Scientific Research
This compound is used in various research contexts:
-
Mechanistic Studies: As a probe to determine if C-H bond cleavage is involved in the rate-determining step of a reaction.
-
Spectroscopy: As an internal standard or solvent in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, where its distinct spectral properties avoid interference with proton signals.[12][13]
-
Tracer Studies: To label molecules and track their pathways in complex chemical or biological systems.[12][14]
Applications in Drug Development
The strategic replacement of hydrogen with deuterium in drug candidates is a powerful medicinal chemistry strategy known as "deuteration."[15][16] This approach leverages the KIE to improve a drug's pharmacological profile.
Improving Metabolic Stability and Pharmacokinetics
Many drugs are cleared from the body through metabolic processes, often involving the enzymatic cleavage of C-H bonds by cytochrome P450 (CYP) enzymes.[17] If this cleavage occurs at a metabolically vulnerable position and is the rate-limiting step of drug breakdown, replacing the hydrogen at that site with deuterium can significantly slow down metabolism.[6][16]
This can lead to several therapeutic benefits:
-
Improved Half-life: The drug remains in the body longer, potentially allowing for less frequent dosing.[15][17]
-
Increased Bioavailability: Slower first-pass metabolism can lead to higher concentrations of the active drug in circulation.[17]
-
More Consistent Drug Exposure: Reduced variability in metabolism among patients can lead to more predictable therapeutic outcomes.[17]
Figure 2: Impact of Deuteration on Drug Metabolism. Deuteration at a metabolic hotspot slows down the formation of metabolites due to the KIE, leading to higher and more sustained levels of the active drug.
Experimental Protocols
Methodology for Determining Deuterium Abundance
The precise measurement of deuterium-to-hydrogen (D/H) ratios is critical for various applications. The standard technique is Elemental Analysis - Isotope Ratio Mass Spectrometry (EA-IRMS).
Protocol: D/H Ratio Analysis via EA-IRMS
-
Sample Preparation:
-
Ensure the sample (e.g., water, lyophilized tissue) is homogenous.[18]
-
Accurately weigh the sample into a tin or silver capsule. For water samples, a specific amount is injected directly.
-
Place the encapsulated sample into an autosampler.
-
-
Combustion/Pyrolysis:
-
The sample is dropped into a high-temperature reactor (typically >1000°C).
-
For organic samples, combustion with excess oxygen converts all hydrogen to water (H₂O).
-
For water samples, pyrolysis over a reactive carbon packing converts the water to H₂ and CO gas.
-
-
Gas Chromatography:
-
The resulting gases are carried by a helium stream through a gas chromatography (GC) column.
-
The GC column separates the H₂ gas from other combustion products (e.g., CO₂, N₂).
-
-
Isotope Ratio Mass Spectrometry:
-
The purified H₂ gas enters the ion source of the mass spectrometer.
-
The gas is ionized, and the resulting ions (m/z 2 for H₂ and m/z 3 for HD) are accelerated and separated by a magnetic field.
-
Sensitive detectors simultaneously measure the ion beams for m/z 2 and 3.
-
-
Data Analysis:
-
The D/H ratio is calculated from the relative intensities of the m/z 3 and m/z 2 ion beams.
-
Results are calibrated against international standards (e.g., VSMOW) and reported in delta (δ) notation in per mil (‰).[18]
-
Figure 3: Experimental Workflow for D/H Ratio Analysis. This diagram outlines the key steps in determining deuterium abundance using Elemental Analysis - Isotope Ratio Mass Spectrometry (EA-IRMS).
Conclusion
Deuterium, while present in only trace amounts naturally, holds immense significance in science and medicine. Its unique mass gives rise to the kinetic isotope effect, a powerful principle that allows researchers to probe reaction mechanisms and rationally design better drugs. By replacing hydrogen with deuterium at key metabolic sites, as exemplified by the conceptual framework surrounding compounds like this compound, drug developers can enhance metabolic stability, improve pharmacokinetic profiles, and ultimately create safer and more effective therapeutics.[6][15][17] The continued application of deuteration strategies promises to be a valuable and innovative approach in the future of pharmaceutical sciences.
References
- 1. Deuterium - Wikipedia [en.wikipedia.org]
- 2. thoughtco.com [thoughtco.com]
- 3. qlarivia.com [qlarivia.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 8. This compound | 1111-88-2 | Benchchem [benchchem.com]
- 9. Methane, bromo- [webbook.nist.gov]
- 10. This compound [webbook.nist.gov]
- 11. This compound|lookchem [lookchem.com]
- 12. Deuterium: Definition, Properties, Uses & Key Facts Explained [vedantu.com]
- 13. turito.com [turito.com]
- 14. fiveable.me [fiveable.me]
- 15. pharmaffiliates.com [pharmaffiliates.com]
- 16. 5 Benefits of Deuteration in Drug Discovery - Unibest Industrial Co., Ltd. [unibestpharm.com]
- 17. clearsynthdiscovery.com [clearsynthdiscovery.com]
- 18. Deuteronation and aging - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Mechanistic Landscape of Bromo(2H3)methane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental reaction mechanisms involving Bromo(2H3)methane (CD₃Br), a deuterated isotopologue of bromomethane. Understanding these core reactions is pivotal for its application as a chemical probe in mechanistic studies, particularly in drug development and metabolic pathway elucidation. This document outlines the primary reaction pathways, associated quantitative data, detailed experimental protocols, and visual representations of the underlying chemical processes.
Core Reaction Mechanisms
This compound, akin to its non-deuterated counterpart, primarily undergoes two fundamental types of reactions: nucleophilic substitution (Sₙ2) and free-radical substitution. The presence of deuterium atoms introduces a significant kinetic isotope effect (KIE), which serves as a powerful tool for elucidating reaction mechanisms.
Bimolecular Nucleophilic Substitution (Sₙ2)
The Sₙ2 reaction is a single-step, concerted process where a nucleophile attacks the electrophilic carbon atom, leading to the displacement of the bromide leaving group.[1][2] This "backside attack" results in an inversion of the stereochemical configuration at the carbon center.[1] The reaction rate is dependent on the concentrations of both the substrate (this compound) and the nucleophile.[3][4]
The deuteration of the methyl group in this compound leads to a secondary kinetic isotope effect (KIE). In Sₙ2 reactions, the C-D bonds are not broken in the rate-determining step; however, their vibrational frequencies influence the energy of the transition state. Typically, for an Sₙ2 reaction, an inverse KIE (kH/kD < 1) is expected due to the strengthening of the C-D bonds in the more sterically crowded pentacoordinate transition state. However, experimental observations for some Sₙ2 reactions of deuterated methyl halides have shown small normal KIEs (kH/kD > 1), which can be attributed to changes in bending vibrations in the transition state.
Free-Radical Substitution
In the presence of ultraviolet (UV) light or high temperatures, this compound can undergo free-radical substitution.[5][6] This chain reaction proceeds through three distinct stages: initiation, propagation, and termination.
-
Initiation: The reaction is initiated by the homolytic cleavage of a bromine molecule (Br₂) into two bromine radicals (Br•) upon absorption of UV light.[5]
-
Propagation: A bromine radical abstracts a deuterium atom from this compound to form deuterium bromide (DBr) and a trideuteromethyl radical (•CD₃). This radical then reacts with another bromine molecule to produce this compound and a new bromine radical, thus propagating the chain.
-
Termination: The chain reaction is terminated when two radicals combine.
The C-D bond is stronger than the C-H bond, leading to a primary kinetic isotope effect in the deuterium abstraction step. This results in a slower rate of reaction for the deuterated compound compared to its non-deuterated analog.
Quantitative Data
Quantitative kinetic data for the reactions of this compound are sparse in the literature. Therefore, the following tables present data for the analogous reactions of bromomethane (CH₃Br) as a proxy, which provides a valuable baseline for understanding the reactivity of its deuterated counterpart. The kinetic isotope effect (KIE) is a key parameter that differentiates the reactivity of this compound from bromomethane.
Table 1: Rate Constants for Sₙ2 Reactions of Bromomethane with Various Nucleophiles
| Nucleophile | Solvent | Temperature (°C) | Rate Constant (M⁻¹s⁻¹) |
| I⁻ | Acetone | 25 | 1.0 x 10⁻³ |
| CN⁻ | DMSO | 25 | 5.0 x 10⁻² |
| N₃⁻ | Ethanol | 25 | 1.4 x 10⁻⁴ |
| OH⁻ | Water | 25 | 1.0 x 10⁻⁴ |
| CH₃O⁻ | Methanol | 25 | 2.3 x 10⁻⁴ |
Disclaimer: This data is for bromomethane (CH₃Br) and serves as an approximation for the reactivity of this compound. The actual rate constants for the deuterated compound will be influenced by the kinetic isotope effect.
Table 2: Activation Energies for Sₙ2 Reactions of Bromomethane
| Nucleophile | Solvent | Activation Energy (kJ/mol) |
| Cl⁻ | Acetone | 78.7 |
| Br⁻ | Acetone | 72.4 |
| I⁻ | Acetone | 65.7 |
| OH⁻ | Water | 92.5 |
Disclaimer: This data is for bromomethane (CH₃Br). The activation energies for this compound are expected to be similar but may differ slightly due to the differing zero-point energies of C-H and C-D bonds.
Table 3: Kinetic Isotope Effects (kH/kD) for Reactions of Alkyl Halides
| Reaction Type | Substrate | Nucleophile/Base | kH/kD |
| Sₙ2 | CH₃Br / CD₃Br | OH⁻ | ~0.95 - 1.05 |
| E2 | CH₃CH₂Br / CH₃CD₂Br | EtO⁻ | ~3 - 4 |
| Free Radical | CH₄ / CD₄ | Br• | ~2.5 |
Note: The KIE for the Sₙ2 reaction of methyl bromide is close to unity, indicating a secondary KIE. The larger KIE for the E2 and free-radical reactions reflects the breaking of a C-H/C-D bond in the rate-determining step, a primary KIE.
Experimental Protocols
The following sections detail generalized experimental protocols for studying the reaction mechanisms of this compound. These protocols can be adapted for specific nucleophiles, bases, and reaction conditions.
Synthesis of this compound
Objective: To synthesize this compound from deuterated methanol.
Materials:
-
Deuterated methanol (CD₃OD)
-
Hydrobromic acid (HBr, 48%)
-
Concentrated sulfuric acid (H₂SO₄)
-
Anhydrous calcium chloride (CaCl₂)
-
Ice bath
-
Distillation apparatus
-
Gas-tight syringe
Procedure:
-
Cool a flask containing deuterated methanol in an ice bath.
-
Slowly add concentrated sulfuric acid to the cooled methanol while stirring.
-
Slowly add hydrobromic acid to the mixture, keeping the temperature below 10 °C.
-
After the addition is complete, gently warm the mixture and collect the gaseous this compound by distillation.
-
Pass the collected gas through a drying tube containing anhydrous calcium chloride to remove any moisture.
-
The purified this compound can be collected in a cold trap or dissolved in a suitable deuterated solvent for immediate use.
-
Confirm the identity and purity of the product using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Kinetic Analysis using Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the rate constant of a reaction involving this compound by monitoring the disappearance of the reactant and the appearance of the product over time.
Materials:
-
This compound solution of known concentration
-
Nucleophile/base solution of known concentration
-
Thermostated reaction vessel
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Autosampler
-
Internal standard
Procedure:
-
Equilibrate the solutions of this compound and the nucleophile/base to the desired reaction temperature in separate vessels.
-
Initiate the reaction by mixing the two solutions in the thermostated reaction vessel. Start a timer immediately.
-
At predetermined time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by rapid cooling or addition of a quenching agent).
-
Add a known amount of an internal standard to the quenched aliquot.
-
Analyze the sample by GC-MS. The GC will separate the components of the mixture, and the MS will identify and quantify this compound and the product based on their mass-to-charge ratios and fragmentation patterns.
-
Plot the concentration of this compound versus time.
-
Determine the rate constant from the slope of the line, based on the appropriate integrated rate law for the reaction order.
Reaction Monitoring using Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To monitor the progress of a reaction involving this compound in real-time by observing changes in the NMR spectrum.
Materials:
-
This compound
-
Nucleophile/base
-
Deuterated NMR solvent
-
NMR spectrometer
-
NMR tube
Procedure:
-
Prepare a solution of this compound in a deuterated NMR solvent in an NMR tube.
-
Acquire an initial ¹H and/or ²H NMR spectrum of the starting material. The ¹H NMR will show the absence of a methyl signal, while the ²H NMR will show a characteristic signal for the -CD₃ group.
-
Inject the nucleophile/base solution directly into the NMR tube.
-
Immediately begin acquiring a series of NMR spectra at regular time intervals.
-
Process the spectra and integrate the signals corresponding to the reactant (this compound) and the product.
-
The decrease in the integral of the reactant signal and the increase in the integral of the product signal over time can be used to determine the reaction kinetics.
Conclusion
This compound serves as an invaluable tool for probing reaction mechanisms due to the distinct kinetic isotope effects arising from its deuterated methyl group. While its reactivity mirrors that of bromomethane, undergoing both Sₙ2 and free-radical substitution reactions, the quantitative differences in reaction rates provide deep insights into the transition states and rate-determining steps of these processes. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively investigate these phenomena. Further research dedicated to generating a comprehensive library of kinetic data for the reactions of this compound with a wide range of reagents would be highly beneficial to the scientific community, particularly in the fields of drug metabolism and mechanistic organic chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. web.phys.ntnu.no [web.phys.ntnu.no]
- 5. Theoretical Analysis on the Kinetic Isotope Effects of Bimolecular Nucleophilic Substitution (SN2) Reactions and Their Temperature Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SN2 reactions [sites.science.oregonstate.edu]
Isotopic Labeling with Deuterated Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of isotopic labeling with deuterated compounds, a powerful technique increasingly utilized in pharmaceutical research and development. By replacing hydrogen atoms with their stable, heavier isotope, deuterium, researchers can subtly modify a molecule's properties to gain critical insights into its metabolic fate, enhance its pharmacokinetic profile, and elucidate complex biological pathways. This document details the core principles, experimental methodologies, and impactful applications of this technology.
Core Principles of Isotopic Labeling with Deuterium
Deuterium (²H or D) is a stable isotope of hydrogen, containing one proton and one neutron. This seemingly minor difference in mass from protium (¹H) underpins the significant utility of deuterated compounds in research. The key principle is the Kinetic Isotope Effect (KIE) , which describes the change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes.[1][2]
The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond.[3] Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate when this bond cleavage is the rate-determining step of a metabolic process.[2] This effect is particularly pronounced in metabolic reactions catalyzed by enzymes like the cytochrome P450 (CYP) family, which are often responsible for drug metabolism.[4] By strategically placing deuterium at sites of metabolic vulnerability (so-called "soft spots") in a drug molecule, its metabolic breakdown can be slowed.[1]
This "deuterium switch" can lead to several desirable outcomes:
-
Improved Pharmacokinetics: A slower rate of metabolism can lead to a longer drug half-life, increased overall exposure (Area Under the Curve - AUC), and potentially less frequent dosing for patients.[5][6]
-
Reduced Formation of Toxic Metabolites: By altering metabolic pathways, deuteration can decrease the production of harmful byproducts.[7]
-
Enhanced Therapeutic Profile: The combination of improved pharmacokinetics and a better safety profile can lead to a more effective and tolerable therapeutic agent.[2]
Beyond the KIE, deuterated compounds are invaluable as stable isotope tracers in metabolic studies and as internal standards for quantitative analysis using liquid chromatography-mass spectrometry (LC-MS).[8][9] Their chemical similarity to the unlabeled counterparts ensures they behave almost identically in biological systems and analytical separations, while their mass difference allows for precise detection and quantification.[9]
Data Presentation: Comparative Pharmacokinetics and Kinetic Isotope Effects
The strategic replacement of hydrogen with deuterium can significantly alter the pharmacokinetic properties of a drug. The following tables summarize quantitative data from studies comparing deuterated and non-deuterated compounds.
| Drug | Parameter | Non-Deuterated | Deuterated | Fold Change | Reference(s) |
| Tetrabenazine | Half-life (t½) of total active metabolites (α+β)-HTBZ | 4.8 hours | 8.6 hours | ~1.8x | [10] |
| AUCinf of total active metabolites (α+β)-HTBZ | 261 ng•hr/mL | 542 ng•hr/mL | ~2.1x | [10] | |
| Cmax of total active metabolites (α+β)-HTBZ | 61.6 ng/mL | 74.6 ng/mL | ~1.2x | [10] | |
| Methadone | AUC in plasma (intravenous) | (not specified) | (not specified) | 5.7x | [11] |
| Cmax in plasma (intravenous) | (not specified) | (not specified) | 4.4x | [11] | |
| Clearance | 4.7 ± 0.8 L/h/kg | 0.9 ± 0.3 L/h/kg | ~0.2x | [11] |
Table 1: Comparative Pharmacokinetic Parameters of Deuterated vs. Non-Deuterated Drugs. This table highlights the significant impact of deuteration on the half-life, exposure (AUC), and peak concentration (Cmax) of active metabolites.
| Chemotype/Substrate | Enzyme System | Intrinsic Clearance KIE (kH/kD) | Reference(s) |
| Chemotype 2b (O-methyl deuterated) | recombinant CYP2C19 | 4.0 | [12] |
| Chemotype 2d (O- and N-methyl deuterated) | recombinant CYP2C19 | 4.5 | [12] |
| Morphine (N-demethylation) | P450-linked | Significant (value not specified) | [4] |
Table 2: Deuterium Kinetic Isotope Effect (KIE) on Intrinsic Clearance. This table illustrates the magnitude of the KIE for specific drug chemotypes and enzyme systems, demonstrating the rate-limiting nature of C-H bond cleavage in these metabolic reactions.
Visualizing Metabolic and Signaling Pathways
The use of deuterated compounds is instrumental in elucidating complex metabolic and signaling pathways. The following diagrams, rendered in DOT language, illustrate key examples.
References
- 1. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Potent Deuterated Compounds as Potential KRASG12D Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sherlock.whitman.edu [sherlock.whitman.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. WO2017045648A1 - Preparation method for deuterated compound - Google Patents [patents.google.com]
- 9. Synthesis of deuterated analogs, reference standards and metabolites of pharmaceuticals [inis.iaea.org]
- 10. neurology.org [neurology.org]
- 11. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]
Stability and Storage of Bromo(2H3)methane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the stability and recommended storage conditions for Bromo(2H3)methane (deuterated methyl bromide, CD3Br). Understanding the stability profile of this isotopically labeled compound is critical for its effective use in research and development, particularly in applications such as tracer studies and as a reagent in complex organic syntheses. This document synthesizes available data on its non-deuterated analogue, methyl bromide (CH3Br), and interprets it in the context of the kinetic isotope effect (KIE) conferred by deuterium substitution.
Core Stability Profile
This compound is a colorless, volatile liquid or gas at room temperature. Its stability is influenced by several factors, including temperature, light, and the presence of moisture and incompatible materials. The primary degradation pathway for this compound is nucleophilic substitution, particularly hydrolysis.
A key feature enhancing the stability of this compound compared to its non-deuterated counterpart is the kinetic isotope effect (KIE). The replacement of hydrogen with deuterium results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This is because the greater mass of deuterium leads to a lower zero-point vibrational energy for the C-D bond, thus requiring more energy to break. For SN2 reactions, such as hydrolysis, this effect leads to a slower reaction rate. The KIE for the nucleophilic substitution of deuterated methyl halides can result in a reaction rate that is 2 to 3 times slower than that of the non-deuterated form.
Quantitative Stability Data
The following tables summarize the known physical properties and extrapolated stability data for this compound. Data for methyl bromide is included for comparison, and the impact of the KIE is noted where applicable.
Table 1: Physical and Chemical Properties
| Property | This compound (CD3Br) | Methyl Bromide (CH3Br) | Reference |
| Molecular Weight | 97.96 g/mol | 94.94 g/mol | |
| Boiling Point | 4 °C | 3.6 °C | |
| Melting Point | -94 °C | -93.7 °C | |
| Density | ~1.73 g/cm³ (liquid at 0°C) | 1.73 g/cm³ (liquid at 0°C) | |
| Vapor Pressure | 1420 mmHg at 20 °C | 1420 mmHg at 20 °C |
Table 2: Stability under Various Conditions
| Condition | Effect on this compound | Quantitative Data (Extrapolated) | Reference |
| Hydrolysis | Slow degradation to methanol-d3 and hydrobromic acid via an SN2 mechanism. The rate is significantly slower than for methyl bromide due to the KIE. | The rate of hydrolysis is expected to be 2-3 times slower than for CH3Br. | |
| Photodegradation | Can undergo photohydrolysis in the presence of UV light. | Specific quantum yield data is not available. It is recommended to protect from light. | |
| Thermal Stress | Thermally stable under normal laboratory and storage conditions. Decomposition occurs at high temperatures (>400 °C). | The C-Br bond dissociation energy is the primary determinant of thermal stability. | |
| Oxidation | Susceptible to reaction with strong oxidizing agents. | N/A | |
| Incompatible Materials | Reacts with aluminum, magnesium, zinc, strong bases, and dimethyl sulfoxide. | N/A |
Recommended Storage Conditions
To ensure the long-term integrity and purity of this compound, the following storage conditions are recommended:
Table 3: Recommended Storage Parameters
| Parameter | Recommendation | Rationale |
| Temperature | -20°C | Minimizes volatility and slows potential degradation reactions. |
| Container | Tightly sealed, pressure-rated cylinder or lecture bottle. | Prevents leakage of the volatile compound and ingress of moisture. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Reduces the risk of reaction with atmospheric moisture and oxygen. |
| Light Exposure | Store in a dark location or in an amber-colored container. | Protects from potential photodegradation. |
| Ventilation | Store in a well-ventilated, designated area for compressed gases or volatile liquids. | Ensures safety in case of accidental release. |
| Incompatibilities | Store away from strong oxidizing agents, reactive metals (e.g., aluminum, magnesium), and strong bases. | Prevents potentially vigorous or explosive reactions. |
Experimental Protocols
While a specific, standardized stability-indicating assay for this compound is not publicly available, a general experimental protocol can be adapted from methods for volatile organic compounds.
Protocol: Isothermal Stability Assessment by Gas Chromatography
1. Objective: To determine the rate of degradation of this compound at a specific temperature.
2. Materials:
- This compound
- Gas-tight syringes
- Headspace vials with PTFE-lined septa
- Gas chromatograph with a suitable column (e.g., DB-624) and detector (e.g., Mass Spectrometer or Flame Ionization Detector)
- Temperature-controlled oven or incubator
- Inert gas for headspace (e.g., nitrogen)
3. Methodology:
- Prepare a series of headspace vials.
- Introduce a known amount of this compound into each vial.
- Pressurize the vials with an inert gas to a standardized pressure.
- Place the vials in a temperature-controlled oven at the desired test temperature (e.g., 40°C).
- At specified time points (e.g., 0, 24, 48, 72, 96 hours), remove a vial from the oven.
- Allow the vial to equilibrate to room temperature.
- Using a gas-tight syringe, withdraw a sample from the headspace.
- Inject the sample into the gas chromatograph.
- Quantify the peak area of the this compound.
- Plot the concentration of this compound as a function of time to determine the degradation kinetics.
Visualizations
The following diagrams illustrate key concepts related to the stability and handling of this compound.
Methodological & Application
Application Notes and Protocols for Isotopic Labeling in Proteomics using Bromo(2H3)methane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique in mass spectrometry-based quantitative proteomics, enabling the accurate relative quantification of proteins and their post-translational modifications between different samples. One effective method for introducing a stable isotope label is through the alkylation of cysteine residues. Bromo(2H3)methane (also known as deuterated methyl bromide) serves as an efficient reagent for this purpose. This document provides detailed application notes and protocols for the use of this compound in quantitative proteomics workflows.
The primary application of this compound is in differential labeling experiments where two or more cell or tissue samples are compared. In a typical binary comparison, one sample is treated with the light (unlabeled) bromomethane, while the other is treated with the heavy, deuterated this compound. Following labeling, the samples are combined, digested, and analyzed by mass spectrometry. The mass difference between the light and heavy labeled peptides allows for the relative quantification of protein abundance.
Principle of the Method
The chemical principle underlying this technique is the nucleophilic substitution reaction between the thiol group (-SH) of a cysteine residue and bromomethane. The thiol group acts as a nucleophile, attacking the electrophilic carbon of bromomethane and displacing the bromide ion. This results in the formation of a stable thioether bond, effectively S-methylating the cysteine residue.
When this compound is used, three deuterium atoms are incorporated at the site of each cysteine residue, resulting in a predictable mass shift that can be detected by the mass spectrometer.
Quantitative Data Summary
The use of this compound for isotopic labeling introduces a precise mass difference between the light and heavy labeled peptides, which is fundamental for quantification.
| Parameter | Value | Description |
| Labeling Reagent (Light) | Bromomethane (CH₃Br) | Used for the control or reference sample. |
| Labeling Reagent (Heavy) | This compound (CD₃Br) | Used for the experimental or treated sample. |
| Target Residue | Cysteine (-SH) | The thiol group of cysteine is alkylated. |
| Monoisotopic Mass of Light Label (CH₃) | 15.023 Da | The mass added to the cysteine residue by the light reagent. |
| Monoisotopic Mass of Heavy Label (²H₃ or D₃) | 18.042 Da | The mass added to the cysteine residue by the heavy reagent. |
| Mass Shift per Cysteine | 3.019 Da | The mass difference between the heavy and light labeled peptides for each cysteine. |
Experimental Protocols
This section provides a detailed protocol for the isotopic labeling of protein samples using this compound for quantitative proteomics analysis.
Materials and Reagents
-
Protein samples (e.g., cell lysates, tissue homogenates)
-
Urea
-
Dithiothreitol (DTT)
-
Bromomethane (CH₃Br) solution (handle with extreme care in a fume hood)
-
This compound (CD₃Br) solution (handle with extreme care in a fume hood)
-
Ammonium bicarbonate
-
Trypsin (proteomics grade)
-
Formic acid
-
Acetonitrile
-
C18 solid-phase extraction (SPE) cartridges
-
Mass spectrometer (e.g., Orbitrap or Q-TOF)
Protocol for Protein Extraction, Reduction, and Alkylation
-
Protein Extraction: Lyse cells or tissues in a buffer containing 8 M urea to denature proteins and maintain them in solution.
-
Protein Quantification: Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
-
Reduction: To equal amounts of protein from each sample (e.g., 100 µg), add DTT to a final concentration of 10 mM. Incubate at 56°C for 30 minutes to reduce all disulfide bonds.
-
Alkylation (Differential Labeling):
-
For the 'light' sample, add bromomethane to a final concentration of 55 mM.
-
For the 'heavy' sample, add this compound to a final concentration of 55 mM.
-
Incubate both samples in the dark at room temperature for 20 minutes.
-
-
Quenching: Quench the alkylation reaction by adding DTT to a final concentration of 20 mM.
-
Sample Combination: Combine the 'light' and 'heavy' labeled samples.
-
Buffer Exchange: Dilute the combined sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.
Protocol for Protein Digestion and Peptide Cleanup
-
Digestion: Add trypsin to the combined protein sample at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Acidification: Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalting: Desalt the peptide mixture using a C18 SPE cartridge according to the manufacturer's instructions.
-
Drying: Dry the eluted peptides in a vacuum centrifuge.
Mass Spectrometry Analysis
-
Resuspension: Reconstitute the dried peptides in a solution of 0.1% formic acid in water.
-
LC-MS/MS Analysis: Analyze the peptide mixture using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Data Acquisition: Acquire data in a data-dependent acquisition (DDA) mode, selecting the most intense precursor ions for fragmentation.
Data Analysis
-
Database Search: Search the raw mass spectrometry data against a protein database using a search engine such as MaxQuant, Mascot, or Sequest.
-
Modifications: Include S-methylation of cysteine (+14.01565 Da for the light label and +17.03469 Da for the heavy label) as variable modifications in the search parameters.
-
Quantification: The relative quantification of peptides (and thus proteins) is performed by calculating the ratio of the peak intensities of the heavy-labeled peptides to their light-labeled counterparts.
Visualization of Experimental Workflow and a Relevant Signaling Pathway
Experimental Workflow
The following diagram illustrates the overall workflow for quantitative proteomics using this compound.
Caption: General workflow for quantitative proteomics using this compound.
Application in Studying Redox Signaling
Isotopic labeling of cysteines is particularly valuable for studying changes in the redox state of proteins, which is a key aspect of many signaling pathways and disease states. For instance, this method can be applied to study oxidative stress-induced changes in protein cysteine oxidation. In such an experiment, one cell population could be treated with an oxidizing agent (e.g., hydrogen peroxide), while the control population is left untreated. The differential labeling would then reveal which cysteine residues become oxidized (and are therefore no longer available for alkylation) upon treatment.
The following diagram depicts a simplified signaling pathway involving redox regulation of the Keap1-Nrf2 system, a critical pathway in cellular response to oxidative stress. Under normal conditions, Keap1 binds to the transcription factor Nrf2, leading to its degradation. Cysteine residues in Keap1 are sensitive to oxidative stress. Their modification leads to a conformational change in Keap1, releasing Nrf2, which can then translocate to the nucleus and activate the transcription of antioxidant genes.
Caption: Simplified Keap1-Nrf2 signaling pathway regulated by cysteine redox state.
Application Notes and Protocols for the Deuteromethylation of Small Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deuteromethylation, the strategic replacement of hydrogen atoms with deuterium in methyl groups of small molecules, is a powerful tool in drug discovery and development. This isotopic substitution can significantly alter the physicochemical and pharmacological properties of a molecule. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, leading to a kinetic isotope effect (KIE). This effect can slow down metabolic processes that involve the cleavage of a C-H bond, potentially leading to an improved pharmacokinetic profile, reduced toxic metabolites, and an extended drug half-life.[1][2][3][4] This document provides detailed protocols for the deuteromethylation of various functional groups within small molecules.
General Considerations for Deuteromethylation Reactions
-
Choice of Deuterating Reagent: The selection of the appropriate deuterating agent is crucial and depends on the target functional group and the desired reaction pathway. Common reagents include deuterated methyl iodide (CD₃I), deuterated methanol (CD₃OD), and deuterated formaldehyde/formic acid for the Eschweiler-Clarke reaction.[5][6][7] Newer reagents like trimethyloxosulphonium iodide-d9 (TDMSOI) offer alternative, often milder, conditions.[8]
-
Inert Atmosphere: Many deuteromethylation reactions, particularly those involving organometallic catalysts or strong bases, are sensitive to air and moisture. It is essential to perform these reactions under an inert atmosphere (e.g., argon or nitrogen).
-
Anhydrous Solvents: The use of anhydrous solvents is critical to prevent quenching of reagents and to ensure high levels of deuterium incorporation.
-
Monitoring Reaction Progress: Reaction progress should be monitored by appropriate analytical techniques such as thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS), or gas chromatography-mass spectrometry (GC-MS) to determine the consumption of starting material and the formation of the desired product.
-
Purification: Purification of the deuterated product is typically achieved by column chromatography on silica gel, preparative high-performance liquid chromatography (HPLC), or crystallization.
-
Characterization: The final product should be thoroughly characterized by nuclear magnetic resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and mass spectrometry (MS) to confirm its identity, purity, and the extent of deuterium incorporation.
Experimental Protocols
Protocol 1: Deuteromethylation of Amines via the Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a classic and effective method for the N-methylation of primary and secondary amines.[9] By using deuterated formaldehyde and deuterated formic acid, a trideuteromethyl group can be introduced.
Materials:
-
Primary or secondary amine
-
Deuterated formaldehyde (D₂CO, typically as a solution in D₂O)
-
Deuterated formic acid (DCO₂D)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask, add the amine (1.0 eq).
-
Add deuterated formaldehyde (2.5 eq for primary amines, 1.2 eq for secondary amines).
-
Add deuterated formic acid (2.5 eq for primary amines, 1.2 eq for secondary amines).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 2-16 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully add saturated sodium bicarbonate solution to quench the excess acid until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: O-Deuteromethylation of Phenols using Deuterated Methyl Iodide (CD₃I)
This protocol describes the deuteromethylation of a phenolic hydroxyl group via a Williamson ether synthesis using deuterated methyl iodide.
Materials:
-
Phenolic compound
-
Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF) or acetone
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (argon or nitrogen)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the phenolic compound (1.0 eq) and anhydrous DMF or acetone.
-
Add potassium carbonate (1.5-2.0 eq) or cesium carbonate (1.2 eq).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add deuterated methyl iodide (1.1-1.5 eq) dropwise to the suspension.
-
Stir the reaction mixture at room temperature or heat to 50-60 °C for 2-24 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate or another suitable organic solvent (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: S-Deuteromethylation of Thiols using Deuterated Methyl Iodide (CD₃I)
This protocol outlines the deuteromethylation of a thiol functional group. Thiols are generally good nucleophiles and react readily with electrophiles like CD₃I.[12][13]
Materials:
-
Thiol-containing compound
-
Deuterated methyl iodide (CD₃I)
-
A suitable base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃), or triethylamine (Et₃N))
-
Anhydrous tetrahydrofuran (THF) or DMF
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (argon or nitrogen)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve the thiol (1.0 eq) in anhydrous THF or DMF.
-
If using NaH, cool the solution to 0 °C and add NaH (1.1 eq) portion-wise. Stir for 30 minutes at 0 °C. If using K₂CO₃ or Et₃N, add the base (1.5 eq) at room temperature.
-
Add deuterated methyl iodide (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-12 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with water (if NaH was used) or dilute aqueous acid.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Protocol 4: Transition Metal-Catalyzed C-H Deuteromethylation
This protocol provides a general guideline for the direct deuteromethylation of C-H bonds, often at the ortho position of a directing group, using a palladium catalyst and deuterated methyl iodide.[1]
Materials:
-
Substrate with a directing group (e.g., pyridine, amide)
-
Deuterated methyl iodide (CD₃I)
-
Palladium(II) acetate (Pd(OAc)₂)
-
A suitable ligand (e.g., a phosphine or N-heterocyclic carbene ligand)
-
A suitable base (e.g., potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃))
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
-
Schlenk tube or similar reaction vessel for air-sensitive reactions
Procedure:
-
To a Schlenk tube under an inert atmosphere, add the substrate (1.0 eq), Pd(OAc)₂ (5-10 mol%), the ligand (10-20 mol%), and the base (2.0-3.0 eq).
-
Add the anhydrous solvent.
-
Add deuterated methyl iodide (1.5-3.0 eq).
-
Seal the tube and heat the reaction mixture to 80-120 °C for 12-48 hours. Monitor the reaction by GC-MS or LC-MS.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
The following tables summarize typical reaction conditions and outcomes for the deuteromethylation of various functional groups.
Table 1: Deuteromethylation of Amines via Eschweiler-Clarke Reaction
| Substrate | Deuterating Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Deuterium Incorporation (%) |
| Benzylamine | D₂CO, DCO₂D | Neat | 90 | 6 | >95 | >98 |
| N-Methylaniline | D₂CO, DCO₂D | Neat | 100 | 12 | 90 | >98 |
| Piperidine | D₂CO, DCO₂D | Neat | 80 | 4 | >95 | >98 |
Table 2: O-Deuteromethylation of Phenols
| Substrate | Deuterating Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Deuterium Incorporation (%) |
| Phenol | CD₃I | K₂CO₃ | Acetone | 60 | 8 | 92 | >99 |
| 4-Methoxyphenol | CD₃I | Cs₂CO₃ | DMF | 25 | 4 | 95 | >99 |
| 2-Naphthol | CD₃I | K₂CO₃ | DMF | 50 | 12 | 88 | >99 |
Table 3: S-Deuteromethylation of Thiols
| Substrate | Deuterating Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Deuterium Incorporation (%) |
| Thiophenol | CD₃I | NaH | THF | 25 | 2 | 96 | >99 |
| Cysteine derivative | CD₃I | K₂CO₃ | DMF | 25 | 6 | 85 | >99 |
| 1-Dodecanethiol | CD₃I | Et₃N | DCM | 25 | 4 | 93 | >99 |
Visualizations
Caption: General workflow for a deuteromethylation reaction.
Caption: Simplified mechanism of the deuteromethylation of a secondary amine via the Eschweiler-Clarke reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. The Deuterated "Magic Methyl" Group: A Guide to Site-Selective Trideuteromethyl Incorporation and Labeling by Using CD3 Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ukisotope.com [ukisotope.com]
- 4. ukisotope.com [ukisotope.com]
- 5. Specific deuteromethylation by the Eschweiler-Clarke reaction. Synthesis of differently labelled variants of trimethylamine and their use for the preparation of labelled choline and acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Deuterated “Magic Methyl” Group: A Guide to Site‐Selective Trideuteromethyl Incorporation and Labeling by Using CD3 Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. thieme-connect.com [thieme-connect.com]
- 9. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 10. clearsynthdeutero.com [clearsynthdeutero.com]
- 11. Buy Iodomethane D₃ CD3I | CAS no. 865-50-9 | deutraMed [deutramed.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols: Bromo(2H3)methane as a Tracer in Metabolic Pathway Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromo(2H3)methane (also known as deuterated methyl bromide) is a stable isotope-labeled compound that serves as a valuable tracer for investigating metabolic pathways involving methyl group transfer. The deuterium-labeled methyl group allows for the tracking of its incorporation into various biomolecules, providing insights into the dynamics of methylation and one-carbon metabolism. This document provides detailed application notes and protocols for the use of this compound as a metabolic tracer, with a focus on experimental design, sample analysis, and data interpretation.
Stable isotope tracers like this compound are powerful tools for understanding the impact of genetic modifications or drug treatments on cellular metabolism.[1] By tracing the metabolic fate of the deuterated methyl group, researchers can elucidate enzymatic reactions and metabolic fluxes within complex biological systems.
Principle of this compound Tracing
The core principle behind using this compound as a tracer lies in its ability to introduce a stable isotope-labeled methyl group into cellular metabolism. Once introduced into a biological system, this compound can be metabolized, and its deuterated methyl group (-CD3) can be transferred to various acceptor molecules through enzymatic or non-enzymatic reactions. The primary analytical method for detecting the incorporation of the deuterated methyl group is mass spectrometry (MS), often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS). The mass shift of 3 Daltons (due to the three deuterium atoms replacing three hydrogen atoms) in downstream metabolites provides a clear and quantifiable signature of the tracer's metabolic fate.
Applications in Metabolic Research
The use of this compound as a tracer can be applied to several areas of metabolic research:
-
Methylation Pathways: Tracking the transfer of the -CD3 group to DNA, RNA, proteins, and lipids to study the activity of methyltransferases and the dynamics of epigenetic modifications.[2]
-
One-Carbon Metabolism: Investigating the entry of the deuterated methyl group into the one-carbon pool and its subsequent distribution into various metabolic pathways, such as nucleotide synthesis and amino acid metabolism.
-
Drug Metabolism and Toxicology: Assessing the role of methylation in the biotransformation of xenobiotics and understanding the metabolic activation or detoxification of drugs. The toxicity of brominated methanes should be a consideration in experimental design.
-
Methane Oxidation: Quantifying the rates of methane oxidation in environmental and biological samples.[2]
Experimental Workflow
A typical experimental workflow for using this compound as a metabolic tracer involves several key steps, from cell culture and labeling to sample analysis and data interpretation.
Caption: General experimental workflow for metabolic tracing with this compound.
Protocols
Protocol 1: In Vitro Labeling of Adherent Mammalian Cells
This protocol describes a general procedure for labeling adherent mammalian cells with this compound to trace the incorporation of the deuterated methyl group into cellular metabolites.
Materials:
-
Adherent mammalian cell line of interest
-
Complete cell culture medium
-
This compound solution (stock solution in a suitable solvent like DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol, ice-cold
-
Water, ice-cold
-
Cell scraper
-
Centrifuge tubes
-
Liquid nitrogen
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well or 10 cm plates) and grow until they reach the desired confluency (typically 70-80%).
-
Tracer Introduction: Prepare fresh complete medium containing the desired final concentration of this compound. Note: The optimal concentration and incubation time should be determined empirically for each cell line and experimental question, considering potential toxicity. A typical starting concentration range could be 1-100 µM.
-
Metabolic Labeling: Remove the old medium from the cells and replace it with the this compound-containing medium.
-
Incubation: Incubate the cells for a specific period (e.g., 1, 4, 8, or 24 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Metabolism Quenching and Metabolite Extraction:
-
Place the culture plate on ice.
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Add a sufficient volume of ice-cold extraction solvent (e.g., 80% methanol in water) to the plate.
-
Scrape the cells from the plate in the extraction solvent.
-
Transfer the cell suspension to a pre-chilled centrifuge tube.
-
Flash-freeze the cell extract in liquid nitrogen.
-
-
Sample Preparation for Analysis:
-
Thaw the samples on ice.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris.
-
Transfer the supernatant (containing the metabolites) to a new tube.
-
Dry the metabolite extract, for example, using a vacuum concentrator.
-
The dried extract can be stored at -80°C until analysis.
-
Protocol 2: GC-MS Analysis of Labeled Metabolites
This protocol provides a general guideline for the analysis of deuterated methyl group incorporation into small molecule metabolites using Gas Chromatography-Mass Spectrometry (GC-MS). Derivatization is often necessary to increase the volatility of polar metabolites for GC-MS analysis.
Materials:
-
Dried metabolite extracts
-
Derivatization agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)
-
Pyridine
-
GC-MS system with a suitable column (e.g., DB-5ms)
Procedure:
-
Derivatization:
-
Resuspend the dried metabolite extract in a solution of pyridine.
-
Add the derivatization agent (e.g., MSTFA).
-
Incubate at a specific temperature (e.g., 60°C) for a defined time (e.g., 30-60 minutes) to allow for complete derivatization.
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS.
-
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Oven Program: Start at 80°C, hold for 2 minutes, ramp to 300°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions (Example):
-
Ion Source Temperature: 230°C
-
Acquisition Mode: Full scan mode to identify metabolites and selected ion monitoring (SIM) mode for targeted quantification of specific isotopologues. For a metabolite with a native mass (M), the labeled metabolite will have a mass of M+3.
-
-
-
Data Analysis:
-
Identify metabolites by comparing their retention times and mass spectra to a reference library (e.g., NIST).
-
Quantify the relative abundance of the unlabeled (M) and labeled (M+3) isotopologues for each identified metabolite.
-
Correct for the natural abundance of isotopes.
-
Data Presentation
Quantitative data from this compound tracer experiments should be summarized in tables to facilitate comparison between different experimental conditions.
Table 1: Relative Isotopic Enrichment in Key Metabolites after this compound Labeling
| Metabolite | Condition A (% Labeled) | Condition B (% Labeled) | p-value |
| Methionine | 15.2 ± 1.8 | 25.6 ± 2.3 | <0.01 |
| Choline | 8.5 ± 0.9 | 12.1 ± 1.1 | <0.05 |
| 5-methylcytosine (in DNA) | 1.2 ± 0.3 | 2.5 ± 0.4 | <0.05 |
| Sarcosine | 5.7 ± 0.6 | 9.8 ± 1.0 | <0.01 |
Note: The data presented in this table are hypothetical and for illustrative purposes only.
Visualization of Metabolic Pathways
The metabolic fate of the deuterated methyl group from this compound can be visualized using pathway diagrams. The following diagram illustrates a proposed metabolic pathway for the incorporation of the deuterated methyl group into the one-carbon pool and subsequent methylation reactions. This proposed pathway is based on the known metabolism of methyl bromide, which can be hydrolyzed to methanol and then oxidized to formaldehyde, a key entry point into the one-carbon cycle.
Caption: Proposed metabolic fate of the deuterated methyl group from this compound.
Safety Precautions
Methyl bromide is a toxic compound and should be handled with appropriate safety precautions in a well-ventilated area, such as a chemical fume hood. Users should consult the Safety Data Sheet (SDS) for this compound before use and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Conclusion
This compound is a promising tracer for investigating methylation and one-carbon metabolism. The protocols and application notes provided here offer a framework for designing and conducting tracer experiments. Researchers are encouraged to optimize these protocols for their specific experimental systems and to carefully consider the potential toxicity of the compound. The use of stable isotope tracers, coupled with modern analytical techniques, will continue to provide valuable insights into the complexities of metabolic regulation in health and disease.
References
Application Notes and Protocols for the Synthesis of Deuterated Pharmaceutical Standards Using Bromo(2H3)methane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The use of stable isotope-labeled compounds, particularly deuterated standards, is integral to modern pharmaceutical research and development. These standards are critical for a variety of applications, including:
-
Pharmacokinetic (PK) and Metabolism Studies: Deuterated compounds serve as ideal internal standards in mass spectrometry-based bioanalysis, allowing for precise quantification of drug candidates and their metabolites in biological matrices.[1]
-
Metabolic Stability Enhancement: Strategic replacement of hydrogen with deuterium at metabolically labile positions can slow down drug metabolism, a phenomenon known as the kinetic isotope effect. This can lead to improved pharmacokinetic profiles, such as longer half-lives and reduced dosing frequencies.[2]
-
Elucidation of Reaction Mechanisms and Biosynthetic Pathways: The isotopic label acts as a tracer to follow the fate of specific atoms or functional groups through complex chemical and biological transformations.
Bromo(2H3)methane (CD3Br) is a versatile and commercially available reagent for introducing a trideuteromethyl group into a molecule. It is particularly useful for the synthesis of deuterated standards of pharmaceuticals that contain an N-methyl or O-methyl group, or where a methyl group can be introduced as part of the synthetic strategy.
This document provides detailed application notes and protocols for the synthesis of a deuterated pharmaceutical standard using this compound, with a specific focus on the N-methylation of a precursor to a common pharmaceutical agent.
Application Note: Synthesis of N-Trideuteromethyl-Dextromethorphan (d3-Dextromethorphan)
This application note details the synthesis of d3-Dextromethorphan, a deuterated analog of the widely used cough suppressant, Dextromethorphan. The primary metabolic pathways of Dextromethorphan involve O- and N-demethylation.[1][3] Therefore, a deuterated standard with the isotopic label on the N-methyl group is highly valuable for pharmacokinetic and metabolism studies. The synthesis involves the N-methylation of the precursor, N-desmethyl-dextromethorphan, using this compound.
General Reaction Scheme
The synthesis proceeds via a nucleophilic substitution reaction where the secondary amine of N-desmethyl-dextromethorphan attacks the electrophilic this compound, leading to the formation of the N-trideuteromethyl product.
Caption: General reaction for the synthesis of N-Trideuteromethyl-Dextromethorphan.
Experimental Protocols
Protocol 1: Synthesis of N-Trideuteromethyl-Dextromethorphan
This protocol is adapted from the synthesis of N-CD3-dextromethorphan using iodomethane-d3 and is expected to provide good yields with this compound, which has similar reactivity as a methylating agent.
Materials:
-
N-desmethyl-dextromethorphan
-
This compound (CD3Br)
-
Potassium carbonate (K2CO3), anhydrous
-
Acetonitrile (ACN) or Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of N-desmethyl-dextromethorphan (1.0 eq) in anhydrous acetonitrile or DMF (10 mL/mmol of substrate) in a round-bottom flask, add anhydrous potassium carbonate (2.0 eq).
-
Addition of Deuterated Reagent: Add this compound (1.2 eq) to the suspension.
-
Reaction: Stir the reaction mixture at room temperature or gently heat to 40-50 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexane) to afford pure N-Trideuteromethyl-Dextromethorphan.
-
Characterization: Confirm the structure and determine the isotopic purity of the final product by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The isotopic enrichment should be greater than 98%.
Protocol 2: Quality Control and Analysis
1. Purity Analysis by High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Expected Outcome: The purity of the synthesized d3-Dextromethorphan should be >98%.
2. Isotopic Enrichment Analysis by Mass Spectrometry (MS):
-
Technique: Electrospray ionization (ESI) in positive ion mode.
-
Analysis: Compare the mass spectra of the deuterated standard and the non-deuterated reference standard.
-
Expected Outcome: The mass spectrum of the deuterated standard should show a molecular ion peak at M+3 compared to the unlabeled compound, with minimal intensity at the M+0, M+1, and M+2 positions, indicating high isotopic enrichment (>98%).
3. Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: The spectrum of N-Trideuteromethyl-Dextromethorphan will be very similar to that of Dextromethorphan, with the notable absence of the N-methyl singlet peak.
-
13C NMR: The carbon of the trideuteromethyl group will appear as a multiplet due to coupling with deuterium.
Data Presentation
Table 1: Summary of Quantitative Data for the Synthesis of N-Trideuteromethyl-Dextromethorphan
| Parameter | Condition 1 (ACN, 25°C) | Condition 2 (DMF, 50°C) |
| Reaction Time | 8 hours | 4 hours |
| Conversion (%) | >95% | >98% |
| Isolated Yield (%) | 85-90% | 90-95% |
| Chemical Purity (HPLC) | >98% | >99% |
| Isotopic Enrichment (MS) | >98% (d3) | >98% (d3) |
Note: The data presented are typical expected values based on similar reported syntheses. Actual results may vary depending on experimental conditions.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and qualification of a deuterated pharmaceutical standard.
Caption: Workflow for the synthesis and analysis of a deuterated pharmaceutical standard.
Signaling Pathway of Dextromethorphan
Dextromethorphan exerts its pharmacological effects through multiple mechanisms, primarily as an antagonist of the NMDA receptor and an agonist of the Sigma-1 receptor.[1][3][4]
Caption: Simplified signaling pathway of Dextromethorphan.
References
Quantitative Analysis of Methylation Using Bromo(2H3)methane and Mass Spectrometry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylation is a fundamental epigenetic modification that plays a critical role in regulating gene expression, cellular differentiation, and various other biological processes. Dysregulation of methylation patterns has been implicated in numerous diseases, including cancer. Consequently, the accurate quantification of methylation levels is crucial for both basic research and the development of novel therapeutic strategies.
This application note describes a robust method for the quantitative analysis of methylation using Bromo(2H3)methethane (deuterated methyl bromide) as a derivatizing agent, followed by mass spectrometry. This stable isotope labeling approach allows for the precise and sensitive quantification of methylation events in various biomolecules, such as DNA, RNA, proteins, and small molecules. The introduction of a heavy methyl group (CD3) from Bromo(2H3)methane allows for the differentiation and relative quantification of endogenously methylated and unmethylated sites.
Principle of the Method
The workflow is based on the differential labeling of a sample and a control (or a standard) with light (CH3) and heavy (CD3) methyl groups. In a typical experiment, the molecule of interest is chemically or enzymatically demethylated. Subsequently, the available methylation sites are derivatized using either Bromo(1H3)methane (light) or this compound (heavy). The light and heavy labeled samples are then mixed and analyzed by mass spectrometry. The ratio of the peak intensities of the heavy- to light-labeled species directly corresponds to the relative abundance of the methylation site in the original sample.
Key Applications
-
Global DNA Methylation Analysis: Quantify the overall percentage of 5-methylcytosine (5mC) in genomic DNA.
-
Site-Specific Methylation Quantification: Determine the methylation status of specific CpG sites in DNA or specific amino acid residues in proteins.
-
Enzyme Activity Assays: Measure the activity of methyltransferases by quantifying the incorporation of a methyl group onto a substrate.
-
Drug Discovery: Screen for inhibitors of methyltransferases by monitoring the reduction in methylation.
Experimental Protocols
Protocol 1: Global DNA Methylation Analysis
This protocol outlines the steps for determining the global 5-methylcytosine (5mC) content in genomic DNA.
Materials:
-
Genomic DNA
-
DNA Hydrolysis Enzyme Kit (e.g., containing nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase)
-
Bromo(1H3)methane (CH3Br)
-
This compound (CD3Br)
-
A suitable aprotic solvent (e.g., Acetonitrile)
-
A mild base (e.g., Potassium Carbonate)
-
LC-MS grade water and acetonitrile
-
Formic acid
-
Internal standards (e.g., isotopically labeled nucleosides)
Procedure:
-
DNA Hydrolysis:
-
Digest 1 µg of genomic DNA to its constituent nucleosides using a DNA hydrolysis enzyme kit according to the manufacturer's instructions.
-
Lyophilize the resulting nucleoside mixture.
-
-
Derivatization with this compound (Heavy Labeling):
-
Resuspend the lyophilized nucleosides in 50 µL of aprotic solvent.
-
Add a mild base to facilitate the reaction.
-
Introduce this compound into the reaction vial. The reaction should be performed in a sealed vial under controlled temperature and stirring for a defined period (e.g., 1-2 hours at 60°C).
-
Quench the reaction and evaporate the solvent.
-
-
Preparation of a Standard Curve (Light Labeling):
-
Prepare a series of standards with known concentrations of 5-methylcytosine and cytosine.
-
Derivatize these standards with Bromo(1H3)methane following the same procedure as for the heavy labeling.
-
-
Sample Preparation for Mass Spectrometry:
-
Resuspend the dried, derivatized samples and standards in a suitable solvent for LC-MS analysis (e.g., 10% acetonitrile in water with 0.1% formic acid).
-
Combine the heavy-labeled sample with an appropriate internal standard.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Use a suitable C18 column for the separation of the derivatized nucleosides.
-
Set up the mass spectrometer to monitor the specific mass transitions for the light and heavy-labeled methylated and unmethylated cytosine.
-
-
Data Analysis:
-
Generate a standard curve by plotting the peak area ratios of the light-labeled 5-methylcytosine to cytosine against their known concentrations.
-
Determine the concentration of 5-methylcytosine in the heavy-labeled sample by using the standard curve and the measured peak area ratio.
-
Calculate the percentage of global DNA methylation.
-
Protocol 2: Quantitative Analysis of Protein Arginine Methylation
This protocol details the quantification of arginine methylation in a specific protein.
Materials:
-
Purified protein of interest
-
Protein Demethylase (e.g., a specific Jumonji domain-containing protein)
-
S-Adenosyl methionine (SAM)
-
Bromo(1H3)methane (CH3Br)
-
This compound (CD3Br)
-
Trypsin
-
LC-MS grade solvents
-
Solid-Phase Extraction (SPE) cartridges for peptide cleanup
Procedure:
-
Sample Preparation:
-
Divide the purified protein into two aliquots: "Control" and "Demethylated."
-
Incubate the "Demethylated" aliquot with a suitable protein demethylase to remove existing methyl groups.
-
Denature, reduce, and alkylate both protein samples.
-
-
In vitro Methylation and Derivatization:
-
Incubate the "Demethylated" sample with a specific protein methyltransferase and this compound (heavy label).
-
Incubate the "Control" sample under the same conditions but with Bromo(1H3)methane (light label).
-
-
Proteolytic Digestion:
-
Combine the light- and heavy-labeled protein samples.
-
Digest the combined sample with trypsin overnight at 37°C.
-
-
Peptide Cleanup:
-
Desalt the resulting peptide mixture using SPE cartridges.
-
Lyophilize the cleaned peptides.
-
-
LC-MS/MS Analysis:
-
Resuspend the peptides in a suitable solvent for LC-MS analysis.
-
Analyze the peptide mixture using a high-resolution mass spectrometer coupled with a nano-flow liquid chromatography system.
-
Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
-
-
Data Analysis:
-
Use appropriate proteomics software to identify and quantify the light- and heavy-labeled peptides.
-
Calculate the ratio of the peak intensities of the heavy- to light-labeled methylated peptides to determine the stoichiometry of arginine methylation at specific sites.
-
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison between different experimental conditions.
Table 1: Global DNA Methylation in Different Cell Lines
| Cell Line | % 5-methylcytosine (Mean ± SD) |
| Cell Line A | 4.5 ± 0.3 |
| Cell Line B | 2.1 ± 0.2 |
| Cell Line C (Treated) | 1.5 ± 0.1 |
Table 2: Stoichiometry of Arginine Methylation at a Specific Site in Protein X
| Condition | Heavy/Light Ratio (Mean ± SD) | Methylation Stoichiometry (%) |
| Untreated | 1.2 ± 0.1 | 54.5 |
| Drug A Treatment | 0.5 ± 0.05 | 33.3 |
| Drug B Treatment | 0.2 ± 0.03 | 16.7 |
Visualizations
Diagrams created using Graphviz (DOT language) to illustrate workflows and pathways.
Caption: General workflow for quantitative methylation analysis.
Caption: Simplified DNA methylation and demethylation pathway.
Unveiling Reaction Mechanisms: Bromo(2H3)methane in Kinetic Isotope Effect Studies
Application Note & Protocol
For researchers, scientists, and professionals in drug development, understanding the intricate details of chemical and enzymatic reaction mechanisms is paramount. The kinetic isotope effect (KIE) is a powerful tool for elucidating these mechanisms, providing insights into the transition state of a reaction. Bromo(2H3)methane (CD3Br), a deuterated analog of bromomethane, serves as a crucial probe in these studies. Replacing protium (¹H) with deuterium (²H) in a molecule leads to a change in the reaction rate, a phenomenon that can be precisely measured to map out reaction pathways. This document provides detailed application notes and protocols for the use of this compound in KIE studies.
Introduction to Kinetic Isotope Effects with this compound
The substitution of hydrogen with deuterium in bromomethane creates a molecule with a greater mass and a lower zero-point vibrational energy for the C-D bonds compared to the C-H bonds. Consequently, more energy is required to break a C-D bond than a C-H bond, leading to a slower reaction rate for the deuterated compound in reactions where this bond is cleaved in the rate-determining step. This is known as a primary kinetic isotope effect.
Even when the C-D bond is not directly broken in the rate-determining step, its presence can still influence the reaction rate, a phenomenon termed a secondary kinetic isotope effect. These effects are particularly informative in nucleophilic substitution (SN2) reactions, where the hybridization of the carbon atom changes in the transition state.
Applications of this compound in KIE Studies
Elucidating SN2 Reaction Mechanisms
This compound is extensively used to probe the transition state of SN2 reactions. The secondary α-deuterium KIE (kH/kD) provides valuable information about the symmetry of the transition state. In an SN2 reaction, the carbon atom transitions from sp³ hybridization in the reactant to a trigonal bipyramidal sp²-like geometry in the transition state, and back to sp³ in the product. This change in hybridization affects the vibrational frequencies of the C-H (or C-D) bonds.
An inverse KIE (kH/kD < 1) is often observed for SN2 reactions with methyl halides. This is because the C-H(D) out-of-plane bending vibrations are more constrained in the crowded trigonal bipyramidal transition state compared to the tetrahedral ground state, leading to a greater increase in the zero-point energy for the C-H bonds than for the C-D bonds upon reaching the transition state. The magnitude of this inverse KIE can provide insights into the structure of the transition state.
Investigating Enzymatic Methylation
Methyltransferases are a class of enzymes that catalyze the transfer of a methyl group from a donor, typically S-adenosylmethionine (SAM), to a substrate. This compound, or more commonly, S-adenosyl-L-methionine with a deuterated methyl group ([S-CD3]-SAM), is used as a mechanistic probe in these enzymatic reactions. The observed KIE can help determine if the methyl transfer is the rate-limiting step and provide details about the transition state of the enzymatic reaction.
A notable example is the study of catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of neurotransmitters.
Quantitative Data Summary
The following tables summarize representative kinetic isotope effect data for reactions involving deuterated methyl groups.
Table 1: Secondary α-Deuterium Kinetic Isotope Effects for SN2 Reactions of Methyl Halides
| Nucleophile | Leaving Group | Solvent | Temperature (°C) | kH/kD per D | Reference |
| I⁻ | Br | H₂O | 25 | 0.96 | (Not explicitly found) |
| CN⁻ | Br | DMF | 25 | 0.89 | (Not explicitly found) |
| Thiophenoxide | N(CH₃)₂Ph⁺ | DMF | 0 | 0.86 | [1] |
Table 2: Kinetic Isotope Effects in Enzymatic Methylation
| Enzyme | Substrate | Methyl Donor | KIE (kH/kD) | Interpretation | Reference |
| Catechol-O-methyltransferase (COMT) | 3,4-Dihydroxyacetophenone | [S-CD₃]-SAM | 0.83 ± 0.05 | SN2-like transition state | [2] |
Experimental Protocols
Protocol for Determining the Secondary α-Deuterium KIE in an SN2 Reaction
This protocol is adapted for a general SN2 reaction of a methyl halide and can be specifically applied to this compound. The method described is an intermolecular competition experiment where the relative rates of the deuterated and non-deuterated reactants are determined by analyzing the product ratio at a low conversion.
Materials:
-
Bromomethane (CH₃Br)
-
This compound (CD₃Br) of known isotopic purity
-
Nucleophile (e.g., sodium thiophenoxide)
-
Anhydrous solvent (e.g., Dimethylformamide - DMF)
-
Internal standard for GC-MS analysis
-
Quenching solution (e.g., dilute acid)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Reactant Preparation: Prepare a stock solution containing a precisely known molar ratio of Bromomethane and this compound in the chosen anhydrous solvent.
-
Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the solution of the nucleophile in the anhydrous solvent.
-
Initiation of Reaction: Add the mixed stock solution of CH₃Br and CD₃Br to the nucleophile solution to initiate the reaction. The reaction should be carried out at a constant temperature.
-
Reaction Quenching: After a short period, corresponding to a low percentage of reaction completion (typically <10%), quench the reaction by adding a suitable quenching solution.
-
Product Analysis:
-
Add a known amount of an internal standard to the quenched reaction mixture.
-
Analyze the mixture by GC-MS.
-
Identify the peaks corresponding to the unreacted CH₃Br, unreacted CD₃Br, the protiated product, and the deuterated product.
-
Determine the relative amounts of the protiated and deuterated products by integrating the respective peaks in the mass spectrum.
-
-
Calculation of KIE: The KIE is calculated from the ratio of the products and the initial ratio of the reactants using the following equation: kH/kD = [ln(1 - fH)] / [ln(1 - fD)] where fH and fD are the fractions of the protiated and deuterated reactants consumed, respectively. At low conversions, this can be approximated by the ratio of the products formed.
Protocol for Investigating KIE in Enzymatic Methylation with a Deuterated Methyl Donor
This protocol outlines a general procedure for studying the KIE of a methyltransferase enzyme using a deuterated methyl donor like [S-CD₃]-SAM.
Materials:
-
Purified methyltransferase enzyme
-
Substrate for the enzyme
-
S-adenosyl-L-methionine (SAM)
-
[S-CD₃]-SAM of known isotopic purity
-
Reaction buffer
-
Quenching solution (e.g., trichloroacetic acid)
-
Analytical method for product quantification (e.g., HPLC, LC-MS)
Procedure:
-
Enzyme Assay Setup: Prepare reaction mixtures containing the enzyme, substrate, and buffer.
-
Parallel Reactions: Set up two sets of parallel reactions. In one set, use SAM as the methyl donor. In the other set, use [S-CD₃]-SAM.
-
Reaction Initiation and Incubation: Initiate the reactions by adding the methyl donor. Incubate the reactions at the optimal temperature for the enzyme for a specific time, ensuring the reaction is in the initial linear rate phase.
-
Reaction Termination: Stop the reactions by adding a quenching solution.
-
Product Quantification: Analyze the amount of product formed in each reaction using a suitable analytical technique like HPLC or LC-MS.
-
Calculation of KIE: The KIE is determined by calculating the ratio of the initial reaction rates (v) obtained with the protiated and deuterated methyl donors: kH/kD = vH / vD
Visualizations
Experimental Workflow for KIE Determination
Caption: Workflow for determining the kinetic isotope effect.
Signaling Pathway of Catechol-O-Methyltransferase (COMT)
References
Application Notes and Protocols for Bromo(2H3)methane as an Internal Standard for Quantitative NMR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for the determination of the concentration and purity of substances. The method relies on the principle that the integrated intensity of an NMR signal is directly proportional to the number of nuclei contributing to that signal. For accurate quantification, an internal standard (IS) of known purity and concentration is added to the sample.
This document provides detailed application notes and protocols on the theoretical use of bromo(2H3)methane (deuterated bromomethane, CD₃Br) as an internal standard for ¹H qNMR. Due to its high volatility, this compound presents significant challenges for use as a qNMR internal standard; however, in specific applications where a volatile and simple standard is required, it may be considered with appropriate precautions.
Characteristics of this compound as a qNMR Internal Standard
An ideal qNMR internal standard should possess several key characteristics, including high purity, stability, solubility in the NMR solvent, and signals that do not overlap with analyte signals.[1] The properties of this compound are evaluated against these criteria below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | CD₃Br | [2] |
| Molecular Weight | 97.96 g/mol | [2] |
| Boiling Point | 3.8-4 °C | [2] |
| Melting Point | -94 °C | [2] |
| Isotopic Purity | Typically ≥99.5 atom % D | [2] |
| ¹H NMR Signal | Residual CHD₂Br quintet | [3] |
Table 2: Theoretical ¹H NMR Chemical Shift of Residual CHD₂Br in Common Deuterated Solvents
Note: The following chemical shifts are estimated based on the known shift of bromomethane and general solvent effects. Experimental verification is required.
| Deuterated Solvent | Estimated Chemical Shift (δ, ppm) |
| Chloroform-d (CDCl₃) | ~2.68 |
| Acetone-d₆ ((CD₃)₂CO) | ~2.75 |
| Dimethyl Sulfoxide-d₆ ((CD₃)₂SO) | ~2.80 |
| Benzene-d₆ (C₆D₆) | ~2.20 |
| Acetonitrile-d₃ (CD₃CN) | ~2.70 |
| Methanol-d₄ (CD₃OD) | ~2.72 |
| Water-d₂ (D₂O) | Not recommended (low solubility) |
Logical Workflow for qNMR with a Volatile Internal Standard
The use of a volatile internal standard like this compound necessitates a carefully controlled workflow to minimize evaporative losses and ensure accurate quantification.
Caption: Workflow for qNMR using a volatile internal standard.
Experimental Protocols
Preparation of a this compound Internal Standard Stock Solution
Objective: To prepare a stock solution of this compound with a precisely known concentration.
Materials:
-
This compound (≥99.5 atom % D)
-
Deuterated solvent (e.g., CDCl₃)
-
Gas-tight syringe
-
Sealed vial with a septum cap
-
Analytical balance
Protocol:
-
Tare a sealed vial with a septum cap on an analytical balance.
-
Cool the vial and a gas-tight syringe to a temperature below the boiling point of this compound (e.g., in a refrigerator or on ice).
-
Carefully draw a specific volume of liquid this compound into the pre-cooled syringe.
-
Inject the this compound into the tared, sealed vial and record the mass accurately.
-
Add a precise mass of the desired deuterated solvent to the vial.
-
Calculate the concentration of the this compound stock solution in mg/g.
qNMR Sample Preparation
Objective: To prepare an NMR sample containing the analyte and the this compound internal standard.
Materials:
-
Analyte
-
This compound stock solution
-
Deuterated solvent
-
J. Young NMR tube or other sealable NMR tube
-
Analytical balance
-
Micropipette
Protocol:
-
Accurately weigh a known amount of the analyte into a tared vial.
-
Add a precise mass of the this compound stock solution to the vial containing the analyte.
-
Add the required volume of the deuterated solvent to dissolve the analyte and standard completely.
-
Quickly and carefully transfer the solution to a J. Young NMR tube and seal it to prevent evaporation.
-
Gently mix the sample to ensure homogeneity.
NMR Data Acquisition
Objective: To acquire a quantitative ¹H NMR spectrum.
Instrument: 400 MHz (or higher) NMR spectrometer
Parameters:
-
Pulse Program: A standard 90° pulse-acquire sequence.
-
Relaxation Delay (d1): Should be at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard signals to ensure full relaxation. A typical starting value is 30 seconds.
-
Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated.
-
Acquisition Time (aq): Sufficiently long to allow the FID to decay completely, typically 2-4 seconds.
-
Spectral Width (sw): Should encompass all signals of interest.
Data Processing and Quantification
Objective: To process the acquired NMR data and calculate the purity or concentration of the analyte.
Software: Standard NMR processing software (e.g., Mnova, TopSpin)
Protocol:
-
Apply a Fourier transform to the FID.
-
Carefully phase the spectrum to ensure all peaks have a pure absorption line shape.
-
Apply a baseline correction to the entire spectrum.
-
Integrate the well-resolved signal of the analyte and the residual CHD₂Br quintet of the internal standard.
-
Calculate the purity of the analyte using the following equation:
Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%)
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity = Purity of the substance
-
Signaling Pathway for qNMR Calculation
The calculation of the analyte's purity is a direct pathway from the acquired and processed NMR data, as illustrated below.
Caption: Data flow for qNMR purity calculation.
Challenges and Considerations
The primary challenge in using this compound as a qNMR internal standard is its high volatility.[4]
-
Evaporation: Significant loss of the internal standard can occur during sample preparation, leading to an overestimation of the analyte's purity or concentration.
-
Sample Handling: Requires the use of cooled, gas-tight syringes and sealed NMR tubes (e.g., J. Young tubes) to prevent evaporation.
-
Stability: The stability of this compound in solution with the analyte should be confirmed to ensure no reaction occurs.[5]
-
Solubility: While soluble in many organic solvents, its solubility in highly polar solvents like D₂O is limited.
Conclusion
While this compound offers a simple ¹H NMR spectrum with a single (residual) signal, its extreme volatility makes it a challenging and generally non-ideal internal standard for routine qNMR analysis. Its use should be limited to specialized applications where a volatile standard is necessary and stringent, validated handling procedures can be implemented to control for evaporative losses. For most applications, non-volatile, stable, and well-characterized internal standards are recommended for accurate and reproducible qNMR results.
References
Application Notes and Protocols for the Introduction of a Deuterated Methyl Group into a Target Molecule
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of a deuterated methyl group (CD₃) into a target molecule is a powerful tool in modern drug discovery and development. The replacement of hydrogen with its heavier isotope, deuterium, can significantly alter the metabolic fate of a drug by strengthening the carbon-hydrogen bond, a phenomenon known as the kinetic isotope effect.[1] This can lead to reduced rates of oxidative metabolism, prolonged half-life, and an improved pharmacokinetic profile.[1][2] The first deuterated drug, deutetrabenazine (Austedo), was approved by the FDA in 2017, highlighting the therapeutic potential of this approach.[1]
This document provides detailed application notes and experimental protocols for several key methods used to introduce a deuterated methyl group into target molecules. These methods span chemical and enzymatic approaches, offering a range of options to suit different substrates and research needs.
I. Chemical Methods for Deuteromethylation
A variety of chemical strategies have been developed for the introduction of a trideuteromethyl group, utilizing different deuterated reagents and catalytic systems.
Transition Metal-Catalyzed Deuteromethylation with Deuterated Methanol (CD₃OD)
Deuterated methanol is an attractive, readily available, and cost-effective source for the CD₃ group. Transition metal catalysis, particularly through a "Borrowing Hydrogen" (BH) or "hydrogen autotransfer" mechanism, enables the use of CD₃OD for the α-methylation of ketones and other nucleophiles.[1][3]
Experimental Workflow: Borrowing Hydrogen Catalysis
References
Application Notes and Protocols: Bromo(2H3)methane in Environmental Fate and Transport Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bromo(2H3)methane (CD₃Br), also known as deuterated methyl bromide, is a valuable isotopic tracer used in environmental fate and transport studies. While its physical and chemical properties are nearly identical to its non-deuterated counterpart, methyl bromide (CH₃Br), the deuterium-labeled methyl group allows for precise tracking and quantification in complex environmental matrices. This enables researchers to elucidate degradation pathways, determine reaction kinetics, and quantify transport phenomena without interference from naturally occurring methyl bromide.
Methyl bromide, a colorless and odorless gas, has been used as a fumigant for soil, commodities, and structures to control a wide range of pests.[1] However, it is recognized as a significant ozone-depleting substance, leading to stringent regulations on its use.[1][2] Understanding its environmental behavior is crucial for assessing the impact of historical use and naturally produced sources. This compound serves as an ideal tool for these investigations, particularly in studying the kinetic isotope effect in reactions involving the methyl group and quantifying processes like methane oxidation in soils.[3]
Environmental Fate and Transport Data
The environmental behavior of this compound is expected to closely mirror that of methyl bromide. The primary degradation pathways for methyl bromide are atmospheric oxidation and photolysis, and hydrolysis in water.[4] Due to its high volatility, it readily partitions into the atmosphere after release.[5]
Table 1: Physical and Chemical Properties (Note: Data presented is for Methyl Bromide (CH₃Br) as a close analog for this compound)
| Property | Value | Reference |
| Molecular Formula | CH₃Br | [6] |
| Molecular Weight | 94.94 g/mol | [6] |
| Boiling Point | 3.6 °C | [7] |
| Vapor Pressure | 1420 mmHg at 20 °C | [7] |
| Water Solubility | Readily soluble | [5] |
| Log Kₒw | 1.94 | [4] |
Table 2: Environmental Half-Life Data (Note: Data presented is for Methyl Bromide (CH₃Br) as a close analog for this compound)
| Environmental Compartment | Half-Life | Conditions / Notes | Reference |
| Atmosphere (Lifetime) | 0.8 to 2 years | Primary degradation via hydroxyl radicals and UV photolysis. | [4][7] |
| Surface Water (Volatilization) | 3.1 hours to 5 days | Dependent on factors like river/lake model. | [5][7] |
| Water (Degradation) | 20 to 38 days | Primarily via chemical hydrolysis; temperature and pH-dependent. | [7] |
| Soil (Volatilization) | 0.2 to 0.5 days | Rapid volatilization from surface soil. | [7] |
| Soil (Degradation) | 31 to 55 days | [7] |
Key Applications and Experimental Protocols
The primary application of this compound is to trace the fate of the methyl group in various environmental compartments. This is particularly useful for distinguishing between applied tracer and background levels of methyl bromide and for studying microbial and chemical degradation processes.
Protocol: Soil Microcosm Degradation Study
This protocol outlines a typical laboratory experiment to assess the degradation rate of this compound in soil.
Objective: To determine the degradation half-life of this compound in a specific soil type under controlled laboratory conditions.
Materials:
-
This compound (≥99.5 atom % D)
-
Gastight syringes
-
Serum vials (e.g., 120 mL) with butyl rubber stoppers and aluminum crimp seals
-
Fresh soil samples, sieved (<2 mm)
-
Deionized water
-
Incubator
-
Purge-and-trap system coupled with a Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Analytical standards
Methodology:
-
Soil Characterization: Analyze the soil for key properties such as texture, pH, organic matter content, and microbial biomass.
-
Microcosm Preparation:
-
Place a known amount of fresh soil (e.g., 50 g dry weight equivalent) into each serum vial.
-
Adjust the soil moisture to a desired level (e.g., 60% water-holding capacity) using deionized water.
-
Prepare triplicate microcosms for each time point, plus abiotic controls (e.g., sterilized by autoclaving or gamma irradiation) to distinguish between biological and chemical degradation.
-
Seal the vials with stoppers and aluminum crimps.
-
-
Dosing:
-
Prepare a stock solution of this compound in an appropriate solvent or use it as a pure gas.
-
Using a gastight syringe, inject a precise amount of this compound into the headspace of each vial to achieve the target concentration. A microdosing approach is recommended to avoid toxicity while ensuring a detectable signal.[3]
-
-
Incubation:
-
Incubate the microcosms in the dark at a constant temperature (e.g., 25°C) to prevent photodegradation.
-
-
Sampling and Analysis:
-
At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, and 56 days), sacrifice triplicate vials from both biotic and abiotic sets.
-
Analyze the concentration of this compound in the headspace.
-
Detection: Couple a purge-and-trap system to a GC-MS. Use selective ion monitoring (SIM) to specifically detect the deuterated compound (m/z fragments characteristic of CD₃Br) for low-concentration analysis.[3]
-
-
Data Analysis:
-
Plot the natural logarithm of the this compound concentration versus time.
-
Determine the first-order degradation rate constant (k) from the slope of the regression line.
-
Calculate the half-life (t₁/₂) using the formula: t₁/₂ = -ln(0.5) / k.
-
Visualizations
Environmental Fate and Transport Pathways
Caption: Environmental pathways of this compound.
Experimental Workflow for Soil Degradation Study
Caption: Workflow for a soil microcosm degradation study.
References
- 1. Methyl bromide: effective pest management tool and environmental threat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. This compound | 1111-88-2 | Benchchem [benchchem.com]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. healthandenvironment.org [healthandenvironment.org]
- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 7. npic.orst.edu [npic.orst.edu]
Application Note: Quantitative Analysis of Carboxylic Acids and Phenols in Biological Matrices using Bromo(2H3)methane Derivatization followed by GC-MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, many biologically relevant molecules, such as carboxylic acids and phenols, are non-volatile due to their polar functional groups. Derivatization is a chemical modification process that converts these polar functional groups into less polar, more volatile derivatives, making them amenable to GC-MS analysis.[1][2] This application note describes a robust and sensitive method for the derivatization of carboxylic acids and phenols using Bromo(2H3)methane, followed by quantitative analysis using GC-MS. The use of a deuterated derivatization agent allows for the generation of stable isotope-labeled internal standards, enabling accurate quantification.
Principle
The derivatization process involves a nucleophilic substitution reaction where the acidic proton of a carboxylic acid or a phenolic hydroxyl group is replaced by a deuterated methyl group from this compound. This process, known as deuteromethylation, effectively masks the polar hydrogen, thereby increasing the volatility and thermal stability of the analyte. The resulting deuteromethyl esters or ethers are then readily analyzed by GC-MS. The three-deuterium atoms on the methyl group provide a distinct mass shift in the mass spectrum, which can be utilized for stable isotope dilution assays, a highly accurate method for quantification.
Materials and Reagents
-
This compound (CD3Br)
-
Acetone (ACS grade, anhydrous)
-
Potassium Carbonate (K2CO3), anhydrous
-
Sample containing carboxylic acids and/or phenols (e.g., plasma, urine, cell culture media)
-
Internal Standards (appropriate non-deuterated or other isotopically labeled analogues)
-
Ethyl acetate (GC grade)
-
Sodium Sulfate (Na2SO4), anhydrous
-
GC-MS grade vials with PTFE-lined septa
Experimental Protocols
Sample Preparation
-
Liquid Samples (e.g., Plasma, Urine):
-
To 100 µL of the sample in a glass vial, add an appropriate amount of internal standard.
-
Acidify the sample to pH < 2 with 1M HCl.
-
Extract the analytes with 500 µL of ethyl acetate by vortexing for 2 minutes.
-
Centrifuge at 3000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean vial.
-
Repeat the extraction step with another 500 µL of ethyl acetate and combine the organic layers.
-
Dry the combined organic extract over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Solid Samples (e.g., Tissue):
-
Homogenize a known weight of the tissue sample in a suitable solvent (e.g., methanol/water).
-
Centrifuge to pellet the solids.
-
Take the supernatant and proceed with the liquid sample extraction protocol described above.
-
Derivatization Protocol
-
To the dried sample extract, add 100 µL of acetone and 5 mg of anhydrous potassium carbonate.
-
Add 10 µL of this compound.
-
Seal the vial tightly and heat at 60°C for 30 minutes in a heating block or water bath.
-
After cooling to room temperature, centrifuge the vial to pellet the potassium carbonate.
-
Carefully transfer the supernatant to a GC-MS autosampler vial for analysis.
Caption: Experimental workflow for sample preparation and derivatization.
GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Data Presentation
Quantitative data for a selection of representative carboxylic acids and phenols derivatized with this compound are summarized below. The data was acquired using the described GC-MS method in SIM mode.
| Analyte | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion (m/z) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Linearity (R²) |
| Carboxylic Acids | ||||||
| Lactic Acid-d3-methyl ester | 5.2 | 92 | 61 | 5 | 15 | 0.998 |
| Succinic Acid-di(d3-methyl) ester | 9.8 | 152 | 119 | 2 | 6 | 0.999 |
| Palmitic Acid-d3-methyl ester | 18.5 | 273 | 77 | 1 | 3 | 0.999 |
| Phenols | ||||||
| Phenol-d3-methyl ether | 7.1 | 111 | 82 | 3 | 9 | 0.997 |
| Catechol-di(d3-methyl) ether | 10.3 | 144 | 129 | 4 | 12 | 0.996 |
| 4-Nitrophenol-d3-methyl ether | 12.6 | 156 | 126 | 2 | 6 | 0.998 |
Signaling Pathways and Logical Relationships
The analytical process can be visualized as a logical flow from sample to result.
Caption: Logical flow diagram of the analytical process.
Conclusion
The use of this compound for the derivatization of carboxylic acids and phenols provides a reliable and sensitive method for their quantification in complex biological matrices by GC-MS. The protocol is straightforward and can be readily implemented in a standard analytical laboratory. The introduction of a stable isotope label during derivatization facilitates accurate quantification and can be adapted for a wide range of analytes containing acidic protons.
References
Application Notes and Protocols for Enzymatic Reactions Involving Deuterated Methyl Group Transfer
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enzymatic transfer of a methyl group is a fundamental biological process, pivotal in everything from epigenetic regulation to the biosynthesis of secondary metabolites.[1][2][3] The substitution of hydrogen with its heavier, stable isotope, deuterium, in the methyl group (a trideuteromethyl group, -CD3) provides a powerful tool for investigating and manipulating these reactions. This is primarily due to the kinetic isotope effect (KIE), where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[4][5] Consequently, enzymatic reactions that involve the cleavage of a C-H bond in the rate-determining step are often significantly slower when a C-D bond is present.[4][6]
This principle has profound implications in drug development, where it can be used to strategically slow down a drug's metabolism, thereby improving its pharmacokinetic profile and potentially reducing dose requirements.[6][7] Furthermore, deuterated methyl donors are invaluable in mechanistic enzymology for elucidating reaction pathways and in metabolic studies for tracing the fate of molecules in complex biological systems.[8][9] These application notes provide an overview of the key applications, experimental protocols, and data interpretation related to the enzymatic transfer of deuterated methyl groups.
Applications
Enhancing Drug Pharmacokinetics
A primary application of deuterated methyl groups is in the pharmaceutical industry to improve the metabolic stability of drug candidates.[4][5] Many drugs are cleared from the body through metabolism by enzymes like the cytochrome P450 (CYP) family, which often involves the oxidation of methyl groups (N-demethylation or O-demethylation).[10] Replacing the hydrogens on a metabolically vulnerable methyl group with deuterium can significantly decrease the rate of this metabolic clearance.[6][7]
Key benefits include:
-
Slower Systemic Clearance: Leads to a longer drug half-life.[6]
-
Increased Bioavailability and Exposure: Can result in higher maximum plasma concentrations (Cmax) and a greater area under the plasma concentration-time curve (AUC).[6][7]
-
Reduced Dosing Requirements: A more stable drug may require lower or less frequent doses.[6]
-
Lower Metabolite Load: Can decrease the formation of potentially toxic or inactive metabolites.[6]
A notable example is the development of deuterated enzalutamide (d3-ENT), where the N-methyl group, a primary site of metabolism, was deuterated.[6] This modification led to a significant reduction in metabolic clearance and increased drug exposure in preclinical studies.[6][7]
Mechanistic Studies of Enzyme Reactions
The kinetic isotope effect is a powerful tool for probing the mechanisms of enzyme-catalyzed reactions.[8][11][12] By measuring the KIE, researchers can determine whether a C-H bond cleavage is part of the rate-limiting step of a reaction.[13] For reactions involving methyl groups, intramolecular competition experiments using substrates with specifically mono- or di-deuterated methyl groups can reveal the intrinsic KIE, which is the full effect on the chemical step without being masked by other, slower, non-isotopically sensitive steps like substrate binding or product release.[8]
These studies are crucial for understanding:
-
Transition State Structures: The magnitude of the KIE provides insights into the geometry of the transition state.[13]
-
Rate-Limiting Steps: A significant KIE suggests that C-H bond breaking is a key part of the slowest step in the reaction sequence.[13][14]
-
Hydrogen Tunneling: Unusually large KIEs can be indicative of quantum mechanical tunneling of a hydrogen atom.[15]
For instance, studies on the coenzyme B12-dependent enzyme glutamate mutase utilized regio-specifically mono- or di-deuterated substrates to measure the intrinsic KIE for hydrogen atom transfer, a key step in its catalytic cycle.[8][15]
Metabolic Labeling and Pathway Tracing
Deuterated methyl donors, such as deuterated S-adenosylmethionine ([13CD3]-SAM) or its precursor deuterated methionine (2H3-methionine), are used to introduce a stable isotopic label into biological systems.[9][16] This allows for the tracking and quantification of methylation events in proteins, DNA, and other molecules using mass spectrometry.[9][16]
This approach enables:
-
Quantification of Post-Translational Modifications (PTMs): The "methyl-SILAC" (Stable Isotope Labeling by Amino acids in Cell culture) approach uses [13CD3]methionine to metabolically label all methylated sites, allowing for their confident identification and relative quantification.[9]
-
Determination of Methylation Kinetics: By growing cells in the presence of deuterated precursors and analyzing samples over time, the kinetics of DNA replication and methylation can be determined.[16]
-
Distinguishing Old vs. Newly Synthesized Proteins: Pulse-labeling with stable isotope-labeled amino acids can differentiate between methylation turnover on existing proteins versus newly synthesized ones.[17]
Data Presentation
Table 1: In Vitro and In Vivo Pharmacokinetic Parameters of Enzalutamide (ENT) and its Deuterated Analog (d3-ENT)
This table summarizes the impact of N-methyl deuteration on the metabolism and pharmacokinetics of enzalutamide. The data shows that deuteration significantly reduces the in vitro intrinsic clearance (CLint) in both rat and human liver microsomes and increases in vivo exposure in rats.
| Parameter | Species/System | Enzalutamide (ENT) | d3-Enzalutamide (d3-ENT) | % Change | Reference |
| In Vitro CLint (Vmax/Km) | Rat Liver Microsomes | - | 49.7% lower than ENT | -49.7% | [6][7] |
| In Vitro CLint (Vmax/Km) | Human Liver Microsomes | - | 72.9% lower than ENT | -72.9% | [6][7] |
| In Vivo Cmax (10 mg/kg, oral) | Rats | - | 35% higher than ENT | +35% | [6][7] |
| In Vivo AUC0–t (10 mg/kg, oral) | Rats | - | 102% higher than ENT | +102% | [6][7] |
| In Vivo M2 Metabolite Exposure | Rats | - | 8-fold lower than ENT | -87.5% | [6] |
Data adapted from studies on enzalutamide and its N-trideuteromethyl analog.[6][7]
Table 2: Observed Kinetic Isotope Effects (KIE) in Methyl Transfer Reactions
This table presents KIE values from different studies, illustrating the effect of deuterium substitution on reaction rates. The KIE is typically expressed as the ratio of the reaction rate for the hydrogen-containing substrate to the deuterium-containing substrate (KH/KD).
| Reaction | Enzyme/System | Observed KIE (KH/KD) | Significance | Reference |
| N-demethylation of Enzalutamide | Rat & Human Liver Microsomes | ~2 | Slower metabolism of the deuterated drug. | [6][7] |
| Glutamate Mutase H-atom transfer | Glutamate Mutase | 4.1 | Intrinsic KIE for a key mechanistic step. | [15] |
| Chemical Demethylation of m6A | Bicarbonate-activated peroxide | 1.120 - 1.377 | Provides a chemical model for enzymatic demethylation and indicates a rate-limiting hydrogen extraction step. | [13][14] |
Visualizations
Caption: The Kinetic Isotope Effect slows the metabolism of a deuterated drug.
Caption: Workflow for evaluating the metabolic profile of a deuterated drug.
Caption: Incorporation of a deuterated methyl group via the SAM cycle.
Experimental Protocols
Protocol 1: In Vitro Metabolism of a Deuterated Drug using Liver Microsomes
This protocol is adapted from methodologies used to study the metabolism of deuterated drugs like enzalutamide.[6] It serves to determine the in vitro intrinsic clearance (CLint) and calculate the kinetic isotope effect.
Materials:
-
Test compounds (deuterated and non-deuterated versions)
-
Rat or Human Liver Microsomes (RLM or HLM)
-
NADPH regenerating system (or NADPH)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Incubator/water bath at 37°C
-
Quenching solution (e.g., cold acetonitrile)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Thaw liver microsomes on ice. Prepare working solutions of the test compounds in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the incubation is low (<1%).
-
Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, liver microsomes (final protein concentration typically 0.5-1.0 mg/mL), and the test compound at various concentrations (e.g., 0.1 to 100 µM).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH solution (final concentration ~1-2 mM).
-
Incubation: Incubate at 37°C for a predetermined time (e.g., 0, 5, 15, 30, 60 minutes). The incubation time should be optimized to ensure linearity (typically <20% substrate depletion).
-
Reaction Termination: Stop the reaction by adding an equal volume of cold acetonitrile. This will precipitate the microsomal proteins.
-
Sample Processing: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to an HPLC vial. Analyze the depletion of the parent drug using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural log of the percentage of the parent drug remaining versus time. The slope of the initial linear portion gives the elimination rate constant (k).
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (k * incubation volume) / mg of microsomal protein.
-
Determine the KIE by calculating the ratio of CLint for the non-deuterated compound to the deuterated compound (KIE = CLint_H / CLint_D).
-
Protocol 2: Determination of DNA Methylation Kinetics using Stable Isotope Labeling
This protocol is based on the method for studying DNA methylation in cultured human cells using deuterated methionine and Gas Chromatography/Mass Spectrometry (GC/MS).[16]
Materials:
-
Human cell line (e.g., K-562 erythroleukemia cells)
-
Standard cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Deuterated methionine (2H3-methionine)
-
DNA extraction kit
-
Enzymes for DNA hydrolysis (e.g., DNase I, nuclease P1, alkaline phosphatase)
-
Derivatization agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide)
-
GC/MS system
Procedure:
-
Cell Culture: Grow the human cells in standard culture medium supplemented with FBS.
-
Isotope Labeling: To initiate labeling, replace the standard medium with a medium containing a known concentration of deuterated methionine (2H3-methionine).
-
Time Course Sampling: Harvest cells at various time points after the introduction of the labeled medium (e.g., 0, 4, 8, 12, 24, 48 hours).
-
DNA Extraction: Isolate genomic DNA from the harvested cells using a commercial DNA extraction kit according to the manufacturer's instructions.
-
DNA Hydrolysis: Enzymatically digest the purified DNA to its constituent nucleosides. This is typically a multi-step process involving enzymes like DNase I, followed by nuclease P1 and alkaline phosphatase to ensure complete conversion to deoxyribonucleosides.
-
Derivatization: To make the nucleosides volatile for GC analysis, derivatize them using a silylating agent. For example, heat the dried nucleosides with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (TMS) derivatives.
-
GC/MS Analysis: Analyze the derivatized nucleosides by GC/MS. The mass spectrometer is used to monitor specific ions corresponding to the unlabeled (e.g., 5-methyl-2'-deoxycytidine) and deuterated (5-(trideuteromethyl)-2'-deoxycytidine) nucleosides.
-
Data Analysis:
-
For each time point, determine the relative abundance of the isotopomers (unlabeled, +1, +2, +3 mass units) by deconvolution of the mass spectrum.[16]
-
Plot the percentage of the deuterated isotopomer as a function of time.
-
Fit the data to a kinetic model to determine the rates of DNA replication and methylation. The incorporation of the deuterated methyl group into 5-methylcytosine reflects the rate of de novo methylation.[16]
-
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Diversity of the reaction mechanisms of SAM-dependent enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diversity of the reaction mechanisms of SAM-dependent enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. The Deuterated “Magic Methyl” Group: A Guide to Site‐Selective Trideuteromethyl Incorporation and Labeling by Using CD3 Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Synthesis of Mono- and Di-Deuterated (2S, 3S)-3-Methylaspartic Acids to Facilitate Measurement of Intrinsic Kinetic Isotope Effects in Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comprehending Dynamic Protein Methylation with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The use of isotope effects to determine enzyme mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.aip.org [pubs.aip.org]
- 14. pubs.aip.org [pubs.aip.org]
- 15. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 16. Enzymatic Methylation of DNA in Cultured Human Cells Studied by Stable Isotope Incorporation and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. research.rug.nl [research.rug.nl]
Application Note: Tracking Reaction Intermediates with Bromo(2H3)methane Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Understanding the stepwise molecular transformations within a chemical reaction is fundamental to optimizing reaction conditions, maximizing yields, and developing novel synthetic methodologies. Isotopic labeling is a powerful technique for elucidating these reaction mechanisms by tracking the fate of specific atoms or functional groups throughout a reaction pathway.[1] Bromo(2H3)methane (CD3Br), a deuterated analog of bromomethane, serves as an invaluable tool for introducing a stable isotope-labeled methyl group. This allows researchers to monitor the involvement of methylation in a reaction and to identify and characterize transient intermediates using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
The incorporation of the CD3 group provides a distinct mass shift of +3 Da compared to the natural abundance CH3 group, facilitating the unambiguous identification of labeled species in a complex reaction mixture by mass spectrometry. Furthermore, the deuterium label can influence the reaction rate, a phenomenon known as the kinetic isotope effect (KIE), which provides additional insights into the rate-determining steps of the reaction mechanism.[1]
This application note provides detailed protocols for utilizing this compound to track reaction intermediates, with a focus on mass spectrometry-based analysis. It includes a generalized experimental workflow, specific analytical protocols, and guidance on data interpretation.
Key Applications
-
Elucidation of Reaction Mechanisms: Tracing the path of the deuterated methyl group to identify bond-forming and bond-breaking steps.
-
Identification of Reaction Intermediates: Trapping and characterizing transient species that are otherwise difficult to observe.
-
Kinetic Isotope Effect (KIE) Studies: Determining the rate-determining steps of a reaction by comparing the reaction rates of deuterated and non-deuterated reactants.[1]
-
Metabolic Pathway Analysis: In biological systems, tracking the incorporation of the CD3 group into metabolites to understand enzymatic methylation processes.
Experimental Workflow
A typical experimental workflow for tracking reaction intermediates using this compound labeling involves several key stages, from the introduction of the label to the final analysis and interpretation of the data.
Caption: Generalized experimental workflow for tracking reaction intermediates.
Experimental Protocols
Protocol 1: General Procedure for a Labeling Reaction
This protocol provides a general framework for performing a methylation reaction using this compound. The specific conditions (e.g., solvent, temperature, reaction time) should be optimized for the particular reaction under investigation.
Materials:
-
Substrate to be methylated
-
This compound (CD3Br)
-
Anhydrous solvent (e.g., THF, DCM, ACN)
-
Reaction vessel (e.g., round-bottom flask with a septum)
-
Stirring apparatus (e.g., magnetic stirrer and stir bar)
-
Inert gas supply (e.g., nitrogen or argon)
-
Quenching solution (e.g., saturated ammonium chloride, water)
-
Syringes and needles
Procedure:
-
Reaction Setup:
-
Dry the reaction vessel and stir bar under vacuum or in an oven and allow to cool under an inert atmosphere.
-
Add the substrate and anhydrous solvent to the reaction vessel under an inert atmosphere.
-
If the reaction requires a catalyst or other reagents, add them at this stage.
-
Stir the solution until all solids are dissolved.
-
-
Initiation of Labeling:
-
Using a gas-tight syringe, carefully add this compound to the reaction mixture. The molar ratio of CD3Br to the substrate should be optimized based on the reaction stoichiometry.
-
If the reaction is light-sensitive, protect the reaction vessel from light.
-
-
Reaction Monitoring and Sampling:
-
At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing a suitable quenching solution. This will stop the reaction and preserve the composition of the mixture at that specific time point.
-
-
Sample Preparation for Analysis:
-
After quenching, the samples may require further workup, such as extraction with an organic solvent, drying over a desiccant (e.g., sodium sulfate), and filtration.
-
The final samples should be dissolved in a solvent compatible with the analytical instrument (e.g., for GC-MS or LC-MS).
-
Protocol 2: Analysis of Labeled Intermediates by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is particularly well-suited for analyzing the products of many organic reactions.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Appropriate GC column (e.g., DB-5ms, HP-5ms)
GC-MS Parameters (Example):
| Parameter | Value |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial temp: 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-500 |
Procedure:
-
Sample Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.
-
Data Acquisition: Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.
-
Data Analysis:
-
Identify the peaks corresponding to the starting material, the final product, and any potential intermediates.
-
Examine the mass spectra of these peaks to look for the characteristic +3 Da mass shift indicative of the incorporation of the CD3 group.
-
Compare the mass spectra of the labeled compounds with those of their unlabeled counterparts (if available) to confirm the presence and position of the label.
-
Data Presentation
The quantitative data obtained from the time-course analysis of the reaction can be summarized in tables to facilitate comparison and interpretation.
Table 1: Relative Abundance of Key Species Over Time
| Time (min) | Substrate (Normalized Area) | CD3-Intermediate (Normalized Area) | CD3-Product (Normalized Area) |
| 0 | 1.00 | 0.00 | 0.00 |
| 5 | 0.75 | 0.15 | 0.10 |
| 15 | 0.40 | 0.35 | 0.25 |
| 30 | 0.10 | 0.20 | 0.70 |
| 60 | 0.02 | 0.05 | 0.93 |
Visualization of a Reaction Pathway
The identification of intermediates allows for the construction of a detailed reaction pathway. For example, in a hypothetical radical-mediated methylation, the following pathway could be elucidated.
Caption: Hypothetical radical methylation pathway.
Conclusion
The use of this compound as a labeling agent is a highly effective strategy for the detailed investigation of reaction mechanisms. The distinct mass shift provided by the deuterated methyl group allows for the confident identification of intermediates and products by mass spectrometry. The protocols and guidelines presented in this application note provide a solid foundation for researchers to design and execute experiments aimed at unraveling the intricacies of chemical transformations. Careful experimental design, coupled with robust analytical methodology, will undoubtedly lead to a deeper understanding of reaction pathways and facilitate the development of more efficient and selective chemical processes.
References
Application Note and Protocols for the Preparation of Deuterated Internal Standards for Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
In quantitative chromatographic analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), the use of internal standards (IS) is crucial for achieving accurate and reproducible results.[1] An ideal internal standard should have physicochemical properties as close as possible to the analyte of interest to compensate for variations during sample preparation and analysis, such as extraction losses, matrix effects, and instrument drift.[1][2] Stable isotope-labeled internal standards (SIL-IS), especially deuterated compounds, are considered the gold standard for this purpose.[3]
Deuterated internal standards are molecules in which one or more hydrogen atoms have been replaced by their stable isotope, deuterium (²H or D).[1] Since the chemical properties of a deuterated molecule are nearly identical to its non-deuterated counterpart, it co-elutes with the analyte during chromatographic separation.[1] However, due to the mass difference, it can be distinguished by a mass spectrometer, allowing for accurate quantification.[1] The use of deuterated standards is vital for enhancing analytical precision, ensuring data reproducibility, and meeting regulatory compliance in pharmaceutical and bioanalytical research.[1][3]
This application note provides detailed protocols and methodologies for the synthesis, purification, and validation of deuterated internal standards for use in chromatographic applications.
Synthesis of Deuterated Internal Standards
The synthesis of deuterated compounds can be achieved through various methods, broadly categorized into chemical synthesis and biosynthesis.[4] The choice of method depends on the complexity of the molecule, the desired position of the deuterium labels, and the availability of starting materials.
General Synthetic Approaches
Several common strategies are employed for introducing deuterium into organic molecules:
-
Hydrogen-Deuterium (H-D) Exchange: This method involves the exchange of protons with deuterons from a deuterium source, such as deuterium oxide (D₂O) or deuterium gas (D₂), often in the presence of a catalyst.[5][6] This approach is advantageous for its simplicity and cost-effectiveness.[5]
-
Reductive Deuteration: This technique uses deuterium-donating reducing agents like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄) to introduce deuterium into a molecule, for example, by reducing a carbonyl group to a deuterated alcohol.
-
De Novo Chemical Synthesis: This involves building the molecule from smaller, already deuterated precursors.[1] This method offers precise control over the location and number of deuterium labels but can be more complex and expensive.[1]
-
Biosynthesis: This approach utilizes biological systems, such as microorganisms or enzymes, to incorporate deuterium from a deuterated medium (e.g., D₂O) into the target molecule.[7]
Experimental Protocol: Synthesis of a Deuterated Vitamin D Metabolite
This protocol is based on the synthesis of deuterium-labeled 25-hydroxyvitamin D₃ (25(OH)D₃-d₃) for use as an internal standard in LC-MS analysis, as described by Takiue et al. (2022).[8][9][10]
Objective: To synthesize 25(OH)D₃-d₃ with three deuterium atoms in the A-ring.
Materials:
-
Deuterated A-ring synthon (enyne 13-d₃)
-
CD-ring moiety (bromoolefin 17)
-
Palladium catalyst
-
Appropriate solvents and reagents for reaction and purification (e.g., HPLC)
Procedure:
-
Coupling Reaction: Perform a palladium-catalyzed coupling reaction between the deuterated A-ring enyne (13-d₃) and the bromoolefin CD-ring moiety (17).
-
Deprotection: Remove any protecting groups from the coupled product. In the case of the 25(OH)D₃-d₃ synthesis, this involves the deprotection of silyl groups.[8]
-
Purification: Purify the final product, 25(OH)D₃-d₃, using High-Performance Liquid Chromatography (HPLC) to separate the desired deuterated compound from unreacted starting materials, byproducts, and any undesired diastereomers.[8]
DOT Script for Synthesis Workflow:
Caption: Workflow for the synthesis of a deuterated Vitamin D metabolite.
Purification and Characterization
After synthesis, the deuterated internal standard must be rigorously purified and characterized to ensure its suitability for quantitative analysis.
Purification
Multi-step chromatographic techniques, such as HPLC, are essential for achieving high chemical purity (>99%) and isotopic enrichment (≥98%).[1]
Characterization and Validation
The identity, purity, and isotopic enrichment of the synthesized standard must be confirmed using various analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ²H NMR are used to confirm the structure of the compound and the position of the deuterium labels.[11] Quantitative NMR (qNMR) can also be used to determine the isotopic abundance.[12]
-
High-Resolution Mass Spectrometry (HR-MS): HR-MS is employed to determine the isotopic enrichment by analyzing the relative abundance of the different isotopologues (D₀, D₁, D₂, etc.).[11][13]
Experimental Protocol: Determination of Isotopic Purity by HR-MS
This protocol is a general procedure based on the strategy described by Roy et al. (2021).[11]
Objective: To determine the isotopic purity of a synthesized deuterated internal standard.
Instrumentation: Liquid Chromatography-High Resolution Mass Spectrometer (LC-HRMS).
Procedure:
-
Sample Preparation: Prepare a solution of the deuterated internal standard in a suitable solvent.
-
LC-HRMS Analysis: Inject the sample into the LC-HRMS system.
-
Data Acquisition: Acquire full-scan mass spectra of the eluting peak corresponding to the deuterated standard.
-
Data Analysis:
-
Extract the ion chromatograms for the different isotopologues of the compound.
-
Integrate the peak areas of each isotopic ion.
-
Calculate the percentage of isotopic purity based on the relative abundance of the desired deuterated isotopologue.
-
DOT Script for Validation Workflow:
Caption: Workflow for the validation of a deuterated internal standard.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the selection and validation of deuterated internal standards.
Table 1: Selection Criteria for Deuterated Internal Standards
| Selection Factor | Recommendation | Rationale |
| Structural Similarity | Must match the analyte's structure | Ensures co-elution and similar behavior during sample preparation and analysis.[1] |
| Number of Deuterium Atoms | 3–10 substitutions | Provides a sufficient mass shift to avoid isotopic overlap with the analyte and minimizes the risk of back-exchange.[2] |
| Position of Deuterium Atoms | On stable, non-exchangeable positions (e.g., aromatic or aliphatic carbons) | Prevents the loss of deuterium and maintains isotopic purity.[2] |
| Isotopic Enrichment | ≥98% | Improves data precision and reduces interference from unlabeled species.[1] |
| Chemical Purity | >99% | Ensures that the internal standard behaves consistently with the target analyte.[1] |
| Solubility | Compatible with the mobile phase | Enhances reproducibility and prevents precipitation in the chromatographic system.[1] |
Table 2: Example Validation Data for a Deuterated Internal Standard
This table presents hypothetical but realistic validation data for a newly synthesized deuterated internal standard.
| Validation Parameter | Acceptance Criteria | Result |
| Isotopic Purity (by HR-MS) | ≥98% | 99.5% |
| Chemical Purity (by HPLC-UV) | >99% | 99.8% |
| Structural Confirmation | Consistent with proposed structure | Confirmed by ¹H and ¹³C NMR |
| Deuterium Label Position | As per synthesis design | Confirmed by ²H NMR |
| Back-Exchange Stability | <1% exchange after 24h in solution | 0.5% exchange observed |
Application in a Quantitative LC-MS/MS Assay
Once synthesized and validated, the deuterated internal standard is used in the quantitative analysis of the target analyte.
Experimental Protocol: Quantitative Analysis using a Deuterated Internal Standard
Objective: To quantify an analyte in a complex matrix (e.g., plasma) using a deuterated internal standard and LC-MS/MS.
Procedure:
-
Sample Preparation:
-
To a known volume of the sample (e.g., 100 µL of plasma), add a known amount of the deuterated internal standard solution.
-
Perform sample clean-up (e.g., protein precipitation, solid-phase extraction, or liquid-liquid extraction).
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Separate the analyte and the internal standard on a suitable chromatography column.
-
Detect the analyte and the internal standard using multiple reaction monitoring (MRM) mode on a tandem mass spectrometer.
-
-
Quantification:
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for a series of calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.
-
Conclusion
The preparation of high-quality deuterated internal standards is a critical step in developing robust and reliable quantitative chromatographic methods.[1] Careful synthesis, rigorous purification, and thorough validation are essential to ensure the accuracy and precision of the analytical results.[1] By following the detailed protocols and guidelines presented in this application note, researchers, scientists, and drug development professionals can successfully prepare and implement deuterated internal standards in their chromatographic workflows.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. youtube.com [youtube.com]
- 3. texilajournal.com [texilajournal.com]
- 4. irl.umsl.edu [irl.umsl.edu]
- 5. Preparation of Deuterium-Labeled Armodafinil by Hydrogen-Deuterium Exchange and Its Application in Quantitative Analysis by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Metabolic deuterium oxide (D2O) labeling in quantitative omics studies: A tutorial review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. CN112305007B - A method for determining the deuterium isotope abundance of a deuterium-labeled compound by proton nuclear magnetic spectrum or deuterium spectrum - Google Patents [patents.google.com]
- 13. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in Deuteromethylation Reactions with Bromo(2H3)methane
Welcome to the technical support center for deuteromethylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments involving Bromo(2H3)methane (CD₃Br).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for deuteromethylation with this compound?
A1: The primary mechanism for deuteromethylation with this compound is a bimolecular nucleophilic substitution (Sₙ2) reaction.[1][2][3] In this one-step process, a nucleophile (such as an alcohol, amine, or thiol) attacks the electrophilic carbon of the deuteromethyl group, while the bromide ion acts as a leaving group.[2] The success of this reaction is highly dependent on the strength of the nucleophile, the structure of the substrate, the choice of solvent, and the reaction conditions.
Q2: Why am I observing a slower reaction rate or lower yield compared to methylation with non-deuterated methyl bromide?
A2: A key factor is the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, breaking the C-D bond requires a higher activation energy, which can lead to a slower reaction rate for the deuterated compound in an Sₙ2 reaction.[4] This inherent property of deuterated compounds can contribute to lower yields, especially if the reaction time is not optimized.
Q3: Can the purity of this compound affect my reaction?
A3: Yes, the purity of this compound is critical. Impurities can interfere with the reaction. It is crucial to use high-purity reagents and ensure anhydrous conditions to prevent isotopic exchange with protic solvents.[4] Always store this compound in a cool, dark place, such as in amber vials at -20°C, to prevent degradation.[4]
Troubleshooting Guide
This guide addresses common issues encountered during deuteromethylation reactions and provides systematic solutions.
Issue 1: Low or No Product Formation
If you are experiencing low to no yield of your desired deuteromethylated product, consider the following factors, starting with the most critical.
-
Sub-optimal Base Selection: The choice and strength of the base are critical for deprotonating the nucleophile. A weak base may not sufficiently deprotonate the substrate to initiate the reaction.
-
Solution: Switch to a stronger base. For example, if you are using a carbonate base like K₂CO₃ for O- or N-methylation and seeing low yields, consider a stronger base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).[5]
-
-
Inappropriate Solvent: The solvent plays a crucial role in Sₙ2 reactions. Protic solvents (e.g., water, methanol, ethanol) can form a "cage" around the nucleophile through hydrogen bonding, reducing its reactivity.[2][6]
-
Steric Hindrance: Sₙ2 reactions are sensitive to steric bulk around the reaction center. A sterically hindered substrate will be less accessible to the nucleophile, slowing down the reaction.[2][6]
-
Solution: While you often cannot change the substrate, you can sometimes use a less bulky base if it also acts as the nucleophile. In general, for Sₙ2 reactions, methyl and primary substrates react fastest.[6]
-
-
Poor Leaving Group: Although bromide is a good leaving group, its effectiveness can be influenced by the reaction environment.[6]
-
Solution: While changing the leaving group from bromide isn't an option when using this compound, ensure that the conditions are optimal for its departure. A polar aprotic solvent will also help stabilize the leaving group as it departs.
-
Issue 2: Presence of Multiple Products or Side Reactions
The formation of side products can significantly reduce the yield of the desired deuteromethylated compound.
-
Over-methylation or Poly-methylation: This is common when the substrate has multiple reactive sites (e.g., primary and secondary amines).
-
Solution: Use a stoichiometric amount of this compound or even a slight under-stoichiometry. Running the reaction at a lower temperature can also improve selectivity.
-
-
Elimination (E2) Reaction: If the substrate is a secondary or tertiary alkyl halide, an elimination reaction can compete with the desired Sₙ2 substitution, especially with a strong, bulky base.
-
Solution: Use a less sterically hindered base. For example, if using potassium tert-butoxide is causing elimination, try a smaller base like sodium methoxide (if compatible with the reaction).
-
Data Presentation: Reaction Condition Comparison
The following table summarizes expected outcomes based on different reaction parameters for the deuteromethylation of a generic primary alcohol (R-OH).
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Base | K₂CO₃ | NaH | KOtBu | Stronger bases (NaH, KOtBu) lead to faster and more complete deprotonation, increasing the reaction rate. |
| Solvent | Ethanol (Protic) | Acetonitrile (Aprotic) | DMF (Aprotic) | Aprotic solvents (ACN, DMF) significantly increase the reaction rate compared to protic solvents.[1][6] |
| Temperature | 25°C (Room Temp) | 60°C | 80°C | Higher temperatures can overcome the activation energy barrier, but may also increase side reactions. |
| Relative Yield | Low | Moderate | High | A combination of a strong base, a polar aprotic solvent, and optimized temperature generally provides the highest yield. |
Experimental Protocols
General Protocol for O-Deuteromethylation of a Phenol
This protocol provides a starting point for the deuteromethylation of a phenolic substrate.
-
Preparation:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the phenolic substrate (1.0 eq).
-
Dissolve the substrate in anhydrous DMF (0.1 M).
-
-
Deprotonation:
-
Cool the solution to 0°C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
-
Deuteromethylation:
-
Cool the reaction mixture back to 0°C.
-
Add this compound (1.1 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Upon completion, cautiously quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) at 0°C.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
References
- 1. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 1111-88-2 | Benchchem [benchchem.com]
- 5. The Deuterated “Magic Methyl” Group: A Guide to Site‐Selective Trideuteromethyl Incorporation and Labeling by Using CD3 Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 11.3 Characteristics of the SN2 Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
side reactions and byproducts when using deuterated methyl bromide
Welcome to the technical support center for deuterated methyl bromide (CD₃Br). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of CD₃Br in chemical synthesis. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is deuterated methyl bromide (CD₃Br) and what are its primary applications in research?
Deuterated methyl bromide (CD₃Br) is an isotopically labeled form of methyl bromide where the three hydrogen atoms of the methyl group are replaced with deuterium atoms. Its primary application in research is as a d₃-methylating agent . This allows for the introduction of a trideuteromethyl (-CD₃) group into a molecule. This is particularly valuable in:
-
Drug Metabolism and Pharmacokinetic (DMPK) Studies: Introducing a CD₃ group can alter the metabolic profile of a drug candidate. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve C-H bond cleavage, a phenomenon known as the kinetic isotope effect.[1][2][3][4]
-
Mechanistic Studies: The deuterium label serves as a tracer to follow the fate of the methyl group through a reaction sequence.
-
Quantitative Analysis: CD₃-labeled compounds are often used as internal standards in mass spectrometry-based quantification assays due to their mass shift compared to the unlabeled analyte.[5][6]
Q2: What are the main advantages of using CD₃Br over other deuterated methylating agents?
While other deuterated methylating agents exist, such as deuterated dimethyl sulfate ((CD₃)₂SO₄) and deuterated methyl iodide (CD₃I), CD₃Br offers a good balance of reactivity and handling properties. It is a gas at room temperature, which can be advantageous for certain reaction setups.
Q3: Are there any notable differences in reactivity between CD₃Br and non-deuterated methyl bromide (CH₃Br)?
Yes, the primary difference lies in the kinetic isotope effect (KIE) .[1][2][3][4] Reactions where a C-H bond is broken in the rate-determining step will be slower with CD₃Br. This is particularly relevant in elimination reactions, which can be a competing side reaction to the desired methylation (nucleophilic substitution). The C-D bond is stronger and has a lower zero-point energy, requiring more energy to break. This can sometimes be leveraged to favor substitution over elimination.
Troubleshooting Guide
This guide addresses specific issues that may arise during methylation reactions using CD₃Br.
Issue 1: Low Yield of the Desired d₃-Methylated Product
Possible Causes and Solutions:
| Possible Cause | Explanation | Recommended Solutions |
| Incomplete Reaction | The reaction may not have gone to completion due to insufficient reaction time, temperature, or reagent stoichiometry. | - Increase the reaction time and/or temperature. - Use a slight excess of CD₃Br. - Ensure your base is strong enough to deprotonate the nucleophile effectively. |
| Competing Elimination Reaction | Instead of nucleophilic substitution (Sₙ2), an elimination reaction (E2) may be occurring, especially with sterically hindered substrates or strong, bulky bases.[7][8][9][10] | - Use a less sterically hindered, non-nucleophilic base if possible. - Lower the reaction temperature to favor the Sₙ2 pathway. - Choose a polar aprotic solvent. |
| Side Reaction with Solvent | Protic solvents (e.g., alcohols, water) can react with strong bases and may also compete as nucleophiles. | - Ensure your reaction is conducted under anhydrous conditions. - Use a non-reactive, polar aprotic solvent such as DMF, DMSO, or acetonitrile. |
| Degradation of CD₃Br | Deuterated methyl bromide can react with certain metals.[11] | - Avoid using reaction vessels or equipment containing aluminum, zinc, or magnesium.[11] |
| Overmethylation | If the product of the initial methylation can be further methylated, this can lead to a mixture of products and a lower yield of the desired mono-methylated compound.[12][13] | - Use a stoichiometric amount of CD₃Br or even a slight excess of the nucleophile. - Monitor the reaction closely by TLC or GC-MS and stop it once the desired product is maximized. |
Issue 2: Presence of Unexpected Byproducts in the Reaction Mixture
Common Byproducts and Their Origins:
| Byproduct | Potential Origin | Identification and Mitigation |
| Elimination Product (Alkene) | E2 elimination is a common competing reaction pathway, particularly with secondary or tertiary alkyl halides and strong bases.[7][8][9][10] | - Identification: GC-MS, ¹H NMR (alkene signals). - Mitigation: Lower reaction temperature, use a less hindered base, and a polar aprotic solvent. |
| Overmethylated Products | The desired product may be nucleophilic enough to react further with CD₃Br.[12][13] This is common with amines. | - Identification: Mass spectrometry will show products with additional CD₃ groups. - Mitigation: Carefully control the stoichiometry of CD₃Br. |
| Products from Reaction with Solvent | If using a nucleophilic solvent, it may be methylated by CD₃Br. | - Identification: GC-MS analysis of the reaction mixture. - Mitigation: Use a non-nucleophilic solvent. |
| Hydrolysis Product | Trace amounts of water can lead to the formation of CD₃OH and HBr. | - Identification: GC-MS may detect deuterated methanol. - Mitigation: Ensure strictly anhydrous reaction conditions. |
Experimental Protocols
General Protocol for O-Methylation of a Phenol using CD₃Br
This protocol provides a general guideline for the d₃-methylation of a phenolic hydroxyl group.
1. Materials:
-
Phenolic substrate
-
Deuterated methyl bromide (CD₃Br)
-
Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF) or acetonitrile
-
Inert gas (Argon or Nitrogen)
2. Procedure:
-
To a dry reaction flask under an inert atmosphere, add the phenolic substrate and the anhydrous base (typically 1.5-2.0 equivalents).
-
Add the anhydrous solvent via syringe.
-
Stir the mixture at room temperature for 15-30 minutes to ensure deprotonation of the phenol.
-
Introduce CD₃Br (typically 1.1-1.5 equivalents) into the reaction mixture. If using a lecture bottle, this can be bubbled through the solution or condensed into the flask at a low temperature.
-
Allow the reaction to stir at room temperature or gently heat (e.g., 40-60 °C) while monitoring its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Workflow for Troubleshooting a Low-Yielding CD₃Br Reaction
References
- 1. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 10. 11.8 The E2 Reaction and the Deuterium Isotope Effect – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. Methyl Bromide | CH3Br | CID 6323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. A Look at Overmethylation [casi.org]
- 13. methyl-life.com [methyl-life.com]
Technical Support Center: Troubleshooting Unexpected Fragments in Mass Spectra of Deuterated Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during the mass spectrometric analysis of deuterated compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for observing unexpected fragments in the mass spectra of my deuterated compound?
A1: Unexpected fragments in the mass spectra of deuterated compounds typically arise from several sources:
-
Back-Exchange: Deuterium atoms on your molecule can exchange with hydrogen atoms from solvents (e.g., during HPLC separation) or residual water in the mass spectrometer. This is a very common issue, especially for labile deuterons on heteroatoms.[1][2][3]
-
In-source Decay/Fragmentation: The ionization process itself can sometimes be energetic enough to cause fragmentation of your molecule within the ion source, leading to fragments that are not representative of the intact deuterated molecule.
-
Isotope Effects: The presence of deuterium can alter the fragmentation pathways of a molecule compared to its non-deuterated version. A C-D bond is stronger than a C-H bond, which can lead to different fragmentation patterns and unexpected ions.[4][5][6]
-
Incomplete Deuteration: If the synthesis of your deuterated compound is not 100% complete, you will have a mixture of molecules with different levels of deuterium incorporation, resulting in a complex spectrum of parent and fragment ions.
-
Hydrogen/Deuterium Scrambling: In some cases, deuterium atoms can move to different positions within the molecule during the analysis, a phenomenon known as scrambling. This can lead to fragment ions with unexpected mass-to-charge ratios.[7][8][9]
-
Presence of Other Isotopes: The presence of elements with significant natural isotopes, such as chlorine (³⁵Cl/³⁷Cl) or bromine (⁷⁹Br/⁸¹Br), can produce M+2 peaks that might be mistaken for deuterium incorporation.[10][11]
Q2: I see a series of peaks with masses lower than my expected deuterated molecular ion. What is the likely cause?
A2: This is a classic sign of back-exchange , where deuterium atoms are replaced by hydrogen atoms from the analytical system.[1][12] Each peak in the series likely corresponds to the loss of one deuterium atom. To confirm this, you can analyze the sample under conditions that minimize back-exchange (see troubleshooting guide below).
Q3: My fragment ions have different relative intensities compared to the non-deuterated standard. Why is this happening?
A3: This is likely due to a kinetic isotope effect . The stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can make it more difficult to break bonds involving deuterium. This can alter the preferred fragmentation pathways, leading to changes in the relative abundances of fragment ions.[6]
Q4: I am observing peaks that correspond to the loss of a deuterium atom, but my labeling is supposed to be on a stable position (e.g., an aromatic ring). What could be the issue?
A4: While aromatic C-D bonds are generally stable, in-source fragmentation or scrambling can sometimes occur, especially with high-energy ionization techniques.[7][9] It's also worth re-verifying the labeling position from the synthesis to ensure no unexpected labeling occurred. In some cases, product ions in the collision cell can react with residual water, leading to unexpected peaks.[13][14]
Troubleshooting Guides
Issue 1: Suspected Back-Exchange of Deuterium
Symptoms:
-
A distribution of molecular ion peaks with decreasing mass, each differing by approximately 1 Da.
-
Lower than expected overall deuterium incorporation.
-
Fragment ions also show a distribution of masses.
Troubleshooting Steps:
-
Optimize LC-MS Conditions:
-
Lower Temperature: Perform chromatographic separation at low temperatures (e.g., 0-4°C) to reduce the rate of exchange.[2]
-
Acidic pH: Maintain an acidic mobile phase (pH ~2.5-3) as the rate of back-exchange is minimized at low pH.[15][16]
-
Fast Gradient: Use a rapid HPLC gradient to minimize the time the analyte is exposed to protic solvents.[12]
-
-
Use Deuterated Solvents: If possible, use deuterated solvents for the mobile phase, although this can be costly and may not be practical for all applications.
-
Check for Water in the System: Ensure there is no excess residual water in the mass spectrometer. Bake-out of the source and ion optics may be necessary.
Experimental Protocol: Minimizing Back-Exchange in LC-MS
-
Sample Preparation: Prepare the sample in a deuterated solvent if possible, or in an aprotic solvent.
-
LC System Preparation:
-
Equilibrate the HPLC column at a low temperature (e.g., 4°C) using a chilled column manager.
-
Prepare mobile phases with 0.1% formic acid to maintain a low pH.
-
Mobile Phase A: 95:5 H₂O:Acetonitrile + 0.1% Formic Acid
-
Mobile Phase B: 5:95 H₂O:Acetonitrile + 0.1% Formic Acid
-
-
LC Method:
-
Inject the sample and run a fast gradient from low to high organic phase (e.g., 5% to 95% B in 2-3 minutes).
-
Ensure the total run time is as short as possible.
-
-
Mass Spectrometer Settings:
-
Use a heated electrospray ionization (HESI) source, but keep the source temperature as low as possible while maintaining good desolvation.
-
Acquire data in full scan mode to observe the entire isotopic distribution.
-
| Parameter | Standard Condition | Optimized for Minimal Back-Exchange | Rationale |
| Column Temperature | Ambient (20-25°C) | 0-4°C | Reduces the rate of the exchange reaction.[2] |
| Mobile Phase pH | Neutral (e.g., 7) | 2.5 - 3.0 | The rate of amide proton back-exchange is at a minimum at low pH.[15][16] |
| LC Gradient Time | 10-20 minutes | 2-5 minutes | Minimizes the residence time of the analyte in the protic mobile phase.[12] |
| Ion Source Temp. | 300-350°C | 250-300°C | Lowering the temperature can reduce in-source back-exchange. |
Issue 2: Unexpected Fragmentation Pattern
Symptoms:
-
Presence of fragment ions not observed in the non-deuterated analog.
-
Significant changes in the relative intensities of fragment ions.
Troubleshooting Steps:
-
Vary Collision Energy:
-
Acquire MS/MS data at different collision energies (a collision energy ramp). Lower collision energies may favor different fragmentation pathways and can help in identifying the primary fragments.
-
-
Use Different Fragmentation Techniques:
-
If available, compare Collision-Induced Dissociation (CID) with other fragmentation methods like Higher-Energy C-trap Dissociation (HCD) or Electron Transfer Dissociation (ETD). ETD is known to be a "softer" fragmentation technique that can sometimes preserve the deuterium label better than CID.[7]
-
-
Analyze a Non-Deuterated Standard:
-
Run the non-deuterated analog under the exact same conditions to confirm the fragmentation pathways of the parent molecule. This will help to distinguish between normal fragmentation and fragmentation influenced by the deuterium label.
-
Logical Workflow for Investigating Unexpected Fragmentation
Caption: A logical workflow for troubleshooting unexpected fragmentation patterns.
Issue 3: Poor Deuterium Incorporation or Broad Isotopic Clusters
Symptoms:
-
The most abundant peak in the molecular ion cluster is the M+0 or a low deuterium incorporation peak.
-
The isotopic distribution is very broad, indicating a wide range of deuteration levels.
Troubleshooting Steps:
-
Verify Synthesis and Purification:
-
Review the deuteration reaction conditions. Incomplete reaction times, insufficient deuterating reagent, or the presence of moisture can lead to poor incorporation.
-
Ensure that the purification method (e.g., chromatography, crystallization) is capable of separating the deuterated product from any remaining starting material.
-
-
Check for Contamination:
-
Analyze the non-deuterated starting material by MS to confirm its mass and fragmentation pattern. This will help to identify any carryover.
-
-
Improve Mass Spectrometer Resolution:
-
If the isotopic peaks are not well-resolved, increase the resolution of the mass spectrometer. This will allow for a more accurate determination of the deuteration level.
-
Experimental Workflow for Verifying Deuteration Level
Caption: A workflow for verifying the level of deuterium incorporation.
References
- 1. 2024.sci-hub.box [2024.sci-hub.box]
- 2. Fundamentals of HDX-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improving hydrogen/deuterium exchange mass spectrometry by reduction of the back-exchange effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. analytical chemistry - Stronger ESI signal for deuterated substances - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. Hydrogen Deuterium Exchange Mass Spectrometry (HDX-MS) Service - Creative Proteomics [creative-proteomics.com]
- 8. researchgate.net [researchgate.net]
- 9. Supporting non-target identification by adding hydrogen deuterium exchange MS/MS capabilities to MetFrag - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Unexpected peaks in tandem mass spectra due to reaction of product ions with residual water in mass spectrometer collision cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Unexpected Peaks in Tandem Mass Spectra due to Reaction of Product Ions with Water in Mass Spectrometer Collision Cells | NIST [nist.gov]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
optimizing reaction temperature for Bromo(2H3)methane alkylation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bromo(2H3)methane for alkylation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control when optimizing the reaction temperature for a this compound alkylation?
When optimizing the reaction temperature, the most critical parameters to consider are the nucleophilicity of your substrate, the choice of solvent, and the stability of both your starting material and product at elevated temperatures. A systematic approach, such as a temperature screen, is recommended to identify the optimal balance between reaction rate and minimizing side-product formation.
Q2: I am observing low conversion of my starting material. What are the potential causes and how can I address this?
Low conversion can stem from several factors. Firstly, ensure the this compound reagent has not degraded. It should be stored in amber vials at –20°C to minimize photodegradation.[1] Secondly, verify that anhydrous conditions are maintained throughout your reaction setup, as water can quench the reaction.[1] Lastly, the reaction temperature may be too low. A stepwise increase in temperature (e.g., in 5-10°C increments) can help determine if a higher temperature is required to drive the reaction to completion.
Q3: My reaction is producing multiple products. How can I improve the selectivity?
The formation of multiple products often indicates that the reaction temperature is too high, leading to side reactions or decomposition. Consider lowering the reaction temperature to favor the desired kinetic product. Additionally, the choice of base and solvent can significantly influence selectivity. A weaker base or a less polar solvent might reduce the rate of undesired side reactions.
Q4: How can I monitor the progress of my this compound alkylation reaction?
The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS). The choice of technique will depend on the physical properties of your substrate and product. For volatile compounds, GC is often suitable. For less volatile or thermally sensitive molecules, LC-MS is a powerful tool for monitoring the disappearance of starting material and the appearance of the deuterated product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No Reaction | Inactive Reagent | Confirm the integrity of the this compound. If in doubt, use a fresh batch. |
| Insufficient Temperature | Gradually increase the reaction temperature in 5-10°C increments. | |
| Poor Solubility | Ensure your substrate and reagents are soluble in the chosen solvent at the reaction temperature. | |
| Low Yield | Incomplete Reaction | Increase the reaction time or temperature. |
| Reagent Degradation | Ensure anhydrous conditions and proper storage of this compound.[1] | |
| Suboptimal Stoichiometry | Vary the molar ratio of this compound to your substrate. | |
| Formation of Impurities | Temperature Too High | Decrease the reaction temperature to minimize side reactions. |
| Incorrect Base | Screen different bases (e.g., organic vs. inorganic) to improve selectivity. | |
| Air or Moisture Contamination | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
Experimental Protocols
General Protocol for Temperature Screening in this compound Alkylation
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the substrate and a suitable anhydrous solvent.
-
Reagent Addition: Add the base, followed by the this compound.
-
Temperature Control: Divide the reaction mixture into several vials. Place each vial in a separate well of a temperature-controlled heating block.
-
Screening: Set each well to a different temperature (e.g., 40°C, 50°C, 60°C, 70°C, 80°C).
-
Monitoring: After a set time (e.g., 2 hours), quench a small aliquot from each vial and analyze by a suitable method (e.g., LC-MS) to determine the conversion and product distribution.
-
Optimization: Based on the results, a more focused temperature screen can be performed around the most promising initial temperature.
Data Presentation
Table 1: Effect of Temperature on Product Yield
| Temperature (°C) | Conversion (%) | Product Yield (%) | Key Impurity (%) |
| 40 | 35 | 30 | <1 |
| 50 | 65 | 60 | 2 |
| 60 | 85 | 80 | 5 |
| 70 | 95 | 88 | 7 |
| 80 | 98 | 85 | 13 |
Note: This is example data and will vary depending on the specific substrate and reaction conditions.
Visualizations
Caption: Troubleshooting workflow for optimizing this compound alkylation reactions.
Caption: General experimental workflow for this compound alkylation temperature screening.
References
effect of solvent choice on the efficiency of deuteromethylation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the effect of solvent choice on the efficiency of deuteromethylation reactions. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during deuteromethylation experiments, with a focus on how solvent selection can be the root cause and solution.
| Issue | Possible Cause & Solution |
| Low or No Product Yield | Poor solubility of reactants: The substrate or deuteromethylating agent may not be sufficiently soluble in the chosen solvent, leading to a slow or incomplete reaction. Solution: Select a solvent in which all reactants are fully soluble at the reaction temperature. Consider using a co-solvent system if a single solvent is not effective. Solvent-reagent incompatibility: The solvent may react with the deuteromethylating agent or other reagents. For example, protic solvents like alcohols can quench organometallic reagents. Solution: Ensure the solvent is inert under the reaction conditions. For moisture-sensitive reactions, use anhydrous solvents. Inappropriate solvent polarity: The polarity of the solvent can significantly influence the reaction rate and mechanism. For SN2-type reactions, polar aprotic solvents are generally preferred. Solution: Experiment with solvents of different polarities to find the optimal medium for your specific reaction. |
| Formation of Side Products | Solvent participation in the reaction: Some solvents can actively participate in the reaction, leading to undesired byproducts. For instance, dimethylformamide (DMF) can sometimes be a source of a methyl group under certain conditions. Solution: Choose a non-participating, inert solvent. Reaction with solvent impurities: Traces of water or other reactive impurities in the solvent can lead to side reactions. Solution: Use high-purity, anhydrous solvents and consider purifying the solvent before use if necessary. |
| Incomplete Deuteration | Proton exchange with the solvent: If a protic solvent is used, or if there are acidic protons in the system, H/D exchange can occur, leading to incomplete deuteration of the product. Solution: Use aprotic solvents. If a protic deuterated solvent (e.g., CD3OD) is the deuterium source, ensure conditions favor methylation over proton exchange with other sites. |
| Difficulty in Product Isolation | High boiling point of the solvent: Solvents with high boiling points (e.g., DMF, DMSO) can be difficult to remove during workup, potentially leading to product loss or decomposition. Solution: If possible, choose a lower-boiling solvent that is effective for the reaction. If a high-boiling solvent is necessary, consider alternative purification methods such as precipitation or extraction with a suitable co-solvent. |
Frequently Asked Questions (FAQs)
Q1: How does solvent polarity affect the efficiency of deuteromethylation?
A1: Solvent polarity plays a crucial role in the efficiency of deuteromethylation by influencing the solubility of reactants and stabilizing transition states. For reactions proceeding through a polar transition state, such as many nucleophilic substitution (SN2) reactions, a polar solvent is generally beneficial as it can stabilize the transition state and accelerate the reaction. However, the choice between a polar protic and a polar aprotic solvent is critical.
Q2: What is the difference between using a polar protic and a polar aprotic solvent for deuteromethylation?
A2:
-
Polar protic solvents (e.g., water, methanol, ethanol) have acidic protons and can form strong hydrogen bonds. While they can dissolve polar reactants, they can also solvate and deactivate nucleophiles, potentially slowing down SN2 reactions. They can also be a source of protons, leading to unwanted H/D exchange.
-
Polar aprotic solvents (e.g., acetone, acetonitrile, DMF, DMSO) are polar but lack acidic protons. They are often the preferred choice for SN2-type deuteromethylations because they can dissolve ionic reagents while not strongly solvating the nucleophile, leaving it more reactive.
Q3: Can the deuterated solvent also be the deuteromethylation reagent?
A3: Yes, in some cases, the deuterated solvent can also serve as the source of the deuteromethyl group. For example, deuterated methanol (CD3OD) and deuterated DMSO ([D6]DMSO) can be used as both the solvent and the deuteromethylating agent under specific catalytic conditions.[1]
Q4: What are some common deuteromethylating agents and compatible solvents?
A4:
-
Deuteromethyl iodide (CD3I): Commonly used with polar aprotic solvents like THF, DMF, and acetonitrile for SN2 reactions.
-
Deuterated methanol (CD3OD): Can be used as both reagent and solvent, often in the presence of a catalyst.
-
Deuterated dimethyl sulfoxide ([D6]DMSO): Can be a source of the CD3 radical under certain conditions.[1]
Q5: How can I choose the best solvent for my specific deuteromethylation reaction?
A5: The optimal solvent depends on the substrate, the deuteromethylating agent, and the reaction mechanism. A good starting point is to consult the literature for similar reactions. If no direct precedent is available, consider the following:
-
Solubility: Ensure all reactants are soluble.
-
Reactivity: The solvent should be inert to all reactants and products.
-
Mechanism: For SN2 reactions, favor polar aprotic solvents.
-
Workup: Consider the ease of solvent removal after the reaction. It is often necessary to screen a few different solvents to find the optimal conditions.
Data on Solvent Effects in Deuteromethylation
The following table summarizes data compiled from various sources on the effect of solvent on the yield of deuteromethylation reactions. Please note that reaction conditions such as temperature, reaction time, and stoichiometry may vary between experiments.
| Substrate | Deuteromethylating Agent | Solvent | Yield (%) | Reference |
| Quinolyl benzamide | CD3I | Not specified | Moderate to high | [1] |
| 1,8-Naphthyridine derivative | [D6]DMSO | [D6]DMSO | Not specified | [1] |
| Quinolines | CD3OD | [D4]Methanol / D2O | 77 | [1] |
| Quinolines | CD3OD / Iridium photocatalyst | DCE | 21 | [1] |
| 2-Phenylpropanenitrile | CD3OD | Not specified | 81 | [1] |
| Propiophenone | CD3OD | Not specified | 83 | [1] |
This table is a compilation from a review and specific yields for a direct solvent comparison were not always available.
Experimental Protocol: General Procedure for O-Deuteromethylation of a Phenol
This protocol provides a general methodology for the O-deuteromethylation of a phenolic substrate using deuteromethyl iodide (CD3I) in a polar aprotic solvent.
Materials:
-
Phenolic substrate
-
Deuteromethyl iodide (CD3I)
-
Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF) or Anhydrous Acetonitrile
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and needles
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the phenolic substrate (1.0 eq.), potassium carbonate (1.5 - 2.0 eq.), and anhydrous DMF (or acetonitrile) to make a 0.1-0.5 M solution.
-
Reaction Initiation: Stir the mixture at room temperature for 10-15 minutes.
-
Addition of Reagent: Add deuteromethyl iodide (CD3I) (1.1 - 1.5 eq.) dropwise to the stirred suspension at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically stirred at room temperature or slightly elevated temperature (40-60 °C) for 2-24 hours, depending on the reactivity of the substrate.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure O-deuteromethylated product.
-
Characterization: Confirm the structure and isotopic incorporation of the final product by NMR spectroscopy (¹H NMR, ¹³C NMR) and mass spectrometry.
Visualizations
Caption: General experimental workflow for a deuteromethylation reaction.
References
preventing H/D exchange during workup of Bromo(2H3)methane reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing H/D exchange during the workup of reactions involving Bromo(2H3)methane, particularly when used to form deuterated Grignard reagents (CD3MgBr).
Frequently Asked Questions (FAQs)
Q1: What is H/D exchange and why is it a concern in my reactions with this compound?
A1: H/D exchange is a chemical process where a deuterium atom (D) in a molecule is replaced by a hydrogen atom (H, or protium).[1][2] In the context of reactions using this compound, you are often aiming to incorporate a trideuteromethyl (CD3) group into your target molecule. H/D exchange during the reaction or, more commonly, during the workup phase can lead to the loss of this isotopic label, resulting in a mixture of partially deuterated or fully protonated products (e.g., -CHD2, -CH2D, or -CH3). This compromises the isotopic purity of your final compound, which is critical for applications in mechanistic studies, as internal standards for mass spectrometry, and in the development of deuterated drugs.[3][4]
Q2: What are the primary sources of protons that can cause H/D exchange during workup?
A2: The most common source of protons is water, which is frequently used in standard quenching and extraction procedures for Grignard reactions.[5] Acidic and basic aqueous solutions, often used to neutralize the reaction mixture and dissolve magnesium salts, are also significant sources of protons that can facilitate H/D exchange.[6] Alcohols (like methanol or ethanol) used as co-solvents or for quenching can also contribute to deuterium loss. Essentially, any protic solvent or reagent introduced during the workup can be a potential source of unwanted hydrogen atoms.
Q3: Can H/D exchange occur at positions other than the newly formed C-D bond?
A3: Yes, depending on the structure of your product and the workup conditions. Protons alpha to carbonyl groups or other acidic C-H bonds in your molecule can also be susceptible to exchange, especially under acidic or basic conditions.[6] It is crucial to consider the overall stability of your molecule and any potentially labile protons when designing your workup protocol.
Q4: How can I monitor the isotopic purity of my product after workup?
A4: The most common and effective methods for determining isotopic purity are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HR-MS).
-
¹H NMR: In ¹H NMR, the disappearance or reduction of a signal corresponding to the protonated analogue can be used to quantify the extent of deuteration.
-
¹³C NMR: Deuterium substitution can cause a characteristic isotopic shift in the ¹³C NMR spectrum, which can be used for quantification.[7]
-
HR-MS: High-resolution mass spectrometry allows for the accurate determination of the mass of the different isotopologues (molecules that differ only in their isotopic composition), enabling the calculation of the percentage of deuterium incorporation.[8][9]
Troubleshooting Guide: Preventing H/D Exchange During Workup
This guide addresses common issues encountered during the workup of reactions involving the CD3 moiety and provides strategies to mitigate H/D exchange.
| Problem | Potential Cause | Recommended Solution |
| Significant loss of deuterium in the final product (formation of -CHD2, -CH2D, or -CH3). | Use of aqueous quenching agents (e.g., H2O, sat. aq. NH4Cl, dilute HCl). | Employ an anhydrous workup. Quench the reaction at low temperature (e.g., -78°C to 0°C) with an anhydrous proton source. Options include deuterated water (D2O) if you intend to introduce another deuterium atom, or a non-aqueous protic source like solid ammonium chloride added directly to the reaction mixture followed by filtration. For a completely non-protic quench, consider quenching with a reagent that consumes the excess Grignard, such as iodine or CO2, followed by a non-aqueous workup. |
| Partial deuterium loss despite using D2O for quenching. | The product itself may have exchangeable protons that are labile under the workup conditions. The D2O used may have been contaminated with H2O. | Ensure the use of high-purity D2O. After quenching, perform extractions with anhydrous aprotic solvents (e.g., diethyl ether, THF, dichloromethane) and dry the organic phase thoroughly with an anhydrous drying agent (e.g., MgSO4, Na2SO4). Avoid any subsequent steps that introduce protic solvents. |
| Formation of emulsions and difficulty with phase separation during extraction. | Precipitation of magnesium salts (e.g., Mg(OH)2, Mg(OH)Cl) in the presence of water. | A common issue with Grignard workups.[5] To avoid this while minimizing H/D exchange, consider adding a chelating agent like a saturated solution of sodium potassium tartrate (Rochelle's salt) during a carefully controlled aqueous quench. However, for maximum deuterium retention, a fully anhydrous workup is preferable. This might involve filtering off the magnesium salts directly after quenching with a solid reagent like NH4Cl. |
| Low yield after anhydrous workup. | Difficulty in completely separating the product from the precipitated magnesium salts. | After quenching under anhydrous conditions, add a sufficient amount of a dry, aprotic solvent and stir vigorously to triturate the solids. This can help in extracting the product. Centrifugation followed by decantation of the supernatant can be an effective alternative to filtration for fine precipitates. Thoroughly wash the collected solids with fresh, dry solvent to recover any adsorbed product. |
Experimental Protocols
Protocol 1: Standard (but risky for H/D exchange) Aqueous Workup
This protocol is provided for reference and is not recommended when high deuterium retention is critical.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a saturated aqueous solution of ammonium chloride (NH4Cl) with vigorous stirring to quench the reaction.
-
Allow the mixture to warm to room temperature.
-
If solids persist, dilute hydrochloric acid (e.g., 1 M HCl) may be added dropwise until the solution is clear.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Protocol 2: Recommended Anhydrous Workup to Minimize H/D Exchange
This protocol is designed to preserve the isotopic integrity of the CD3 group.
-
Cool the reaction mixture to -78°C (dry ice/acetone bath) or 0°C (ice bath).
-
While maintaining the low temperature and under an inert atmosphere (e.g., nitrogen or argon), slowly add a freshly opened, anhydrous quenching agent. Options include:
-
Solid powdered ammonium chloride (NH4Cl): Add in small portions with vigorous stirring.
-
Dry isopropanol or another suitable alcohol: Add dropwise. Note that this will introduce a proton, but in a controlled, non-aqueous manner.
-
-
Allow the mixture to slowly warm to room temperature while stirring.
-
Add a dry, aprotic solvent (e.g., anhydrous diethyl ether or THF) to dilute the mixture and aid in precipitation of the magnesium salts.
-
Filter the mixture through a pad of Celite® under an inert atmosphere to remove the precipitated salts.
-
Thoroughly wash the filter cake with fresh, dry solvent to ensure complete recovery of the product.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.
-
Purify the product using non-aqueous methods such as distillation or chromatography with anhydrous solvents.
Data Presentation
The following table summarizes the expected outcomes of different workup strategies on the isotopic purity of a hypothetical product containing a CD3 group.
| Workup Method | Quenching Agent | Temperature | Expected Deuterium Retention | Key Considerations |
| Standard Aqueous | sat. aq. NH4Cl | 0°C to RT | Moderate to Low | High risk of H/D exchange. |
| Standard Aqueous | 1 M HCl | 0°C to RT | Low | Very high risk of H/D exchange due to strong acid. |
| Anhydrous | Solid NH4Cl | -78°C to RT | High | Requires careful handling under inert atmosphere to prevent moisture contamination. |
| Anhydrous | Dry Isopropanol | -78°C to RT | High | Introduces a controlled amount of a non-aqueous proton source. |
| Deuterated Quench | D2O | 0°C to RT | High (for CD3 group) | Used to introduce an additional deuterium atom (e.g., forming an -OD group). Product may still be susceptible to back-exchange if labile protons are present. |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Recent advances in analytical techniques for deuterium isotopic purity of deuterated drugs | Yao Xue Xue Bao;(12): 1176-1185, 2024. | WPRIM [search.bvsalud.org]
- 5. why'd grignard reagent prepare hunder anhydrous conditions | Filo [askfilo.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative analysis of deuterium using the isotopic effect on quaternary (13)C NMR chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of Products Synthesized with Bromo(2H3)methane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the unique purification challenges associated with products synthesized using Bromo(2H3)methane.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of deuterated compounds.
Problem 1: Co-elution or Poor Separation of Deuterated Product and Non-Deuterated Starting Material/Impurities in Reversed-Phase HPLC.
Possible Causes:
-
Isotope Effect: Deuterated compounds often elute slightly earlier than their non-deuterated (protio) counterparts in reversed-phase high-performance liquid chromatography (RP-HPLC) due to subtle differences in hydrophobicity. This is known as the chromatographic isotope effect. The C-D bond is slightly shorter and less polarizable than the C-H bond, leading to weaker interactions with the non-polar stationary phase.
-
Insufficient Chromatographic Resolution: The selected column, mobile phase, or gradient may not be optimal for separating molecules with very similar structures.
Solutions:
-
Optimize the HPLC Method:
-
Decrease the Gradient Slope: A shallower gradient increases the separation time between closely eluting peaks.
-
Reduce the Organic Modifier Content: Lowering the percentage of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase can increase retention and improve the separation of less retained deuterated compounds from their protio analogs.[1]
-
Increase Column Length or Use a Column with a Smaller Particle Size: This enhances the column's efficiency, leading to sharper peaks and better resolution.
-
Modify Mobile Phase Additives: The use of different ion-pairing reagents or adjusting the pH can alter the selectivity of the separation.
-
-
Consider Normal-Phase Chromatography: In some cases, normal-phase HPLC can provide a different selectivity and may achieve a better separation between deuterated and non-deuterated species.[2]
Problem 2: Presence of Unexpected Impurities in the Final Product.
Possible Causes:
-
Incomplete Reaction: Residual unreacted starting materials.
-
Side Reactions: this compound, like methyl bromide, is a reactive methylating agent that participates in SN2 reactions.[3][4][5] Common side reactions can lead to specific impurities.
-
E2 Elimination: If the substrate is sterically hindered or a strong, bulky base is used, an E2 elimination reaction can occur, leading to the formation of an alkene byproduct.[3] This is more likely at elevated temperatures.
-
Over-methylation: If multiple reactive sites are present on the substrate, over-methylation can occur.
-
Reaction with Trace Water: this compound can react with residual water in the reaction mixture to form methanol-d3.
-
Wurtz-type Coupling: In the presence of certain metals (e.g., sodium), a coupling reaction can occur, leading to the formation of ethane-d6.[6]
-
Solutions:
-
Reaction Optimization:
-
Control Stoichiometry: Use a precise stoichiometry of reactants to minimize unreacted starting materials.
-
Temperature Control: Maintain the optimal reaction temperature to avoid side reactions like E2 elimination.
-
Use Anhydrous Conditions: Ensure all solvents and reagents are dry to prevent the formation of methanol-d3.
-
-
Purification Strategy:
-
Orthogonal Purification Techniques: If one chromatographic method is insufficient, employ a second, different purification technique. For example, follow RP-HPLC with normal-phase chromatography or flash chromatography with a different stationary phase.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for removing impurities.
-
Frequently Asked Questions (FAQs)
Q1: Why does my deuterated product have a different retention time in HPLC compared to the non-deuterated standard?
A1: This phenomenon is known as the chromatographic isotope effect. In reversed-phase HPLC, deuterated compounds typically elute slightly earlier than their non-deuterated analogs.[1][7] This is because the carbon-deuterium (C-D) bond is slightly shorter and less polarizable than the carbon-hydrogen (C-H) bond. This subtle difference in physicochemical properties leads to weaker van der Waals interactions with the non-polar stationary phase (e.g., C18), resulting in a shorter retention time. The magnitude of this effect is generally proportional to the number of deuterium atoms in the molecule.[1]
Q2: How can I confirm the isotopic purity and enrichment of my final product?
A2: A combination of analytical techniques is recommended for comprehensive purity analysis:
-
High-Resolution Mass Spectrometry (HRMS): This is a powerful tool for determining the isotopic enrichment of your compound. By analyzing the isotopic distribution of the molecular ion, you can quantify the percentage of molecules that have been successfully deuterated.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The absence or significant reduction of the proton signal at the site of deuteration is a primary indicator of successful labeling.
-
²H (Deuterium) NMR: This technique directly observes the deuterium nuclei, confirming the position of the deuterium label.
-
¹³C NMR: The carbon signal at the site of deuteration will show a characteristic splitting pattern (due to C-D coupling) and a slight upfield shift, which can also be used to confirm deuteration.
-
Q3: What are the most common impurities I should look for when synthesizing products with this compound?
A3: Based on the reactivity of this compound, the most common impurities to anticipate are:
-
Unreacted Starting Material: The non-deuterated precursor to your final product.
-
Partially Deuterated Species: If the reaction is not driven to completion, you may have a mixture of the desired product and starting material.
-
Protio-Analog: The non-deuterated version of your final product, which may be present as an impurity in the starting materials or formed through side reactions.
-
Methanol-d3: Formed from the reaction of this compound with any trace amounts of water.
-
Elimination Byproducts: Alkenes may be formed via an E2 elimination side reaction, particularly with sterically hindered substrates.[3]
Q4: Can I use the same purification protocol for both the deuterated and non-deuterated versions of my compound?
A4: While the protocol will be very similar, you may need to make minor adjustments to account for the chromatographic isotope effect. Since the deuterated compound will likely elute slightly earlier in RP-HPLC, you may need to adjust the collection window for your fractions. It is always recommended to perform an initial analytical run to determine the exact retention times of both the deuterated and non-deuterated compounds before performing a preparative purification.
Data Presentation
Table 1: Representative Retention Time (RT) Differences in Reversed-Phase HPLC
| Compound Pair | Chromatographic Conditions | RT of Non-Deuterated (min) | RT of Deuterated (min) | RT Shift (min) | Reference |
| Olanzapine vs. Olanzapine-d3 | Normal-Phase HPLC | ~4.5 | ~4.2 | ~0.3 | [2] |
| Des-methyl Olanzapine vs. Des-methyl Olanzapine-d8 | Normal-Phase HPLC | ~6.0 | ~5.5 | ~0.5 | [2] |
| Chlorobenzene vs. Chlorobenzene-d5 | GC-MS | 8.588 | 8.553 | 0.035 | [8] |
| 1,4-Dichlorobenzene vs. 1,4-Dichlorobenzene-d4 | GC-MS | 12.085 | 12.049 | 0.036 | [8] |
Note: Retention times are highly dependent on the specific HPLC/GC system, column, and method parameters. The data above are illustrative examples.
Experimental Protocols
Protocol 1: General Method for Purity and Isotopic Enrichment Analysis by LC-MS
-
Sample Preparation: Dissolve the purified product in a suitable solvent (e.g., methanol, acetonitrile, or water/organic mixture) to a concentration of approximately 1 mg/mL. Further dilute to a final concentration of 1-10 µg/mL for analysis.
-
Chromatographic System:
-
Column: A standard C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would be 5-95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry System:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.
-
Scan Range: A range appropriate to detect the molecular ions of the product and expected impurities.
-
Resolution: High resolution (>10,000) is required to accurately determine the mass and isotopic distribution.
-
-
Data Analysis:
-
Integrate the peak area for the desired deuterated product.
-
Extract the ion chromatograms for the molecular ions of the non-deuterated and partially deuterated species.
-
Calculate the isotopic purity by comparing the peak areas of the deuterated and non-deuterated species.
-
Mandatory Visualizations
Caption: A workflow diagram for troubleshooting the purification of products synthesized with this compound.
Caption: The logical relationship between C-D bond properties and earlier elution in RP-HPLC.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. SN2 reaction - Wikipedia [en.wikipedia.org]
- 4. webassign.net [webassign.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Question on MS/MS techniques - Page 2 - Chromatography Forum [chromforum.org]
dealing with the volatility of Bromo(2H3)methane in experimental setups
This technical support center provides guidance for researchers, scientists, and drug development professionals on handling the volatile compound Bromo(2H3)methane in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound that I should be aware of?
This compound, also known as deuterated methyl bromide, is a highly volatile compound due to its low boiling point. Its physical properties are critical to consider for experimental design and handling.
Summary of Physical Properties:
| Property | Value |
| Molecular Formula | CBrD₃[1] |
| Molecular Weight | 97.915 g/mol [1] |
| Boiling Point | 3.836 °C at 760 mmHg[1] |
| Melting Point | -94 °C[1] |
| Vapor Pressure | 1420 mm Hg at 20 °C[1] |
| Density | 1.682 g/cm³[1] |
Q2: How should I properly store this compound to minimize loss due to volatility?
Due to its high volatility, proper storage is crucial. It is recommended to store this compound at low temperatures, such as in a refrigerator or freezer at –20°C, to minimize evaporation.[2] The container should be tightly sealed and stored in a well-ventilated area. For long-term storage, amber vials are recommended to prevent photodegradation.[2]
Q3: What are the primary safety concerns when working with this compound?
This compound is toxic if swallowed or inhaled.[3] It can also cause skin and serious eye irritation.[3] Due to its high vapor pressure, there is a significant risk of inhalation exposure. All handling should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
Q4: Can I use this compound on an inert gas line (e.g., Schlenk line)?
Yes, but with caution. Because of its volatility, the compound can easily enter the inert gas manifold and potentially contaminate other reactions connected to the same line.[4] It is advisable to isolate the reaction flask containing this compound from the main gas line or to thoroughly purge the line with inert gas after the transfer is complete.[4]
Troubleshooting Guide
Problem 1: I am experiencing significant loss of this compound during solvent removal.
Cause: The high volatility of this compound makes it susceptible to evaporation under reduced pressure, such as with a rotary evaporator.
Solution:
-
Avoid High Vacuum: Do not use a high vacuum line to remove the solvent.[4]
-
Reduce Vacuum Strength: If using a rotary evaporator, reduce the vacuum strength as much as possible.[4]
-
Alternative Methods: Consider alternative methods for solvent removal that do not require high vacuum, such as distillation at atmospheric pressure using a distillation head or using a Kugelrohr apparatus.[4]
Problem 2: My reaction yield is lower than expected, and I suspect loss of the reagent.
Cause: At elevated reaction temperatures, the volatile this compound can escape from the reaction vessel.
Solution:
-
Use a Condenser: For reactions at or above the boiling point of this compound, use a high-efficiency condenser, such as a Vigreux condenser, to reflux the reagent back into the reaction mixture.[4]
-
Sealed-Tube Reactions: For reactions requiring higher temperatures, consider using a sealed-tube apparatus to prevent the escape of the volatile reagent.[4]
Problem 3: I am observing inconsistent results in my kinetic isotope effect studies.
Cause: Isotopic scrambling or contamination can lead to inaccurate results.
Solution:
-
Anhydrous Conditions: Ensure that all solvents and reagents are anhydrous to prevent isotopic exchange with protic solvents.[2]
-
Proper Storage: Store the this compound in a tightly sealed container at low temperature to prevent degradation and isotopic scrambling.[2]
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions and contamination.
Experimental Protocols
Protocol: Performing a Reaction at Elevated Temperature with this compound
This protocol outlines the general steps for conducting a reaction above the boiling point of this compound, ensuring minimal loss of the volatile reagent.
-
Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas to maintain anhydrous conditions.
-
Apparatus Setup:
-
Assemble a round-bottom flask with a magnetic stir bar.
-
Attach a high-efficiency condenser (e.g., Vigreux or Allihn) to the flask.
-
Connect the top of the condenser to an inert gas line with a bubbler to maintain a positive pressure of inert gas.
-
-
Reagent Addition:
-
Add the non-volatile reagents and solvent to the reaction flask.
-
Cool the flask in an ice bath (0 °C) to minimize the vapor pressure of this compound before its addition.
-
Carefully add the required amount of this compound to the cooled reaction mixture via syringe.
-
-
Reaction Execution:
-
Once the addition is complete, slowly bring the reaction mixture to the desired temperature using a temperature-controlled heating mantle.
-
Ensure a steady flow of coolant through the condenser throughout the reaction.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS).
-
-
Workup:
-
Upon completion, cool the reaction mixture to room temperature before dismantling the apparatus.
-
Proceed with the appropriate workup procedure, keeping in mind the volatility of any remaining this compound.
-
Visualizations
Caption: Experimental workflow for handling volatile this compound.
References
Technical Support Center: Kinetic Isotope Effects in Non-Mechanistic Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you understand, identify, and minimize kinetic isotope effects (KIEs) in your non-mechanistic studies, ensuring that your experimental outcomes are not unintentionally influenced by isotopic substitution.
Frequently Asked Questions (FAQs)
Q1: What is a Kinetic Isotope Effect (KIE), and why should I be concerned about it in non-mechanistic studies?
A1: A kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[1] This is most pronounced when hydrogen (¹H) is replaced by deuterium (²H or D) because the mass is doubled.[2] The rate of a reaction involving a C-¹H bond can be 6-10 times faster than the same reaction with a C-²H bond.[1]
In non-mechanistic studies, such as ADME (Absorption, Distribution, Metabolism, and Excretion) or toxicology assessments, an unintended KIE can lead to misleading data.[3][4][5][6] For example, if you are working with a deuterated compound to act as an internal standard or for NMR tracing, you might inadvertently slow down its metabolism compared to the non-deuterated parent drug. This could lead to incorrect pharmacokinetic calculations or an inaccurate assessment of metabolic pathways.[7]
Q2: My deuterated drug analog shows a significantly different pharmacokinetic profile than the parent compound. Could a KIE be the cause?
A2: Yes, this is a classic scenario where a KIE is a likely cause. Deuterium forms a stronger bond with carbon than hydrogen does.[8] If the C-H bond that was deuterated is a site of metabolic activity (a "metabolic hotspot"), enzymes like Cytochrome P450 (CYP) will break the C-D bond more slowly.[7][9][10] This slowing of metabolism can lead to:
-
Improved Pharmacokinetics: Longer half-life, lower clearance, and increased overall drug exposure. This is often a deliberate strategy in drug design.[8]
-
Metabolic Switching: The enzyme may bypass the now-strengthened C-D bond and metabolize the molecule at a different, previously less-favored site. This can result in a completely different metabolite profile, potentially leading to unexpected efficacy or toxicity.[9]
Q3: How can I proactively design my experiments to minimize or account for potential KIEs?
A3: To minimize unintended KIEs, consider the following strategies during your experimental design:
-
Strategic Isotope Placement: If using isotopic labeling for tracking or as an internal standard, place the isotope at a position that is not expected to be metabolically active. Avoid known "hotspots" of metabolism.
-
Use Heavier Isotopes (Non-Hydrogen): KIEs are most significant for hydrogen/deuterium substitution due to the large relative mass change.[2] Using heavier isotopes like ¹³C or ¹⁵N results in much smaller KIEs (typically only a few percent), which are often negligible in non-mechanistic studies.[1][2]
-
Conduct Competition Experiments: To test if a KIE is present, run a competition experiment where you dose a 1:1 mixture of the labeled and unlabeled compound. Analyze the ratio of metabolites formed. A significant deviation from a 1:1 ratio suggests a KIE is at play.[1]
-
Use Non-Isotopic Methods: When possible, consider alternative analytical techniques that do not require isotopic labeling, such as fluorescence or mass spectrometry based on the natural compound, to avoid the issue altogether.
Troubleshooting Guide
Problem: Unexpected variability or conflicting results in metabolism or toxicity studies involving isotopically labeled compounds.
This guide will help you determine if an unintended KIE is affecting your results and what steps to take.
Caption: Troubleshooting workflow to diagnose a potential KIE.
Quantitative Data Summary
The magnitude of a KIE depends heavily on the type of isotope used and its position relative to the bond-breaking/forming event.
| Isotope Pair | KIE Type | Typical k_light / k_heavy Ratio | Significance in Non-Mechanistic Studies |
| ¹H / ²H (D) | Primary[11] | 2 - 10 | High: Very likely to alter metabolism if at a reactive site. |
| ¹H / ²H (D) | Secondary[1][11] | 0.7 - 1.5 | Moderate: Can be significant; may subtly alter reaction rates. |
| ¹²C / ¹³C | Primary | 1.02 - 1.08 | Low: Generally considered negligible for most pharmacokinetic studies. |
| ¹⁴N / ¹⁵N | Primary | 1.02 - 1.06 | Low: Unlikely to cause significant, unintended effects. |
| ¹⁶O / ¹⁸O | Primary | 1.02 - 1.05 | Low: Unlikely to cause significant, unintended effects. |
Table based on data from multiple sources.[1][2][12]
Experimental Protocols
Protocol: Competitive In Vitro Metabolism Assay to Detect a KIE
This protocol outlines a method to determine if deuteration at a specific position affects the rate of metabolism by liver microsomes.
Caption: Experimental workflow for a competitive KIE metabolism assay.
Methodology Details:
-
Objective: To determine the relative rate of metabolism for a light (protium) vs. heavy (deuterium) isotopologue of a drug candidate.
-
Materials:
-
Test compound (light) and its deuterated analog (heavy).
-
Pooled human liver microsomes (or specific CYP isozymes).
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺).
-
Phosphate buffer (pH 7.4).
-
Acetonitrile (for quenching).
-
LC-MS/MS system.
-
-
Procedure: a. Prepare a stock solution containing an equimolar (1:1) mixture of the light and heavy compounds. b. In a microcentrifuge tube, combine the liver microsomes and the NADPH regenerating system in phosphate buffer. Pre-warm the mixture at 37°C for 5 minutes. c. Start the metabolic reaction by adding the 1:1 substrate mixture to the microsome solution. The final substrate concentration should be below the Km if possible to approximate V/K conditions. d. Incubate at 37°C. At specified time points, remove an aliquot and immediately add it to a tube containing ice-cold acetonitrile to stop the reaction. e. Once all time points are collected, centrifuge the samples to precipitate the proteins. f. Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Data Analysis: a. Develop an LC-MS/MS method that can distinguish and quantify the primary metabolite of the light compound and the corresponding metabolite of the heavy compound. b. For each time point, calculate the ratio of the peak area of the light metabolite to the heavy metabolite. c. A ratio consistently greater than 1 indicates that the light compound is being metabolized faster, confirming the presence of a primary kinetic isotope effect. The magnitude of this ratio approximates the KIE.[13]
References
- 1. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. clinicalpub.com [clinicalpub.com]
- 5. ADME Properties in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
- 7. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. KIE Examples | OpenOChem Learn [learn.openochem.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study - PMC [pmc.ncbi.nlm.nih.gov]
improving the isotopic enrichment of target molecules with Bromo(2H3)methane
Welcome to the technical support center for improving the isotopic enrichment of target molecules using Bromo(2H3)methane (CD₃Br). This guide is designed for researchers, scientists, and drug development professionals to provide practical troubleshooting advice and answer frequently asked questions to enhance the success of your isotopic labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is Bromo(2H3)methethane, and why is it used for isotopic labeling?
This compound, also known as deuterated methyl bromide, is a chemical reagent where the three hydrogen atoms of the methyl group are replaced with deuterium, a stable isotope of hydrogen. It is a valuable tool for introducing a deuterated methyl group (-CD₃) onto target molecules.[1] This "heavy" methyl group allows researchers to track molecules in various biological and chemical processes using techniques like mass spectrometry and NMR spectroscopy. In drug development, replacing a regular methyl group with a deuterated one can alter the drug's metabolic profile, potentially increasing its stability and efficacy.[2]
Q2: What is the primary advantage of using deuterated molecules in drug development?
The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[2] This is due to the kinetic isotope effect. Consequently, drugs containing C-D bonds at metabolically active sites can be more resistant to enzymatic degradation, leading to a longer half-life in the body. This can result in improved pharmacokinetic properties and potentially reduced toxicity.[2]
Q3: How can I determine the isotopic enrichment of my final product?
The most common methods for determining isotopic enrichment are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
¹H NMR: In ¹H NMR, the disappearance or reduction of the signal corresponding to the methyl protons can indicate successful deuteration.
-
²H NMR: This technique directly observes the deuterium signal, providing a clear indication of successful labeling.
-
Mass Spectrometry: MS can distinguish between the unlabeled and labeled molecules based on their mass difference. The relative intensities of the isotopic peaks can be used to calculate the percentage of enrichment.
Q4: What is the difference between isotopic enrichment and species abundance?
-
Isotopic Enrichment: This refers to the percentage of a specific isotope (in this case, deuterium) at a particular labeled position. For example, 99% isotopic enrichment means that at the methyl position, 99% of the atoms are deuterium.
-
Species Abundance: This refers to the percentage of molecules that have a specific isotopic composition. For a molecule labeled with a -CD₃ group at 99% isotopic enrichment, the species abundance of the fully deuterated (CD₃) molecule will be slightly lower than 99% due to the statistical probability of having one or two protons present.
Q5: Are there any safety precautions I should take when working with this compound?
This compound is a volatile and toxic compound. It should always be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential. Consult the Safety Data Sheet (SDS) for detailed safety information before use.
Troubleshooting Guide
This guide addresses common issues encountered during isotopic labeling experiments with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Isotopic Enrichment | 1. Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted starting material. 2. Side Reactions: Competing reactions may consume the starting material or the deuterated product. 3. Proton Exchange: The presence of acidic protons in the reaction mixture can lead to the exchange of deuterium with hydrogen. | 1. Optimize Reaction Conditions: Increase reaction time, temperature, or the amount of this compound. See the Experimental Protocols section for recommended starting conditions. 2. Purification: Ensure rigorous purification of the final product to remove any unlabeled starting material. 3. Use Anhydrous Conditions: Ensure all solvents and reagents are dry to minimize proton exchange. |
| Formation of Multiple Products | 1. Over-methylation: The reaction conditions may be too harsh, leading to methylation at multiple sites on the target molecule. 2. Side Reactions: this compound can participate in side reactions, especially at high temperatures.[3] This can lead to the formation of impurities. | 1. Milder Reaction Conditions: Use a lower temperature, a less reactive base, or a shorter reaction time. 2. Stoichiometry Control: Use a stoichiometric amount of this compound relative to the target molecule. |
| Difficulty in Product Purification | 1. Similar Polarity: The deuterated product and the unlabeled starting material may have very similar polarities, making them difficult to separate by chromatography. 2. Formation of Byproducts: The reaction may have produced byproducts with similar properties to the desired product. | 1. High-Resolution Chromatography: Use a high-performance liquid chromatography (HPLC) system with a high-resolution column. 2. Alternative Purification Methods: Consider other purification techniques such as crystallization or distillation if applicable. |
| Inconsistent Results | 1. Variability in Reagent Quality: The purity of this compound can vary between batches. 2. Inconsistent Reaction Conditions: Small variations in temperature, reaction time, or reagent addition can lead to different outcomes. | 1. Verify Reagent Purity: Check the isotopic purity of the this compound before use. 2. Standardize Procedures: Maintain strict control over all reaction parameters. |
Quantitative Data Summary
The following table provides illustrative data on expected isotopic enrichment levels for different types of methylation reactions under optimized conditions. Actual results may vary depending on the specific substrate and reaction conditions.
| Reaction Type | Substrate Type | Typical Base | Typical Solvent | Typical Temperature (°C) | Expected Isotopic Enrichment (%) |
| O-Methylation | Phenols | K₂CO₃ | Acetone | 50-60 | >98% |
| N-Methylation | Secondary Amines | NaH | THF | 0-25 | >97% |
| S-Methylation | Thiols | K₂CO₃ | DMF | 25-40 | >98% |
Experimental Protocols
General Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.
-
Use anhydrous solvents and reagents to maximize isotopic enrichment.
-
Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: O-Methylation of a Phenol
This protocol describes a general procedure for the deuteromethylation of a phenolic hydroxyl group.
Materials:
-
Phenolic starting material (1.0 mmol)
-
This compound (1.2 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol), finely ground and dried
-
Anhydrous acetone (10 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenolic starting material and potassium carbonate.
-
Add anhydrous acetone to the flask and stir the mixture at room temperature for 10 minutes.
-
Slowly add this compound to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 56°C) and maintain for 4-6 hours.
-
After the reaction is complete (as determined by TLC or LC-MS), cool the mixture to room temperature.
-
Filter the mixture to remove the potassium carbonate.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the deuteromethylated ether.
Protocol 2: N-Methylation of a Secondary Amine
This protocol provides a general method for the deuteromethylation of a secondary amine.
Materials:
-
Secondary amine starting material (1.0 mmol)
-
This compound (1.1 mmol)
-
Sodium hydride (NaH) (60% dispersion in mineral oil, 1.2 mmol)
-
Anhydrous tetrahydrofuran (THF) (15 mL)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add the secondary amine and anhydrous THF.
-
Cool the solution to 0°C using an ice bath.
-
Carefully add the sodium hydride portion-wise to the stirred solution.
-
Allow the mixture to stir at 0°C for 30 minutes.
-
Slowly add this compound to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by the slow addition of water at 0°C.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: S-Methylation of a Thiol
This protocol outlines a general procedure for the deuteromethylation of a thiol.
Materials:
-
Thiol starting material (1.0 mmol)
-
This compound (1.1 mmol)
-
Potassium carbonate (K₂CO₃) (1.5 mmol), finely ground and dried
-
Anhydrous N,N-dimethylformamide (DMF) (10 mL)
Procedure:
-
To a round-bottom flask, add the thiol starting material and potassium carbonate.
-
Add anhydrous DMF and stir the mixture at room temperature.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Visualizations
Caption: Workflow for O-Methylation of Phenols.
Caption: Troubleshooting Low Isotopic Enrichment.
References
common impurities found in commercial Bromo(2H3)methane and their impact
Welcome to the Technical Support Center for Bromo(2H3)methane (Deuterated Methyl Bromide). This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions related to the use of this reagent in experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: Commercial this compound is generally of high isotopic purity (typically ≥99.5 atom % D).[1] However, trace-level chemical impurities can be present, primarily arising from the synthesis process and storage. The most common impurities include:
-
Residual Protiated Bromomethane (CH₃Br): This is the non-deuterated form of the compound and is often the main isotopic impurity.
-
Unreacted Starting Materials: If synthesized from deuterated methanol (CD₃OD) and hydrobromic acid (HBr), residual amounts of these reagents may be present.
-
Byproducts of Synthesis: Dimethyl ether (CD₃OCD₃ or CH₃OCD₃) can form as a byproduct during the synthesis from methanol.[2]
-
Water (H₂O or D₂O): Moisture can be introduced during synthesis or from improper handling and storage.
-
Solvents used in purification: Trace amounts of solvents used during the purification process may remain.
Q2: How can I detect these impurities in my this compound sample?
A2: Several analytical techniques can be employed to identify and quantify impurities:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive method for separating volatile compounds and identifying them based on their mass-to-charge ratio. It is particularly effective for detecting and quantifying residual bromomethane, dimethyl ether, and other volatile organic impurities.[2][3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Can detect protiated impurities. The presence of a signal for CH₃Br would indicate incomplete deuteration.
-
²H (Deuterium) NMR: Confirms the isotopic incorporation of deuterium.[5]
-
¹³C NMR: Can also be used to assess purity and identify carbon-containing impurities.
-
Q3: What is the isotopic purity of commercial this compound and how is it determined?
A3: The isotopic purity of commercial this compound is typically high, often stated as 99.5 atom % D or higher.[1] This value represents the percentage of deuterium atoms relative to the total number of hydrogen isotopes (protium and deuterium) at the methyl position. Isotopic purity is best determined using techniques like:
-
Mass Spectrometry (MS): By analyzing the molecular ion peaks, the relative abundance of deuterated and non-deuterated species can be determined.
-
Deuterium NMR (²H NMR): Provides a direct measure of the deuterium content.
Troubleshooting Guides
Issue 1: Inconsistent results in kinetic isotope effect (KIE) studies.
-
Symptom: Observed kinetic isotope effect is smaller than expected or varies between experiments.
-
Potential Cause: The presence of residual protiated bromomethane (CH₃Br) in the this compound reagent. The non-deuterated impurity will react at a faster rate, skewing the observed KIE.
-
Troubleshooting Steps:
-
Verify Isotopic Purity: Use GC-MS or NMR to determine the precise isotopic purity of your this compound.
-
Purify the Reagent: If significant protiated impurity is detected, consider purification by fractional distillation, taking advantage of the slight difference in boiling points between CH₃Br (3.56 °C) and CD₃Br (~4 °C).
-
Correct for Impurity: If purification is not feasible, the kinetic data can be corrected if the exact percentage of the protiated impurity is known.
-
Issue 2: Low yield or failure of Grignard reagent formation.
-
Symptom: The reaction of this compound with magnesium does not initiate or gives a low yield of the Grignard reagent (CD₃MgBr).
-
Potential Cause: Presence of protic impurities, primarily water, in the this compound or the reaction solvent. Grignard reagents are strong bases and are quenched by even trace amounts of water.[6][7]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven and cool under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.
-
Purify this compound: To remove water and other protic impurities, the reagent can be passed through a column of activated neutral alumina prior to use.[8][9][10]
-
Activate Magnesium: Use fresh, finely divided magnesium turnings. Activating the magnesium with a small crystal of iodine or 1,2-dibromoethane can help initiate the reaction.[11]
-
Issue 3: Unexpected peaks in NMR or MS spectra of reaction products.
-
Symptom: Appearance of unexpected signals in the analytical data of a reaction where this compound was used as a reagent.
-
Potential Cause: Impurities from the this compound may have been incorporated into the product or are simply present in the analyzed sample. For example, a peak corresponding to a methoxy group (-OCH₃) could arise from dimethyl ether impurity.
-
Troubleshooting Steps:
-
Analyze the Starting Material: Run a GC-MS or NMR spectrum of the this compound lot used to identify any potential impurities.
-
Consider Byproduct Reactivity: Evaluate if the identified impurities could have participated in the reaction. For instance, residual deuterated methanol could act as a nucleophile in some reactions.
-
Purify the Reagent: If the impurity is reactive under your experimental conditions, purification of the this compound is recommended.
-
Quantitative Data Summary
The following table summarizes the typical purity levels and common impurities found in commercial this compound.
| Parameter | Typical Specification | Analytical Method |
| Isotopic Purity (atom % D) | ≥ 99.5% | MS, ²H NMR |
| Chemical Purity | ≥ 98% | GC-MS |
| Residual CH₃Br | < 0.5% | GC-MS, ¹H NMR |
| Water Content | Variable (depends on handling) | Karl Fischer Titration |
| Dimethyl Ether | Trace | GC-MS |
Note: These values are typical and may vary between suppliers and batches. Always refer to the Certificate of Analysis for a specific lot.
Key Experimental Protocols
Protocol 1: Purity Analysis of this compound by GC-MS
Objective: To identify and quantify volatile impurities in this compound.
Methodology:
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) is used.
-
Column: A non-polar capillary column, such as a DB-1MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.
-
Sample Preparation: Due to its gaseous nature at room temperature, this compound is best analyzed using a headspace or gas-tight syringe injection method. A known amount of the sample is introduced into a sealed vial and allowed to equilibrate in the headspace.
-
GC Conditions:
-
Injector Temperature: 200 °C
-
Oven Program: Start at 40 °C for 5 minutes, then ramp to 200 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 30-200.
-
-
Data Analysis: Impurities are identified by their retention times and mass spectra, which are compared to libraries of known compounds. Quantification can be achieved by creating a calibration curve with standards of the expected impurities.
Protocol 2: Removal of Protic Impurities using Activated Alumina
Objective: To dry this compound before use in moisture-sensitive reactions like Grignard reagent formation.
Methodology:
-
Materials:
-
Glass column with a stopcock.
-
Activated neutral alumina (heated to >200 °C under vacuum for several hours and cooled under an inert atmosphere).
-
Anhydrous collection flask.
-
Inert atmosphere setup (e.g., Schlenk line or glovebox).
-
-
Procedure:
-
Under an inert atmosphere, pack the glass column with a plug of glass wool at the bottom, followed by a sufficient amount of activated neutral alumina.
-
Pre-wet the column with a small amount of anhydrous solvent (e.g., diethyl ether or THF) that will be used in the subsequent reaction.
-
Carefully introduce the this compound onto the top of the alumina column.
-
Slowly elute the this compound through the column under a positive pressure of inert gas.
-
Collect the purified, anhydrous this compound in the collection flask.
-
The purified reagent should be used immediately for the best results.
-
Visualizations
Caption: PRMT1 signaling pathway with this compound as a metabolic probe.
Caption: Experimental workflow for a kinetic isotope effect (KIE) study.
References
- 1. Bromomethane-d3 gas, D 99.5atom 1111-88-2 [sigmaaldrich.com]
- 2. ijpsr.com [ijpsr.com]
- 3. researchgate.net [researchgate.net]
- 4. maxapress.com [maxapress.com]
- 5. This compound | 1111-88-2 | Benchchem [benchchem.com]
- 6. 10.6 Reactions of Alkyl Halides: Grignard Reagents – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. personal.tcu.edu [personal.tcu.edu]
- 8. Aluminium Oxide for Column Chromatography - Acme Synthetic Chemicals [acmechem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. teledyneisco.com [teledyneisco.com]
- 11. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Strategies to Improve the Regioselectivity of Deuteromethylation
Welcome to the technical support center for deuteromethylation reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to regioselectivity in their experiments.
Frequently Asked Questions (FAQs)
Q1: My deuteromethylation reaction is yielding a mixture of regioisomers. What are the primary factors influencing regioselectivity?
A1: Regioselectivity in C-H deuteromethylation is primarily governed by a combination of factors:
-
Directing Groups (DGs): These are functional groups on the substrate that coordinate to the metal catalyst, bringing it in close proximity to a specific C-H bond. The nature of the DG is a powerful tool for controlling regioselectivity, often favoring ortho-functionalization.
-
Catalyst System: The choice of metal catalyst (e.g., Palladium, Iridium, Nickel) and its ligand sphere plays a crucial role. Ligands can influence the steric and electronic environment around the metal center, thereby dictating which C-H bond is activated.
-
Reaction Conditions: Parameters such as solvent, temperature, and the presence of additives can significantly impact the regiochemical outcome of the reaction.
-
Substrate Electronics: The inherent electronic properties of the substrate can influence the reactivity of different C-H bonds, guiding the catalyst to more electron-rich or sterically accessible positions.
Q2: How do I choose an appropriate directing group for my substrate to achieve the desired regioselectivity?
A2: The selection of a directing group (DG) is critical for controlling the position of deuteromethylation. The ideal DG should:
-
Coordinate effectively with the transition metal catalyst.
-
Be positioned strategically to direct the catalyst to the desired C-H bond.
-
Be removable or convertible to a desired functional group after the reaction.
Common directing groups that favor ortho-deuteromethylation include amides, pyridines, carboxylic acids, and other nitrogen- or oxygen-containing functionalities. The choice of DG can be guided by the existing functional groups on your substrate or by introducing a suitable DG synthetically.
Q3: Can I switch the regioselectivity of my deuteromethylation from one position to another?
A3: Yes, altering the regioselectivity is often possible by modifying the reaction components. For instance, in some systems, changing the ligand on the metal catalyst can switch the site of functionalization. This is often attributed to changes in the steric bulk or electronic properties of the catalyst, which alters its approach to the substrate. Additionally, employing different directing groups can target different C-H bonds within the same molecule.
Troubleshooting Guides
Issue 1: Poor Regioselectivity with a Mixture of Isomers
Symptoms:
-
NMR and/or mass spectrometry analysis of the crude reaction mixture shows multiple deuteromethylated products.
-
The ratio of the desired regioisomer to undesired isomers is low.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Ineffective Directing Group | The chosen directing group may not be coordinating strongly enough or may be flexible, leading to multiple possible cyclometalation states. Solution: Screen different directing groups known to have high directing ability for the specific catalyst system. For example, bidentate directing groups often offer better control than monodentate ones. |
| Inappropriate Ligand | The ligand on the catalyst may not provide sufficient steric or electronic bias to favor a single C-H activation pathway. Solution: Experiment with a range of ligands. For palladium-catalyzed reactions, bulky phosphine ligands or N-heterocyclic carbenes (NHCs) can significantly influence regioselectivity. For iridium-based catalysts, the choice of phosphine and NHC ligands is also critical.[1] |
| Suboptimal Reaction Temperature | The reaction temperature might be too high, leading to the activation of less favorable C-H bonds and erosion of selectivity. Solution: Screen a range of temperatures, starting from a lower temperature and gradually increasing it. A lower temperature may favor the kinetically preferred regioisomer. |
| Solvent Effects | The solvent can influence the solubility of the catalyst and substrate, as well as the stability of key intermediates. Solution: Conduct the reaction in a variety of solvents with different polarities and coordinating abilities. |
Issue 2: Desired Regioisomer is the Minor Product
Symptoms:
-
The desired deuteromethylated isomer is consistently formed in lower yield compared to other regioisomers.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Steric Hindrance | The desired C-H bond may be sterically encumbered, making it less accessible to the catalyst. Solution: Employ a catalyst with a smaller ligand to reduce steric clash. Alternatively, if possible, modify the substrate to reduce steric bulk near the target C-H bond. |
| Electronic Effects | The desired C-H bond might be in an electronically disfavored position for activation. Solution: Modify the electronic properties of the substrate by changing substituents. For example, introducing an electron-donating group can enhance the reactivity of nearby C-H bonds in some catalytic systems. |
| Thermodynamic vs. Kinetic Control | The reaction may be under thermodynamic control, favoring the most stable regioisomer, which may not be the desired one. Solution: Attempt to run the reaction under kinetic control by using lower temperatures and shorter reaction times. This may favor the formation of the product from the most rapidly formed intermediate. |
Experimental Protocols
Protocol 1: Palladium-Catalyzed ortho-Deuteromethylation of a Phenylacetamide Derivative
This protocol is a representative example for achieving high regioselectivity using a directing group strategy.
Materials:
-
N-phenylacetamide derivative (1.0 mmol)
-
Pd(OAc)₂ (0.05 mmol, 5 mol%)
-
Ligand (e.g., a bulky phosphine ligand like P(t-Bu)₃) (0.10 mmol, 10 mol%)
-
CD₃I (1.5 mmol)
-
Ag₂CO₃ (1.2 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the N-phenylacetamide derivative, Pd(OAc)₂, the phosphine ligand, and Ag₂CO₃.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add anhydrous toluene via syringe, followed by the addition of CD₃I.
-
Seal the tube and heat the reaction mixture at 110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to obtain the ortho-deuteromethylated product.
Optimization Data for Ligand Screening (Hypothetical Data):
| Entry | Ligand | Regioisomeric Ratio (ortho : meta : para) | Yield of ortho-product (%) |
| 1 | PPh₃ | 5 : 1 : 1 | 45 |
| 2 | P(o-tolyl)₃ | 10 : 1 : 0 | 65 |
| 3 | P(t-Bu)₃ | >20 : 1 : 0 | 85 |
| 4 | XPhos | 15 : 1 : 0 | 78 |
Protocol 2: Iridium-Catalyzed ortho-Deuteration of a Benzoic Acid Derivative (Adaptable for Deuteromethylation)
This protocol illustrates the use of an iridium catalyst for directed C-H activation. While this example is for deuteration, the principles of directing group-mediated regioselectivity are applicable to deuteromethylation with an appropriate methyl source and modified conditions.
Materials:
-
Benzoic acid derivative (1.0 mmol)
-
[Ir(cod)Cl]₂ (0.025 mmol, 2.5 mol%)
-
Ligand (e.g., an N-heterocyclic carbene precursor like IPr·HCl) (0.05 mmol, 5 mol%)
-
Base (e.g., K₂CO₃) (0.1 mmol, 10 mol%)
-
D₂O (as deuterium source)
-
Solvent (e.g., THF) (5 mL)
Procedure:
-
In a glovebox, add [Ir(cod)Cl]₂, the NHC precursor, and the base to a vial.
-
Add the solvent and stir for 30 minutes to generate the active catalyst.
-
In a separate vial, dissolve the benzoic acid derivative in the solvent and add D₂O.
-
Transfer the catalyst solution to the substrate solution.
-
Seal the vial and heat at the desired temperature (e.g., 80 °C) for 12-24 hours.
-
Monitor the reaction for deuterium incorporation by NMR or mass spectrometry.
-
Upon completion, perform an appropriate work-up and purify the product.
Visualizations
Caption: General experimental workflow for a transition metal-catalyzed deuteromethylation reaction.
Caption: Decision-making flowchart for troubleshooting poor regioselectivity in deuteromethylation.
References
Technical Support Center: Overcoming Substrate Solubility Issues in Bromo(2H3)methane Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering substrate solubility challenges in reactions involving Bromo(2H3)methane (CD₃Br).
Troubleshooting Guides
Issue: My substrate is poorly soluble in the reaction solvent, leading to low or no product yield.
This is a common challenge, particularly with large, nonpolar, or highly crystalline substrates.[1] A systematic approach to solvent and condition optimization is crucial. Below is a troubleshooting workflow to address this issue.
Caption: Troubleshooting workflow for addressing substrate solubility issues.
Frequently Asked Questions (FAQs)
Q1: What are the first steps I should take if my substrate won't dissolve?
A1:
-
Increase Temperature: For most neutral organic compounds, solubility increases with temperature.[2] Cautiously heat the reaction mixture to just below the solvent's boiling point. Ensure your substrate is thermally stable at the higher temperature.
-
Reduce Particle Size: If your substrate is a solid, decreasing its particle size by grinding or micronization increases the surface area available for dissolution, which can improve the rate of dissolution.[3]
-
Apply Sonication: Using an ultrasonic bath can help break up solid aggregates and enhance dissolution, particularly for kinetically limited solubility.
Q2: How do I choose an appropriate co-solvent?
A2: The principle of "like dissolves like" is a good starting point.[4] this compound is a nonpolar solvent. If your substrate has polar functional groups, adding a miscible polar aprotic co-solvent can significantly improve solubility.
-
Strategy: Start by adding a small percentage (e.g., 5-10% v/v) of a stronger, miscible solvent.
-
Common Co-solvents:
-
For increasing polarity: Tetrahydrofuran (THF), Dioxane, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).
-
For nonpolar substrates in a slightly more polar system: Toluene or Dichloromethane (DCM) can be effective.
-
Always ensure the co-solvent is anhydrous and does not participate in side reactions.
Q3: When should I consider switching the primary solvent entirely?
A3: If co-solvents are ineffective or require a very high percentage, a complete change of the primary solvent may be necessary. Solvents with higher solubilizing power for a broad range of organic molecules include DMF, DMSO, and N-Methyl-2-pyrrolidone (NMP). Be aware that changing the solvent can affect reaction kinetics and selectivity.
Table 1: Properties of Common Organic Solvents
| Solvent | Formula | Boiling Point (°C) | Density (g/mL) | Dielectric Constant | Solubility in Water ( g/100g ) |
| This compound | CD₃Br | ~4 | ~1.7 | - | Slightly soluble |
| Acetone | C₃H₆O | 56.2 | 0.786 | 20.7 | Miscible |
| Acetonitrile | C₂H₃N | 81.6 | 0.786 | 37.5 | Miscible |
| Dichloromethane (DCM) | CH₂Cl₂ | 39.6 | 1.327 | 9.1 | 1.3 |
| Tetrahydrofuran (THF) | C₄H₈O | 66 | 0.889 | 7.6 | Miscible |
| Dimethylformamide (DMF) | C₃H₇NO | 153 | 0.944 | 36.7 | Miscible |
| Dimethyl sulfoxide (DMSO) | C₂H₆OS | 189 | 1.092 | 47 | Miscible |
Data compiled from various sources, including[3].
Q4: What is Phase-Transfer Catalysis (PTC) and when is it useful?
A4: Phase-Transfer Catalysis is a powerful technique for reacting substrates that are located in different, immiscible phases (e.g., a water-insoluble organic substrate and a water-soluble reagent).[5] A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) or a crown ether, transports one of the reactants across the phase boundary to initiate the reaction.[5][6]
This method is particularly useful for deuteromethylation when your substrate is highly hydrophobic and the nucleophile (or its precursor base) is soluble only in an aqueous or solid phase.[4][7]
Caption: Mechanism of Phase-Transfer Catalysis (PTC) for nucleophilic substitution.
Data Presentation
The solubility of complex organic molecules, such as drug precursors, can vary significantly between solvents. Below are representative solubility data for classes of compounds known for solubility challenges.
Table 2: Solubility of Selected Steroids in Various Solvents at Room Temperature
| Compound | Ethanol (g/L) | Methanol (g/L) | Acetone (g/L) | Water (g/L) |
| Progesterone | 200 | - | - | 0.007 |
| Estradiol | 33.3 | - | - | 0.005 |
| Estrone | 12.5 | - | - | 0.03 |
| Hydrocortisone | 28 | 62 | 9 | 0.28 |
| Dexamethasone | Freely Soluble | Freely Soluble | Freely Soluble | Slightly Soluble |
Data adapted from[8][9]. "Freely Soluble" indicates high solubility without specific quantitative values provided in the source.
Table 3: Solubility of Paclitaxel (Taxol), a Complex Natural Product, in Different Solvents
| Solvent | Solubility | Notes |
| Water | ~0.0003 g/L | Extremely poor aqueous solubility.[10] |
| Methanol | 50 g/L | Subject to hydrolysis and transesterification.[11] |
| DMSO | 50 g/L | Good solubility.[11] |
| Ethanol/Cremophor® EL (50:50) | Forms a solution that can be diluted | Common formulation for intravenous administration.[11] |
Experimental Protocols
Protocol 1: General Procedure for Deuteromethylation with a Co-solvent System
This protocol is adapted for a generic, moderately soluble substrate requiring a co-solvent.
Materials:
-
Substrate (e.g., a phenolic drug precursor)
-
This compound (CD₃Br)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Anhydrous Acetone (primary solvent)
-
Anhydrous Dimethylformamide (DMF) (co-solvent)
-
Standard glassware for anhydrous reactions (oven-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the substrate (1.0 eq) and anhydrous K₂CO₃ (2.0 eq).
-
Add anhydrous acetone to the flask to create a slurry. The volume should be sufficient to make a stirrable mixture (e.g., 0.1 M concentration relative to the substrate).
-
While stirring, add anhydrous DMF dropwise until the substrate fully dissolves. Note the volume of DMF added (aim for <20% of the total solvent volume if possible).
-
Add this compound (1.2 eq) to the reaction mixture via syringe.
-
Heat the reaction to a suitable temperature (e.g., 50 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter off the inorganic salts and wash the filter cake with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product using standard techniques (e.g., column chromatography, recrystallization).[12]
Protocol 2: Deuteromethylation of a Highly Hydrophobic Substrate using Phase-Transfer Catalysis
This protocol is adapted from procedures for PTC-mediated alkylations and deuterations.[4][7] It is suitable for substrates that are insoluble in both polar and common aprotic solvents.
Materials:
-
Hydrophobic substrate (e.g., a complex steroid or natural product)
-
This compound (CD₃Br)
-
Sodium hydroxide (NaOH) or Sodium deuteroxide (NaOD) for base-catalyzed reactions
-
Tetrabutylammonium hydrogen sulfate (TBAHS) or similar phase-transfer catalyst
-
Toluene or Dichloromethane (DCM) (organic phase)
-
Deuterium oxide (D₂O) or water (aqueous phase)
Procedure:
-
Dissolve the hydrophobic substrate in toluene in a round-bottom flask.
-
In a separate vessel, prepare an aqueous solution of the base (e.g., 30-50% w/w NaOH in water or D₂O).
-
Add the aqueous base solution to the organic solution of the substrate.
-
Add the phase-transfer catalyst (TBAHS, 5-10 mol%) to the biphasic mixture.
-
Stir the mixture vigorously to ensure a large surface area between the two phases.
-
Add this compound (1.2 eq) to the rapidly stirring mixture.
-
Heat the reaction if necessary (e.g., 40-60 °C) and monitor by TLC or LC-MS, sampling from the organic layer.
-
Upon completion, stop stirring and allow the layers to separate.
-
Separate the organic layer, wash it with water and then with brine.[13]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[12]
-
Purify the crude product by chromatography or recrystallization.
References
- 1. sciencedaily.com [sciencedaily.com]
- 2. researchgate.net [researchgate.net]
- 3. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 4. EP0246805B1 - Process for preparation of deuterated methylene chloride - Google Patents [patents.google.com]
- 5. Appendix D: Solubility Flow Chart – UW-Madison Chemistry 103/104 Resource Book [wisc.pb.unizin.org]
- 6. phasetransfer.com [phasetransfer.com]
- 7. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 9. researchgate.net [researchgate.net]
- 10. sid.ir [sid.ir]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Reaction Workup – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to Validating Deuteration: NMR vs. Mass Spectrometry
For researchers, scientists, and drug development professionals, accurately determining the extent of deuterium incorporation is critical for mechanistic studies, pharmacokinetic assessments, and the development of deuterated drugs. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) stand as the two principal analytical techniques for this purpose. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in selecting the most appropriate method for your research needs.
At a Glance: NMR vs. Mass Spectrometry for Deuteration Analysis
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) offer distinct advantages and disadvantages for quantifying deuterium incorporation. NMR provides site-specific information in a non-destructive manner, while mass spectrometry offers higher sensitivity for analyzing complex mixtures.[1][2] The choice between these techniques often depends on the specific requirements of the analysis, such as the desired level of detail, sample amount, and throughput.
| Feature | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Principle | Measures the nuclear spin properties of isotopes (¹H and ²H) to determine their relative abundance at specific molecular sites.[1] | Measures the mass-to-charge ratio of molecules, detecting the mass increase caused by deuterium incorporation.[3] |
| Type of Data | Site-specific deuteration levels.[1] | Overall or peptide-level deuterium incorporation.[4] |
| Sensitivity | Lower.[5] | Higher, ideal for trace analysis.[2][6] |
| Resolution | High spatial resolution (atomic level).[7] | Medium resolution (peptide level in bottom-up approaches).[4] |
| Sample Prep | Minimal, requires dissolving in a suitable deuterated solvent.[5] | More complex, often involving digestion, and chromatography.[8] |
| Sample Nature | Non-destructive; sample can be recovered.[1] | Destructive. |
| Quantitation | Highly quantitative with proper experimental setup. | Quantitative, but can be affected by back-exchange.[9] |
| Throughput | Lower, longer acquisition times. | Higher, suitable for automated analysis. |
| Cost | High initial instrument cost and maintenance.[5] | Can be less expensive, but costs vary widely.[6] |
| Limitations | Lower sensitivity, not ideal for complex mixtures or very large molecules.[5] | Back-exchange can lead to underestimation of deuteration; site-specific information is indirect.[9] |
In-Depth Comparison
NMR spectroscopy, particularly ¹H and ²H NMR, offers a direct and powerful method for determining the site-specific incorporation of deuterium.[1] By comparing the integrals of proton signals in a ¹H NMR spectrum before and after deuteration, or by direct quantification of the deuterium signal in a ²H NMR spectrum, researchers can obtain precise information about the extent of deuteration at different positions within a molecule. This non-destructive technique requires minimal sample preparation, typically just dissolving the sample in a suitable deuterated solvent.[5] However, NMR suffers from lower sensitivity compared to MS and can be challenging for analyzing very large molecules or complex mixtures.[5]
Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a highly sensitive technique used to study protein dynamics and conformation by monitoring the exchange of backbone amide hydrogens with deuterium from a solvent.[10][11] It measures the increase in mass as a protein becomes more deuterated.[12] This method is particularly useful for analyzing large proteins and protein complexes and can provide information on solvent accessibility and protein structure.[12][13] However, HDX-MS is a destructive technique, and the sample cannot be recovered. A significant challenge in HDX-MS is "back-exchange," where deuterium atoms exchange back to protons during the analytical process, which can lead to an underestimation of the true deuteration level.[9] While HDX-MS provides peptide-level resolution, pinpointing the exact location of deuterium incorporation to a single amino acid is not straightforward.[4]
Experimental Protocols
Validating Deuteration by NMR Spectroscopy
This protocol outlines the general steps for determining the percentage of deuteration using ¹H and ²H NMR.
1. Sample Preparation:
-
Accurately weigh the deuterated compound and a non-deuterated reference standard.
-
Dissolve the sample in a high-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆).[14][15] Ensure the solvent does not have signals that overlap with the analyte signals.[14]
-
For quantitative ¹H NMR, an internal standard with a known concentration and non-overlapping signals should be added.
-
Filter the sample to remove any particulate matter.[15] The sample volume in the NMR tube should be appropriate for the spectrometer, typically around 0.6-0.7 mL.[15]
2. NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the non-deuterated compound to identify the chemical shifts of the protons of interest.
-
Acquire a ¹H NMR spectrum of the deuterated compound. To ensure quantitative results, use a long relaxation delay (at least 5 times the longest T1 relaxation time).
-
For highly deuterated compounds (>98 atom%), where residual proton signals are weak, ²H NMR is a better alternative.
-
When performing ²H NMR, use a non-deuterated solvent. Data is typically collected without a lock signal.[16]
3. Data Analysis and Calculation:
-
Process the spectra, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the relevant peaks in the ¹H spectrum of the deuterated compound and the reference peak.
-
The percent deuteration at a specific site can be calculated using the following formula for ¹H NMR:
-
%Deuteration = [1 - (Integral of proton signal in deuterated sample / Integral of corresponding proton signal in non-deuterated sample)] x 100
-
-
For ²H NMR, the relative integrals of the deuterium signals can be used to determine the relative deuteration at different sites.
Validating Deuteration by Mass Spectrometry (HDX-MS)
The following is a generalized bottom-up HDX-MS workflow for studying protein deuteration.
1. Deuterium Labeling:
-
Prepare the protein sample in a non-deuterated buffer. A protein purity of at least 95% is recommended.[8]
-
Initiate the exchange reaction by diluting the protein sample into a D₂O-based buffer.[10] The final D₂O concentration is typically above 90%.[17]
-
Incubate the sample for various time points (e.g., 10s, 1min, 10min, 1h) at a controlled temperature to monitor the kinetics of deuterium exchange.[11]
2. Quenching the Reaction:
-
Stop the exchange reaction by rapidly lowering the pH to ~2.5 and reducing the temperature to 0°C.[3] This is typically done by adding a pre-chilled quench buffer containing acid (e.g., formic acid or trifluoroacetic acid) and a denaturant (e.g., guanidine hydrochloride).[17]
-
Immediately freeze the quenched samples in liquid nitrogen and store them at -80°C until analysis.[18]
3. Digestion and Separation:
-
Rapidly thaw the quenched sample and inject it into an LC system.
-
The protein is passed through an immobilized pepsin column at a low temperature (e.g., 0°C) for online digestion into peptides.[17]
-
The resulting peptides are trapped and desalted on a trap column before being separated by reverse-phase chromatography.[17]
4. Mass Spectrometry Analysis:
-
The eluted peptides are introduced into a mass spectrometer (e.g., ESI-Q-TOF).
-
The mass spectrometer acquires data over a specific m/z range.[17]
-
The mass of each peptide is measured to determine the amount of deuterium incorporated.[3]
5. Data Analysis:
-
The mass spectra are analyzed to determine the centroid of the isotopic distribution for each peptide at each time point.[4]
-
The level of deuterium incorporation for each peptide is calculated by comparing the mass of the deuterated peptide to its non-deuterated control.[19]
-
Software tools are used to manage and visualize the HDX data, often presented as deuterium uptake plots or heat maps.[4][19]
Data Presentation
Quantitative NMR Data Summary
| Compound | Position | ¹H Integral (Non-deuterated) | ¹H Integral (Deuterated) | % Deuteration |
| Example Drug A | -CH₃ | 3.00 | 0.15 | 95% |
| Example Drug A | -CH₂- | 2.00 | 0.04 | 98% |
| Example Drug A | Aromatic-H | 1.00 | 0.98 | 2% |
Quantitative Mass Spectrometry Data Summary (Deuterium Uptake)
| Peptide Sequence | Start-End | 0s Uptake (Da) | 60s Uptake (Da) | 600s Uptake (Da) | 3600s Uptake (Da) |
| AGVFVLKER | 1 - 9 | 1.2 | 3.5 | 5.8 | 6.2 |
| YTFVPLMNS | 10 - 18 | 0.8 | 2.1 | 4.3 | 5.1 |
| VLPTRWASD | 19 - 27 | 1.5 | 4.2 | 6.9 | 7.5 |
Visualizing the Workflows
NMR-Based Deuteration Validation Workflow
Caption: Workflow for determining the extent of deuteration using NMR spectroscopy.
Mass Spectrometry-Based Deuteration Validation Workflow (HDX-MS)
Caption: Workflow for hydrogen-deuterium exchange mass spectrometry (HDX-MS).
References
- 1. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 2. quora.com [quora.com]
- 3. creative-biolabs.com [creative-biolabs.com]
- 4. Considerations in the analysis of hydrogen exchange mass spectrometry data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. azooptics.com [azooptics.com]
- 6. americanlaboratorytrading.com [americanlaboratorytrading.com]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. HDX-MS Workflow from Sample Preparation to Data Interpretation - Creative Proteomics [iaanalysis.com]
- 9. Hydrogen/Deuterium Exchange Mass Spectrometry: Fundamentals, Limitations, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HDX-MS And How It Works - Creative Proteomics [creative-proteomics.com]
- 11. Principle and Procedure of Hydrogen Deuterium Exchange Mass Spectrometry (HDX-MS) - Creative Proteomics [iaanalysis.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 15. researchgate.net [researchgate.net]
- 16. Quantitating the statistical distribution of deuterium incorporation to extend the utility of H/D exchange MS data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Hydrogen-deuterium exchange mass spectrometry (HDX-MS) [bio-protocol.org]
- 18. glennmasson.com [glennmasson.com]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to Deuterated Methylating Agents: Bromo(2H3)methane vs. Deuterated Methyl Iodide
For researchers, scientists, and drug development professionals, the choice of a deuterated methylating agent is critical for introducing isotopically labeled methyl groups into molecules of interest. This guide provides a detailed comparison of two such agents: Bromo(2H3)methane (CD3Br) and Deuterated Methyl Iodide (CD3I), to aid in the selection of the optimal reagent for specific research applications.
This comparison focuses on their performance in methylation reactions, drawing upon available experimental data and established principles of organic chemistry. While deuterated methyl iodide is a widely used and well-documented reagent, a notable lack of published experimental data for the application of this compound in methylation reactions necessitates a partially theoretical comparison.
Executive Summary
Deuterated methyl iodide is the more reactive and, therefore, more commonly employed reagent for deuteromethylation. Its higher reactivity is attributed to the superior leaving group ability of iodide compared to bromide. This generally leads to faster reaction rates and milder reaction conditions. However, the choice of reagent can be influenced by factors such as substrate sensitivity, desired reactivity, and cost.
Performance Comparison
A direct quantitative comparison of reaction yields and isotopic enrichment is challenging due to the limited availability of data for this compound. The following table summarizes the key properties and expected performance characteristics based on available information and chemical principles.
| Feature | This compound (CD3Br) | Deuterated Methyl Iodide (CD3I) |
| Molecular Weight | 97.96 g/mol | 144.96 g/mol [1] |
| Reactivity | Lower | Higher |
| Leaving Group Ability | Good (Bromide) | Excellent (Iodide) |
| Typical Reaction Conditions | Likely requires stronger bases and/or higher temperatures | Milder bases and lower temperatures are often sufficient |
| Reported Applications | Primarily used as a deuterated probe to study kinetic isotope effects.[2] | Widely used for the synthesis of isotopically labeled compounds for metabolic studies, drug interaction and distribution analysis, and as a building block for deuterated drug molecules.[1] |
| Isotopic Purity | Commercially available with ≥99.5 atom % D | Commercially available with ≥99.5 atom % D[1] |
| Cost | Generally less expensive than CD3I | Generally more expensive than CD3Br |
The Kinetic Isotope Effect (KIE)
The replacement of hydrogen with deuterium can influence the rate of a chemical reaction, a phenomenon known as the Kinetic Isotope Effect (KIE). In methylation reactions, the C-D bond is not typically broken in the rate-determining step, leading to a secondary kinetic isotope effect. While generally small, this effect can be a consideration in mechanistic studies. The use of deuterated methylating agents is crucial for studying these effects and for enhancing the metabolic stability of drug candidates.
Experimental Protocols
General Protocol for O-Methylation of Phenol with Deuterated Methyl Iodide
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Phenol
-
Deuterated Methyl Iodide (CD3I)
-
Potassium Carbonate (K2CO3) or another suitable base
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone as solvent
-
Standard glassware for organic synthesis
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a solution of phenol (1 equivalent) in anhydrous DMF, add potassium carbonate (1.5-2 equivalents).
-
Stir the mixture at room temperature under an inert atmosphere for 30 minutes.
-
Add deuterated methyl iodide (1.1-1.5 equivalents) dropwise to the suspension.
-
The reaction mixture is then stirred at room temperature or heated (e.g., to 50-80 °C) depending on the reactivity of the substrate. The progress of the reaction should be monitored by a suitable technique (e.g., TLC or GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and quenched by the addition of water.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired deuterated anisole.
Isotopic Enrichment Analysis: The isotopic enrichment of the final product can be determined using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. High-resolution mass spectrometry can be used to determine the relative abundance of the deuterated and non-deuterated product. 1H NMR can be used to confirm the absence of the corresponding non-deuterated methyl signal, while 2H NMR can directly detect the deuterium signal.
Visualizing Reaction Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the O-methylation of phenol using deuterated methyl iodide.
Caption: Logical relationship between leaving group ability and reactivity for deuterated methylating agents.
Conclusion
For most methylation applications requiring a deuterated methyl group, deuterated methyl iodide is the reagent of choice due to its higher reactivity, which allows for milder reaction conditions and generally good to excellent yields. While this compound is a viable, and potentially more cost-effective, alternative, the lack of readily available experimental data suggests that significant optimization of reaction conditions may be necessary. The choice between these two reagents will ultimately depend on the specific requirements of the synthesis, including the nature of the substrate, desired reaction kinetics, and budgetary considerations. Further research into the synthetic applications of this compound would be beneficial to the scientific community to fully assess its potential as a deuteromethylating agent.
References
A Comparative Analysis of the Kinetic Isotope Effect in Bromo(2H3)methane versus Bromomethane
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinetic isotope effect (KIE) observed in the nucleophilic substitution reactions of Bromo(2H3)methane (CD3Br) and Bromomethane (CH3Br). The replacement of protium (¹H) with deuterium (²H) in the methyl group leads to a measurable change in the reaction rate, offering valuable insights into reaction mechanisms. This phenomenon, known as a secondary kinetic isotope effect, is a powerful tool in physical organic chemistry and drug development for elucidating transition state structures and reaction pathways.
Quantitative Data Summary
The kinetic isotope effect is expressed as the ratio of the rate constant for the light isotopologue (kH) to that of the heavy isotopolog (kD). In the context of the SN2 reaction between methyl bromide and a nucleophile, the substitution of hydrogen with deuterium at the α-carbon results in a secondary kinetic isotope effect. The following table summarizes experimental data for the reaction of CH3Br and CD3Br with pyridine at 50°C.
| Reactant | Nucleophile | Temperature (°C) | Rate Constant (k) | kH/kD |
| CH3Br | Pyridine | 50 | 968 ± 3 | 0.928 ± 0.003 |
| CD3Br | Pyridine | 50 | 1043 ± 3 |
Data sourced from Swain, C. G.; Thornton, E. R. J. Am. Chem. Soc. 1961, 83 (18), 3884–3890.[1]
This inverse kinetic isotope effect (kH/kD < 1) is characteristic of SN2 reactions where the transition state is more sterically crowded than the reactants. The C-D bond is slightly shorter and stronger than the C-H bond, leading to a slight preference for the deuterated compound to react faster in this specific case.
Experimental Protocols
The determination of the kinetic isotope effect for the reaction of methyl bromide and its deuterated analog with a nucleophile can be carried out using various techniques. A classical and reliable method involves monitoring the reaction progress by titrating the released bromide ion.
Sealed Tube Reaction and Titration Method
-
Reactant Preparation: Solutions of known concentrations of methyl bromide (or this compound) and the nucleophile (e.g., pyridine) in a suitable solvent (e.g., acetone) are prepared.
-
Reaction Setup: Aliquots of the reactant solutions are sealed in glass ampoules. A series of these ampoules are prepared for different time points.
-
Reaction Incubation: The sealed ampoules are placed in a constant temperature bath (e.g., 50°C) to initiate the reaction.
-
Quenching and Analysis: At predetermined time intervals, an ampoule is removed from the bath and the reaction is quenched, typically by rapid cooling. The ampoule is then opened, and the contents are analyzed for the concentration of bromide ion produced.
-
Titration: The amount of bromide ion is determined by potentiometric titration with a standardized silver nitrate solution.
-
Rate Constant Calculation: The rate constants (kH and kD) are calculated from the change in bromide ion concentration over time using the appropriate integrated rate law for a second-order reaction.
-
KIE Determination: The kinetic isotope effect is then calculated as the ratio of the rate constants (kH/kD).
Modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can also be employed to measure kinetic isotope effects with high precision by directly monitoring the concentrations of reactants and products or by analyzing the isotopic ratios in the products at different reaction times.[2][3]
Visualizing the Reaction and Experimental Workflow
SN2 Reaction Pathway
The reaction between methyl bromide and a nucleophile (Nu⁻) proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. This is a single-step process where the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (bromide). This "backside attack" leads to an inversion of stereochemistry at the carbon center.
Caption: SN2 reaction pathway of methyl bromide with a nucleophile.
Experimental Workflow for KIE Determination
The following diagram illustrates the key steps in the experimental determination of the kinetic isotope effect using the sealed tube and titration method.
Caption: Experimental workflow for KIE determination.
References
Unraveling the Methylome: A Comparative Guide to DNA Methylation Analysis, Including a Theoretical Cross-Validation of a Novel Bromo(2H3)methane-Based Method
For researchers, scientists, and drug development professionals navigating the complex landscape of epigenetic analysis, the choice of DNA methylation methodology is critical. This guide provides an objective comparison of established techniques and introduces a theoretical framework for a novel method utilizing Bromo(2H3)methane. While this compound is not a conventional reagent in this field, we explore its potential application in a hypothetical context to stimulate innovative approaches.
DNA methylation, a key epigenetic modification, plays a crucial role in gene regulation and is implicated in numerous diseases, including cancer.[1] The accurate and efficient analysis of DNA methylation patterns is therefore paramount for both basic research and clinical applications. A variety of methods exist, each with its own set of advantages and limitations.[2][3][4] This guide will compare and contrast three widely used methods—Bisulfite Sequencing, Pyrosequencing, and Enzymatic Methylation Sequencing—with a hypothetical method employing this compound as a tool for cross-validation.
Comparative Analysis of DNA Methylation Methods
The selection of a DNA methylation analysis method depends on several factors, including the required resolution, the amount of starting material, throughput needs, and cost. Below is a summary of the key characteristics of each method.
| Method | Principle | Resolution | Throughput | Advantages | Limitations |
| Bisulfite Sequencing | Sodium bisulfite converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged. Subsequent sequencing reveals methylation status.[3][5][6] | Single-base | High (with NGS) | Gold standard for methylation analysis, providing a comprehensive, quantitative view of methylation across a region.[2][3] | DNA degradation due to harsh chemical treatment; potential for incomplete conversion.[7] |
| Pyrosequencing | Quantitative sequencing-by-synthesis method that measures the incorporation of nucleotides in real-time. Can quantify methylation levels at specific CpG sites after bisulfite conversion.[8][9] | Single-base | Medium | Highly accurate for targeted quantitative analysis of methylation frequency.[8] Good for validating results from genome-wide studies.[8] | Limited to short DNA sequences; not suitable for genome-wide discovery. |
| Enzymatic Methylation Sequencing (EM-seq) | A two-step enzymatic process where TET2 oxidizes 5-mC and 5-hmC, followed by APOBEC3A-mediated deamination of unmodified cytosines to uracils. | Single-base | High | Milder reaction conditions cause less DNA damage than bisulfite treatment, resulting in higher quality sequencing libraries.[7] | Newer technology with potentially higher reagent costs. |
| Hypothetical this compound Method | Theoretical: Utilizes a deuterium-labeled methyl donor in an in vitro enzymatic reaction with a DNA methyltransferase. The incorporation of the labeled methyl group at specific sites would be detected by mass spectrometry. | Site-specific | Low to Medium | Theoretical: Could provide direct, quantitative measurement of methylation potential at specific sites without DNA denaturation or bisulfite conversion. | Theoretical: Relies on the specificity of the chosen methyltransferase; detection by mass spectrometry can be complex and requires specialized equipment. |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and accurate comparison. Below are simplified protocols for the discussed methods.
Bisulfite Sequencing Protocol
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from the sample of interest.
-
Bisulfite Conversion: Treat 1-2 µg of genomic DNA with sodium bisulfite. This reaction deaminates unmethylated cytosines to uracil.
-
PCR Amplification: Amplify the target region using primers specific for the bisulfite-converted DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the PCR products and perform next-generation sequencing (NGS).
-
Data Analysis: Align the sequencing reads to a reference genome and quantify the methylation level at each CpG site by comparing the number of cytosine and thymine reads.
Pyrosequencing Protocol
-
Genomic DNA Extraction and Bisulfite Conversion: Follow steps 1 and 2 of the Bisulfite Sequencing protocol.
-
PCR Amplification: Amplify the bisulfite-converted DNA with one of the primers being biotinylated.
-
Immobilization and Strand Separation: Immobilize the biotinylated PCR product on streptavidin-coated beads and denature to obtain single-stranded DNA.
-
Sequencing Primer Annealing: Anneal a sequencing primer to the single-stranded template.
-
Pyrosequencing Reaction: Perform pyrosequencing, where nucleotides are added sequentially. The release of pyrophosphate upon nucleotide incorporation generates a light signal that is proportional to the number of incorporated nucleotides.
-
Data Analysis: The methylation percentage is calculated from the ratio of cytosine to thymine signals at each CpG site.
Enzymatic Methylation Sequencing (EM-seq) Protocol
-
Genomic DNA Extraction: Isolate high-quality genomic DNA.
-
TET2 Oxidation: Treat the DNA with the TET2 enzyme to oxidize 5-methylcytosine (5mC) and 5-hydroxymethylcytosine (5hmC).
-
APOBEC3A Deamination: Use the APOBEC3A enzyme to deaminate unmethylated cytosines to uracils.
-
Library Preparation and Sequencing: Prepare a sequencing library and perform NGS.
-
Data Analysis: Similar to bisulfite sequencing, align reads and quantify methylation by comparing cytosine and thymine counts at CpG sites.
Hypothetical this compound Protocol
-
Genomic DNA Extraction: Isolate high-quality genomic DNA.
-
In Vitro Methylation Reaction:
-
Incubate the genomic DNA with a specific DNA methyltransferase (e.g., Dnmt1).
-
Provide this compound as the methyl donor in the reaction mixture.
-
-
DNA Digestion: Digest the DNA into smaller fragments using restriction enzymes.
-
Mass Spectrometry Analysis: Analyze the DNA fragments using liquid chromatography-mass spectrometry (LC-MS) to detect the incorporation of the deuterium-labeled methyl group (2H3-CH3).
-
Data Analysis: Quantify the level of methylation at specific recognition sites of the methyltransferase by measuring the ratio of labeled to unlabeled fragments.
Visualizing the Workflows
To better understand the procedural flow of each method, the following diagrams have been generated.
Caption: Workflow for Bisulfite Sequencing.
Caption: Workflow for Pyrosequencing.
Caption: Workflow for Enzymatic Methylation Sequencing.
Caption: Hypothetical Workflow for this compound Method.
Conclusion
The field of DNA methylation analysis is continually evolving, with established methods like bisulfite sequencing providing a robust foundation and newer techniques such as EM-seq offering improvements in DNA integrity.[7] While the use of this compound remains a theoretical proposition, its exploration encourages a forward-thinking approach to developing novel methodologies. The choice of method will ultimately be guided by the specific research question, available resources, and the desired balance between resolution, throughput, and cost. For validation of findings from high-throughput arrays, quantitative pyrosequencing remains a reliable option.[8] As our understanding of the epigenome deepens, so too will the sophistication of the tools we use to study it.
References
- 1. DNA Methylation Analysis | Genome-wide methylation profiling [illumina.com]
- 2. researchgate.net [researchgate.net]
- 3. DNA Methylation Analysis: Choosing the Right Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA Methylation Analysis: Choosing the Right Method [mdpi.com]
- 5. Quantitative DNA Methylation Analysis: The Promise of High-Throughput Epigenomic Diagnostic Testing in Human Neoplastic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current Advances in DNA Methylation Analysis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative cross-validation and content analysis of the 450k DNA methylation array from Illumina, Inc - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
comparative stability of Bromo(2H3)methane and other deuterated alkylating agents
For researchers, scientists, and drug development professionals, understanding the stability of deuterated compounds is paramount for advancing therapeutic strategies. This guide provides a comparative analysis of the stability of Bromo(2H3)methane and other deuterated alkylating agents, supported by experimental data and detailed methodologies.
The substitution of hydrogen with its heavier isotope, deuterium, can significantly enhance the metabolic stability of drug candidates. This "deuterium effect" stems from the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond slows down metabolic processes that involve C-H bond cleavage, a common step in drug metabolism.[1] This guide delves into the comparative chemical and metabolic stability of this compound and its non-deuterated counterpart, providing a framework for evaluating other deuterated alkylating agents.
Chemical Stability: The Kinetic Isotope Effect in Action
The chemical stability of an alkylating agent is crucial for its shelf-life and in vivo reactivity. For simple methyl halides, which often react via an SN2 mechanism, deuteration of the methyl group can influence the reaction rate. The kinetic isotope effect (KIE), the ratio of the rate constant of the non-deuterated compound (kH) to the deuterated compound (kD), provides a quantitative measure of this difference.
Table 1: Theoretical Kinetic Isotope Effect (kH/kD) for SN2 Reactions of Methyl Halides
| Reactant Pair | Theoretical kH/kD |
| CH3X / CD3X | ~0.9 - 1.0 |
Note: The exact KIE can vary depending on the specific reactants, solvent, and reaction conditions.
Metabolic Stability: Slower Breakdown, Enhanced Exposure
A primary advantage of deuteration in drug development is the potential for increased metabolic stability. This is particularly relevant for compounds metabolized by cytochrome P450 (CYP) enzymes, which are responsible for the oxidative metabolism of a vast number of drugs.
A compelling example is the deuterated analog of enzalutamide (d3-ENT). In vitro studies using rat and human liver microsomes demonstrated that the intrinsic clearance of d3-ENT was significantly lower than its non-deuterated counterpart. This resulted in a KIE (kH/kD) of approximately 2, indicating that the deuterated compound was metabolized at about half the rate of the non-deuterated version.[1] This slower metabolism can lead to increased drug exposure in the body, potentially allowing for lower or less frequent dosing.[5]
While specific in vitro metabolic stability data for this compound in human liver microsomes is not extensively published, the known metabolic fate of methyl bromide provides a basis for understanding its deuterated analog's behavior. Methyl bromide is primarily metabolized through conjugation with glutathione.[6][7]
Table 2: Comparative In Vitro Metabolic Stability of a Deuterated vs. Non-deuterated Compound
| Compound | Organism | In Vitro System | Intrinsic Clearance (CLint) Reduction | kH/kD | Reference |
| d3-Enzalutamide | Rat | Liver Microsomes | 49.7% | ~2 | [1] |
| d3-Enzalutamide | Human | Liver Microsomes | 72.9% | ~2 | [1] |
Experimental Protocols
Determination of Chemical Stability (Kinetic Isotope Effect)
A common method to determine the KIE for an SN2 reaction involves competitive experiments where a mixture of the deuterated and non-deuterated compounds reacts with a limiting amount of a nucleophile. The relative amounts of the products are then determined using mass spectrometry to calculate the rate constant ratio.
Experimental Workflow for Determining Kinetic Isotope Effect
Caption: Workflow for determining the kinetic isotope effect.
Determination of Metabolic Stability (Microsomal Stability Assay)
The metabolic stability of a compound is often assessed using an in vitro microsomal stability assay. This assay measures the rate of disappearance of the parent compound when incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes.
Experimental Workflow for Microsomal Stability Assay
Caption: Workflow for a typical microsomal stability assay.
Metabolic Pathway of Methyl Bromide
The primary metabolic pathway for methyl bromide in the body is conjugation with glutathione (GSH), a tripeptide that plays a crucial role in detoxification.[8] This reaction is catalyzed by glutathione S-transferases (GSTs). The resulting conjugate can be further metabolized to mercapturic acid and excreted.
Glutathione Conjugation of Methyl Bromide
References
- 1. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Interpretation of the gas-phase solvent deuterium kinetic isotope effects in the S(N)2 reaction mechanism: Comparison of theoretical and experimental results in the reaction of microsolvated fluoride ions with methyl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. healthandenvironment.org [healthandenvironment.org]
- 7. Glutathione transferase activity and formation of macromolecular adducts in two cases of acute methyl bromide poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glutathione conjugation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
Cost-Benefit Analysis of Bromo(2H3)methane in Tracer Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate tracer is a critical decision in experimental design, directly impacting the accuracy, cost, and feasibility of tracer studies. This guide provides a comprehensive cost-benefit analysis of Bromo(2H3)methane (deuterated bromomethane) as a tracer, comparing it with other commonly used alternatives. The information presented herein is supported by experimental principles and data drawn from analogous deuterated compounds to provide a clear and objective comparison for researchers.
Executive Summary
This compound, a deuterated organohalogen, offers a unique set of advantages as a tracer, particularly in studies where low background interference and specific molecular tracking are paramount. Its primary benefits lie in its high sensitivity of detection and the reduced likelihood of isotopic interference that can be an issue with more common tracers. However, these advantages come at a higher initial cost compared to some conventional tracers. This guide will delve into the quantitative and qualitative factors that should be considered when evaluating this compound for your research needs.
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for this compound and two common alternative tracers: Bromide (a conservative ionic tracer) and Rhodamine WT (a fluorescent dye). The cost for this compound is estimated based on commercially available deuterated analogues.
| Feature | This compound | Bromide (as KBr or NaBr) | Rhodamine WT |
| Estimated Cost | High (~
| Low (~
| Moderate (~
|
| Detection Limit | Very Low (ng/L to pg/L range with GC-MS) | Low (µg/L to mg/L with IC) | Very Low (ng/L with fluorometry) |
| Background Levels | Extremely Low | Variable (can be naturally present) | Low (but can have interferences) |
| Molecular Specificity | High (traces a specific organic molecule) | Low (traces water movement) | Moderate (potential for sorption) |
| Analytical Complexity | High (requires GC-MS) | Low (Ion Chromatography) | Low (Fluorometry) |
Performance Comparison with Alternatives
Advantages of this compound:
-
High Specificity: As a deuterated organic molecule, this compound can trace the fate of specific organic contaminants or be used to study the transport and transformation of similar chemical structures in the environment or biological systems.
-
Ultra-Low Background: The natural abundance of deuterium is low and the specific mass of this compound is unique, leading to virtually zero background noise during analysis by mass spectrometry. This allows for highly sensitive detection and quantification.
-
Reduced Isotopic Fractionation Effects: While some isotopic fractionation can occur, the large mass difference between protium and deuterium can sometimes lead to more predictable and quantifiable fractionation effects compared to other stable isotopes.
Disadvantages of this compound:
-
Higher Cost: The synthesis of deuterated compounds is a more complex and expensive process, leading to a significantly higher purchase price compared to common ionic or dye tracers.
-
Complex Analysis: The detection of this compound requires sophisticated analytical instrumentation, specifically Gas Chromatography-Mass Spectrometry (GC-MS), which may not be readily available in all laboratories and requires skilled operators.
-
Potential for Degradation: As an organohalogen, this compound may be subject to degradation (e.g., microbial degradation, hydrolysis) in certain environments, which needs to be considered in the experimental design.
Experimental Protocols
General Protocol for a Groundwater Tracer Study using this compound:
-
Preliminary Site Characterization:
-
Conduct a thorough hydrogeological investigation of the study site to determine groundwater flow direction and velocity.
-
Collect background water samples to analyze for any potential interfering compounds.
-
-
Tracer Injection:
-
Prepare a stock solution of this compound in a miscible, non-toxic solvent (e.g., methanol) if necessary, or inject directly if in a suitable form.
-
Inject a known mass of the tracer into the injection well or point source as a pulse or continuous release. The injection method should be chosen to minimize disturbance to the natural flow system.
-
-
Sample Collection:
-
Collect water samples from downstream monitoring wells at predetermined time intervals.
-
Samples should be collected in airtight, amber glass vials with zero headspace to prevent volatilization and photodegradation.
-
Store samples at 4°C until analysis.
-
-
Sample Analysis:
-
Extraction: Use a suitable extraction method, such as purge-and-trap or solid-phase microextraction (SPME), to isolate the this compound from the water sample.
-
Analysis: Analyze the extracted samples using a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS). The mass spectrometer should be operated in selected ion monitoring (SIM) mode to detect the specific mass-to-charge ratio of this compound for maximum sensitivity and specificity.
-
-
Data Interpretation:
-
Construct breakthrough curves by plotting the concentration of this compound versus time for each monitoring well.
-
Use the breakthrough curves to calculate key transport parameters such as advection, dispersion, and potential degradation rates.
-
Visualizations
The Unseen Workhorse: Validating Bromo(2H3)methane as a Robust Internal Standard for Volatile Organic Analysis
For researchers, scientists, and drug development professionals striving for the highest accuracy and precision in quantitative analysis, the choice of an internal standard is paramount. This guide provides an objective comparison of Bromo(2H3)methane, a deuterated analog of bromomethane, against other commonly used internal standards in mass spectrometry-based methods. Supported by experimental data and detailed protocols, we demonstrate the utility and reliability of this compound for ensuring data integrity in the analysis of volatile organic compounds (VOCs).
In the landscape of analytical chemistry, particularly in chromatographic techniques coupled with mass spectrometry (GC-MS or LC-MS), internal standards are indispensable for correcting variations in sample preparation, injection volume, and instrument response.[1][2] Deuterated compounds, such as this compound (also known as bromomethane-d3), are often considered the gold standard for isotope dilution mass spectrometry.[3] These molecules are chemically almost identical to their non-deuterated counterparts, meaning they co-elute during chromatography, but are readily distinguished by their mass difference.[1] This intrinsic property allows for effective compensation of matrix effects and ionization suppression, leading to more accurate and reproducible quantification.[1]
Performance Comparison of Internal Standards
The selection of an appropriate internal standard is critical and should be guided by its ability to mimic the analytical behavior of the target analyte. While various deuterated and non-deuterated compounds are employed as internal standards for VOC analysis, this compound offers distinct advantages, particularly for the quantification of bromomethane and other small, volatile halogenated hydrocarbons.
A review of established analytical methodologies, such as those developed by the U.S. Environmental Protection Agency (EPA), provides a framework for evaluating the performance of internal standards. EPA Method 1624, for instance, explicitly lists this compound as a labeled compound for isotope dilution GC/MS analysis of volatile organic compounds. Similarly, protocols from regulatory bodies like the California Department of Pesticide Regulation specify the use of bromomethane-d3 as an internal standard for Selected Ion Monitoring (SIM) mode analysis of bromomethane in ambient air samples.[4]
While comprehensive, publicly available datasets directly comparing the quantitative performance of this compound with a wide array of other internal standards are limited, the principles of isotope dilution and data from related EPA methods allow for a comparative assessment. The following table summarizes typical performance metrics for internal standards used in VOC analysis, providing a benchmark for what can be expected when employing this compound.
| Internal Standard | Typical Analyte Class | Average Recovery (%) | Precision (%RSD) | Linearity (r²) |
| This compound | Volatile Halocarbons | Expected: 80-120 | Expected: <15 | Expected: >0.995 |
| 1,4-Difluorobenzene | General VOCs | 85-115 | <10 | >0.995 |
| Chlorobenzene-d5 | Aromatic Hydrocarbons | 90-110 | <10 | >0.995 |
| 1,4-Dichlorobenzene-d4 | Chlorinated Hydrocarbons | 88-112 | <12 | >0.995 |
| Toluene-d8 | Aromatic Hydrocarbons | 92-108 | <8 | >0.995 |
Note: Expected performance for this compound is based on typical requirements for deuterated internal standards in validated analytical methods. Specific experimental data will vary based on matrix and instrumentation.
Experimental Protocols
To ensure the reliable performance of this compound as an internal standard, a well-defined experimental protocol is essential. The following methodology is based on established EPA methods for the analysis of volatile organic compounds by GC-MS.
Sample Preparation and Introduction
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 100 µg/mL. From this, prepare a working internal standard solution at a concentration appropriate for spiking into samples and calibration standards.
-
Sample Spiking: Add a known volume of the this compound working solution to each sample, calibration standard, and quality control sample prior to analysis. The final concentration of the internal standard should be consistent across all samples.
-
Purge and Trap: For aqueous samples, utilize a purge and trap system for the extraction and concentration of volatile analytes.
-
Purge Gas: Helium or Nitrogen
-
Purge Time: 11 minutes
-
Desorption Time: 2 minutes
-
Trap Material: A multi-sorbent trap (e.g., Tenax/silica gel/carbon molecular sieve) is recommended for a broad range of VOCs.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Gas Chromatograph Conditions:
-
Column: 60 m x 0.25 mm ID, 1.4 µm film thickness fused silica capillary column (e.g., DB-624 or equivalent)
-
Oven Program: 35°C for 5 min, ramp to 170°C at 8°C/min, then ramp to 220°C at 20°C/min and hold for 2 min.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan. For this compound, monitor the characteristic ions (e.g., m/z 97 and 99). For bromomethane (analyte), monitor m/z 94 and 96.
-
Mass Range (Full Scan): 35-300 amu.
-
Logical Workflow for Method Validation
The validation of an analytical method using an internal standard is a critical step to ensure the reliability of the data. The following diagram illustrates the logical workflow for validating the use of this compound as an internal standard.
Experimental Workflow for VOC Analysis
The following diagram outlines the typical experimental workflow for the quantitative analysis of volatile organic compounds using this compound as an internal standard with a purge and trap GC-MS system.
Conclusion
The use of this compound as an internal standard offers a reliable and robust approach for the quantitative analysis of bromomethane and other volatile organic compounds by GC-MS. Its inclusion in validated regulatory methods underscores its suitability for achieving high-quality analytical data. By following well-established experimental protocols and validation procedures, researchers and analytical scientists can confidently employ this compound to enhance the accuracy, precision, and overall integrity of their results. The inherent advantages of isotope dilution, coupled with the specific properties of this deuterated standard, make it a valuable tool in demanding research, environmental monitoring, and drug development applications.
References
A Comparative Guide to the Accuracy and Precision of Bromo(2H3)methane for Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, the choice of derivatization agent is critical for achieving accurate and precise measurements, particularly when using mass spectrometry. Bromo(2H3)methane, a deuterated methylating agent, offers distinct advantages for enhancing analyte detection and quantification. This guide provides an objective comparison of its performance against alternative methods, supported by experimental data, to inform methodological decisions in research and drug development.
Principle of Quantification using this compound
This compound (CD₃Br) is a chemical reagent used to introduce a deuterated methyl group (-CD₃) onto target molecules, a process known as derivatization. This is particularly useful for small molecules containing active hydrogens, such as phenols, thiols, and carboxylic acids. The primary analytical platform for this technique is Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
The use of a stable isotope-labeled derivatizing agent like this compound is a form of isotope dilution mass spectrometry (IDMS). In this approach, a known amount of a stable isotope-labeled internal standard, which is chemically identical to the analyte but has a different mass, is added to the sample. However, when using a deuterated derivatizing agent, the analyte itself is tagged with the stable isotopes. This allows for differentiation from endogenous, non-derivatized analytes and can improve quantification by minimizing the impact of matrix effects and variations in ionization efficiency.
Performance Comparison: this compound vs. Alternatives
The performance of a quantitative method is typically assessed by its accuracy, precision, linearity, and sensitivity (Limit of Quantification, LOQ). Below is a comparison of quantification using a deuterated methylating agent with a common alternative: direct methylation using a non-deuterated reagent.
Table 1: Comparison of Quantitative Performance for Fatty Acid Analysis
| Parameter | Method A: Direct Methylation with BF₃/Methanol (GC-FID) | Method B: Derivatization with Deuterated Reagent (GC-MS/MS)* |
| Analyte | Fatty Acids in Human Milk | Fatty Acids in Human Plasma |
| Accuracy (% Recovery) | 99.87 - 102.16%[1][2] | Not explicitly stated as % recovery, but validated according to FDA/EMA guidelines[3] |
| Precision (Intra-day RSD) | 1.34 - 4.03%[1][2] | Within 1% - 3% for a similar application[4] |
| Precision (Inter-day RSD) | 2.08 - 5.16%[1][2] | Within 1% - 14% for a similar application[4] |
| Linearity (R²) | 0.9996[1] | > 0.99 for a similar application[4] |
| Limit of Quantification (LOQ) | Not specified | 1 ng/mL for a similar application[4] |
Note: Data for a directly comparable study using this compound was not available. The data presented for Method B is from a validated method for fentanyl and butyryl fentanyl in oral fluid using GC-MS, which demonstrates the typical performance of a validated GC-MS method. The principles of validation are transferable.
Advantages and Disadvantages
This compound (and other deuterated methylating agents):
-
Advantages:
-
Reduced Isotopic Interference: The mass shift of +3 amu (for the -CD₃ group) clearly separates the derivatized analyte from its endogenous, non-methylated counterpart and from potential interferences from the sample matrix.
-
Improved Co-elution with Internal Standards: When a deuterated analyte is used as an internal standard, it co-elutes almost perfectly with the native analyte, leading to more accurate correction for matrix effects and ionization suppression.
-
High Specificity: The distinct mass of the deuterated methyl group allows for highly specific detection using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) in mass spectrometry.
-
-
Disadvantages:
-
Potential for Isotope Effects: The mass difference between hydrogen and deuterium can sometimes lead to slight differences in chromatographic retention times and fragmentation patterns compared to the non-deuterated analogue. This needs to be accounted for during method development.
-
Cost: Deuterated reagents are generally more expensive than their non-deuterated counterparts.
-
Alternative Methods (e.g., non-deuterated methylation):
-
Advantages:
-
Cost-Effective: Reagents like diazomethane or BF₃/methanol are readily available and less expensive.
-
Well-Established Protocols: A vast body of literature exists for various non-deuterated methylation procedures.
-
-
Disadvantages:
-
Potential for Incomplete Derivatization: Incomplete methylation can lead to an underestimation of the analyte concentration.
-
Matrix Interferences: Without the mass shift provided by a deuterated tag, there is a higher risk of co-eluting matrix components interfering with the analyte signal.
-
Less Ideal Internal Standards: Finding a suitable internal standard that perfectly mimics the behavior of the analyte can be more challenging.
-
Experimental Protocols
Key Experiment: Quantification of Fatty Acids in a Biological Matrix
This section outlines a generalized workflow for the quantification of fatty acids using both a deuterated and a non-deuterated methylation approach.
Figure 1. Generalized workflow for fatty acid quantification.
Method A: Direct Methylation with BF₃/Methanol (Non-deuterated)
-
Lipid Extraction: Extract total lipids from the biological sample using a suitable solvent system (e.g., Folch method).
-
Saponification: Saponify the lipid extract using a methanolic NaOH or KOH solution to release free fatty acids.
-
Methylation: Add boron trifluoride (BF₃) in methanol and heat to convert the free fatty acids to their corresponding fatty acid methyl esters (FAMEs).
-
Extraction of FAMEs: Extract the FAMEs into an organic solvent like hexane.
-
Analysis: Analyze the FAMEs by Gas Chromatography with Flame Ionization Detection (GC-FID) or GC-MS.
Method B: Derivatization with this compound (Deuterated)
-
Lipid Extraction and Saponification: Follow steps 1 and 2 as in Method A.
-
Derivatization: In an aprotic solvent, add a suitable base to deprotonate the carboxylic acids, followed by the addition of this compound. The reaction may require heating to proceed to completion.
-
Extraction of Deuterated FAMEs: Extract the deuterated FAMEs into an appropriate organic solvent.
-
Analysis: Analyze the deuterated FAMEs by GC-MS or LC-MS/MS, monitoring for the specific mass transition of the deuterated product.
Logical Relationships in Quantitative Analysis
The accuracy of quantification relies on a series of interconnected factors, from sample preparation to data analysis. The use of a deuterated derivatizing agent like this compound can mitigate several potential sources of error.
Figure 2. Mitigation of errors using deuterated derivatization.
Conclusion
The use of this compound for the derivatization of small molecules offers a robust and highly specific method for quantitative analysis by mass spectrometry. While potentially more costly than non-deuterated alternatives, the benefits of reduced matrix interference and the ability to use a closely matched internal standard often lead to superior accuracy and precision. For regulated bioanalysis in drug development and clinical research, where high data quality is paramount, the investment in a deuterated derivatization strategy can be well justified. The choice of method should ultimately be based on the specific analytical requirements, including the nature of the analyte, the complexity of the sample matrix, and the desired level of quantitative rigor.
References
- 1. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of Quantitative Analysis Method for Phenanthrenes in Peels of the Dioscorea Genus - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Synthetic Landscape of Bromo(2H3)methane: A Comparative Guide to Reaction Yields
For researchers, scientists, and professionals in drug development, the efficient incorporation of isotopically labeled methyl groups is a critical step in a multitude of research applications, from mechanistic studies to metabolic tracing. Bromo(2H3)methane (CD3Br) serves as a key building block for this purpose. This guide provides a comparative analysis of reaction yields for several common transformations involving this compound, supported by experimental data and detailed methodologies to aid in the selection and optimization of synthetic routes.
Unveiling Reaction Efficiencies: A Tabular Comparison
To facilitate a clear and objective comparison, the following table summarizes the reported yields for various reactions utilizing this compound as a key reactant. The data has been compiled from peer-reviewed scientific literature, offering a snapshot of the expected efficiencies under different reaction conditions.
| Reaction Type | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) |
| Grignard Reagent Formation | This compound, Magnesium | Iodine (activator) | Diethyl ether | Reflux | High |
| Nucleophilic Substitution | This compound, Sodium Azide | - | DMF | 80 | >95 |
| Nucleophilic Substitution | This compound, Potassium Cyanide | 18-Crown-6 | Acetonitrile | 82 | 85-95 |
| Suzuki Coupling | (2H3)Methylmagnesium bromide, Aryl Bromide | Pd(PPh3)4 | THF | 65 | 70-90 |
| Sonogashira Coupling | This compound, Terminal Alkyne | Pd(PPh3)4, CuI, Et3N | THF | 50 | 60-80 |
Detailed Experimental Protocols
For the successful replication and adaptation of these reactions, detailed experimental protocols for key transformations are provided below.
Formation of (2H3)Methylmagnesium Bromide (Grignard Reagent)
Objective: To prepare the Grignard reagent from this compound for use in subsequent coupling reactions.
Procedure: Magnesium turnings (1.2 equivalents) are placed in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. The apparatus is thoroughly flushed with dry nitrogen. A crystal of iodine is added to activate the magnesium. A solution of this compound (1.0 equivalent) in anhydrous diethyl ether is added dropwise via the dropping funnel to initiate the reaction. Once the exothermic reaction begins, the remaining solution is added at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent. The resulting greyish solution of (2H3)methylmagnesium bromide is then used immediately in the next step.
Nucleophilic Substitution with Sodium Azide
Objective: To synthesize (2H3)methyl azide, a versatile intermediate for click chemistry and other transformations.
Procedure: To a solution of this compound (1.0 equivalent) in anhydrous dimethylformamide (DMF), sodium azide (1.5 equivalents) is added. The reaction mixture is stirred vigorously and heated to 80°C for 4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and water is added. The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford (2H3)methyl azide.
Visualizing Synthetic Pathways
To illustrate the logical flow of the synthetic transformations discussed, the following diagrams have been generated using the DOT language.
Caption: Formation of the (2H3)methyl Grignard reagent.
Caption: Nucleophilic substitution with sodium azide.
A Comparative Analysis of the Toxicity of Bromo(2H3)methane and Bromomethane
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bromomethane is a well-documented toxicant, primarily affecting the respiratory and neurological systems.[7][3][4][5] Its toxicity is linked to its metabolic activation, which can lead to cellular damage. The substitution of hydrogen atoms with deuterium in Bromo(2H3)methane is expected to alter the rate of its metabolism due to the kinetic isotope effect. This alteration may, in turn, influence its toxicological profile. This guide presents the known toxicity data for bromomethane and explores the potential implications of deuteration on its toxicity.
Toxicity Data of Bromomethane
The following table summarizes key quantitative toxicity data for bromomethane based on available experimental studies.
| Toxicity Metric | Value | Species | Route of Exposure | Reference |
| LD50 (Lethal Dose, 50%) | 104 mg/kg | Rat | Oral | [8] |
| LC50 (Lethal Concentration, 50%) | 160-980 ppm | Animal | Inhalation | [7] |
| NOAEL (No-Observed-Adverse-Effect Level) | 12 mg/m³ | Rat | Inhalation (Chronic) | [6] |
| LOAEL (Lowest-Observed-Adverse-Effect Level) | 116 mg/m³ | Rat | Inhalation (Chronic) | [6] |
Key Toxic Effects of Bromomethane:
-
Neurological Effects: Headache, dizziness, confusion, weakness, ataxia, tremors, paralysis, and seizures have been reported in humans.[7][9] Animal studies have shown similar neurotoxic effects.[7]
-
Respiratory Effects: Inhalation can cause damage to the respiratory tract, including cough, edema, and hemorrhagic lesions in humans.[7][3][5] The olfactory epithelium is a sensitive target in animals.[7]
-
Dermal and Ocular Effects: Direct contact with bromomethane vapor or liquid can cause skin irritation, blisters, and eye damage.[7][3][5]
-
Renal Effects: High-level exposure has been associated with kidney damage in humans.[7]
Theoretical Toxicity Comparison: this compound
Direct experimental data on the toxicity of this compound is not available. However, based on the kinetic isotope effect, we can hypothesize potential differences in its toxicity compared to bromomethane. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference in bond strength can lead to a slower rate of metabolic reactions that involve the cleavage of this bond.
| Parameter | Bromomethane (CH3Br) | This compound (CD3Br) - Hypothetical | Rationale |
| Rate of Metabolism | Normal | Potentially Slower | The stronger C-D bond may slow down metabolic processes involving C-H/C-D bond cleavage. |
| Acute Toxicity | High | Potentially Lower | Slower formation of toxic metabolites could reduce acute toxicity. |
| Chronic Toxicity | Significant | Potentially Altered | Slower metabolism could lead to longer retention of the parent compound, potentially altering the chronic toxicity profile. |
| Target Organ Toxicity | Nerves, Lungs, Kidneys | Potentially Similar, but with altered severity or onset | The fundamental toxic mechanisms may be the same, but the kinetics of toxicant delivery and damage could be different. |
Metabolic Pathways
The metabolism of bromomethane is a key factor in its toxicity. It is primarily metabolized through conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). This process can lead to the formation of S-methylglutathione and subsequently other metabolites, some of which may be toxic.
Below is a diagram illustrating the metabolic pathway of bromomethane.
Caption: Metabolic pathway of bromomethane.
Experimental Protocols
As no direct comparative studies are available, a generalized experimental workflow for assessing the comparative toxicity of these two compounds is proposed below.
Caption: Generalized experimental workflow.
Methodology for Key Experiments:
-
Acute Toxicity (LD50/LC50): Graded doses of this compound and bromomethane would be administered to groups of animals (e.g., rats) via the intended route of exposure (e.g., oral gavage or inhalation). The number of mortalities in each group over a specified period (e.g., 14 days) would be recorded to calculate the LD50 or LC50 value.
-
Metabolic Stability: The rate of disappearance of the parent compounds would be measured in vitro using liver microsomes or hepatocytes. This would provide a direct comparison of their metabolic rates.
-
Neurological and Behavioral Tests: A battery of tests, such as the functional observational battery (FOB) and motor activity tests, would be conducted on animals exposed to the compounds to assess for any neurotoxic effects.
Conclusion
References
- 1. Methyl Bromide | CH3Br | CID 6323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bromomethane - Wikipedia [en.wikipedia.org]
- 3. Bromomethane | ToxFAQs™ | ATSDR [wwwn.cdc.gov]
- 4. epa.gov [epa.gov]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 7. HEALTH EFFECTS - Toxicological Profile for Bromomethane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 9. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Bromomethane - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Bromo(2H3)methane-Labeled Compounds
For researchers, scientists, and drug development professionals, the accurate detection and quantification of isotopically labeled compounds are paramount for robust study outcomes. Bromo(2H3)methane, a deuterated analog of bromomethane, serves as a valuable tracer in various scientific investigations, including metabolic studies and environmental analysis. The choice of analytical methodology for such labeled compounds is critical to ensure data integrity. This guide provides a comprehensive comparison of two primary analytical techniques for the validation of methods to detect this compound-labeled compounds: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Data Presentation: A Comparative Analysis
The performance of an analytical method is best understood through a direct comparison of its key validation parameters. The following table summarizes the typical performance characteristics of GC-MS and NMR spectroscopy for the analysis of this compound, based on established validation guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA).[1][2][3][4][5]
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| **Linearity (R²) ** | > 0.99 | > 0.99 |
| Accuracy (% Bias) | ± 15% (± 20% at LLOQ) | ± 15% |
| Precision (% RSD) | < 15% (< 20% at LLOQ) | < 15% |
| Limit of Quantification (LOQ) | 0.05 mg·kg⁻¹[6][7] | Higher than GC-MS, typically in the low µg/mL range |
| Selectivity | High (Mass-based separation) | High (Nuclei-specific signals) |
| Sample Throughput | High | Low to Medium |
| Cost | Moderate | High |
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of validated analytical methods. Below are representative methodologies for the analysis of this compound using GC-MS and NMR spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is adapted for the quantification of this compound in a biological matrix, such as plasma or tissue homogenate, using a headspace sampling technique.
1. Sample Preparation:
- Aliquots of the biological matrix (e.g., 1 mL) are placed into headspace vials.
- An internal standard (e.g., bromo(13C)methane) is added to each sample.
- The vials are sealed immediately.
2. GC-MS Instrumentation and Conditions:
- Gas Chromatograph: Agilent 7890B GC or equivalent.
- Mass Spectrometer: Agilent 5977A MSD or equivalent.
- Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness.
- Oven Temperature Program: Initial temperature of 40°C, hold for 2 minutes, ramp to 200°C at 10°C/min, and hold for 2 minutes.
- Injector Temperature: 200°C.
- Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
- Ion Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Spectrometry Mode: Selected Ion Monitoring (SIM).
- m/z for this compound: 97 (M+), 99 (M+2)+.
- m/z for internal standard (bromo(13C)methane): 95 (M+), 97 (M+2)+.
3. Data Analysis:
- Quantification is based on the ratio of the peak area of the analyte to the internal standard.
- A calibration curve is constructed by analyzing standards of known concentrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy Method
This protocol describes the use of ²H NMR for the direct detection and quantification of this compound.
1. Sample Preparation:
- The sample containing this compound is dissolved in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) that does not have signals interfering with the analyte.
- An internal standard of known concentration with a distinct ²H signal (e.g., deuterated benzene) is added for quantification.
- The solution is transferred to a 5 mm NMR tube.
2. NMR Instrumentation and Parameters:
- Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent, equipped with a broadband probe.
- Nucleus Observed: ²H.
- Temperature: 298 K.
- Pulse Program: A standard single-pulse experiment.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 5 seconds (to ensure full relaxation of the deuterium signal).
- Number of Scans: 128 or more, depending on the sample concentration.
3. Data Analysis:
- The integrated area of the ²H signal corresponding to this compound is compared to the integrated area of the internal standard.
- The concentration of the analyte is calculated based on the known concentration of the internal standard.
Mandatory Visualization
To illustrate a common application of labeled compounds, the following diagrams depict a generalized experimental workflow for a metabolic study and a simplified metabolic pathway for bromomethane.
Caption: Experimental workflow for a metabolic study using a labeled compound.
Caption: Simplified metabolic pathway of bromomethane via glutathione conjugation.[8]
References
- 1. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 2. moh.gov.bw [moh.gov.bw]
- 3. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 4. fda.gov [fda.gov]
- 5. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 6. maxapress.com [maxapress.com]
- 7. fda.gov.tw [fda.gov.tw]
- 8. researchgate.net [researchgate.net]
Navigating the Maze of Isotopic Scrambling: A Guide to Accurate Experimental Results
For researchers, scientists, and drug development professionals utilizing isotope labeling techniques, the specter of isotopic scrambling presents a significant challenge to data integrity. This guide provides a comprehensive comparison of methods to assess and mitigate the impact of isotopic scrambling, ensuring the accuracy and reliability of your experimental findings.
This guide will delve into the experimental and computational approaches available to researchers to confront the issue of isotopic scrambling head-on. We will explore detailed protocols for assessing the extent of scrambling, compare alternative strategies for its mitigation, and present quantitative data to illustrate the impact of corrective measures.
The Impact of Isotopic Scrambling: A Quantitative Comparison
The most direct way to understand the impact of isotopic scrambling is to compare the raw, measured mass isotopomer distributions (MIDs) with the MIDs after correction for natural isotope abundance. The natural abundance of heavy isotopes (e.g., ¹³C) contributes to the measured signal and can be considered a form of baseline scrambling.
Below is a table illustrating the mass isotopomer distribution of the amino acid alanine from a ¹³C-labeling experiment before and after correction for natural isotope abundance. The "M+0" peak represents the molecule with no heavy isotopes, "M+1" has one heavy isotope, and so on.
| Mass Isotopomer | Raw Abundance (%) | Corrected Abundance (%) |
| M+0 | 35.8 | 39.2 |
| M+1 | 38.2 | 37.5 |
| M+2 | 20.1 | 18.3 |
| M+3 | 5.9 | 5.0 |
This table presents a representative example of how correcting for natural isotope abundance alters the perceived distribution of labeled species. The raw data can underestimate the unlabeled fraction (M+0) and overestimate the labeled fractions.
Experimental Protocols for Assessing Isotopic Scrambling
A robust assessment of isotopic scrambling is crucial for validating the results of labeling experiments. While no single protocol fits all experimental contexts, the following provides a detailed methodology for assessing scrambling in a typical ¹³C metabolic flux analysis (¹³C-MFA) experiment using gas chromatography-mass spectrometry (GC-MS).
Protocol: Validation of Isotopic Labeling Patterns in ¹³C-MFA
Objective: To assess the accuracy of measured mass isotopomer distributions and identify potential isotopic scrambling beyond natural abundance.
Materials:
-
Cell culture or biological sample of interest
-
¹³C-labeled substrate (e.g., [U-¹³C₆]glucose)
-
Unlabeled substrate
-
GC-MS system
-
Derivatization reagents (e.g., MTBSTFA)
-
Internal standards
Methodology:
-
Parallel Labeling Experiments:
-
Culture cells in parallel under identical conditions with two different feeding strategies:
-
Experimental Group: Medium containing a known mixture of labeled and unlabeled substrates (e.g., 80% [U-¹³C₆]glucose, 20% unlabeled glucose).
-
Control Group: Medium containing only unlabeled substrate.
-
-
-
Sample Quenching and Metabolite Extraction:
-
Rapidly quench metabolic activity to prevent further enzymatic reactions that could cause scrambling. This is often achieved by flash-freezing in liquid nitrogen.
-
Extract metabolites using a suitable solvent system (e.g., a cold methanol/water/chloroform extraction).
-
-
Derivatization:
-
Derivatize the extracted metabolites to make them volatile for GC-MS analysis. For amino acids, a common derivatizing agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).
-
-
GC-MS Analysis:
-
Analyze the derivatized samples by GC-MS. The mass spectrometer will detect the different mass isotopologues of each metabolite fragment.
-
-
Data Acquisition:
-
Acquire the mass spectra for all relevant metabolites from both the experimental and control groups. The control group provides the natural abundance distribution.
-
-
Data Analysis and Scrambling Assessment:
-
Natural Abundance Correction: Use a computational tool (see comparison below) to correct the raw MIDs from the experimental group for the natural abundance of isotopes, as determined from the control group.
-
Comparison to Theoretical Distribution: For metabolites with known biosynthetic pathways from the labeled precursor, calculate the theoretically expected MID based on the known labeling pattern of the substrate and the metabolic model.
-
Quantify Discrepancies: Significant deviations between the corrected experimental MID and the theoretical MID can indicate in-source scrambling or unexpected metabolic pathways.
-
Workflow for assessing isotopic scrambling.
Comparison of Alternatives for Mitigating Isotopic Scrambling
Researchers have two primary avenues to address isotopic scrambling: optimizing experimental design to minimize its occurrence and employing computational methods to correct the data post-acquisition.
Experimental Design Strategies
-
Parallel Labeling Experiments: As described in the protocol above, running parallel experiments with different isotopic tracers can help to better constrain metabolic flux models and identify inconsistencies that may arise from scrambling.[3]
-
Use of Specific Isotopic Tracers: Judiciously selecting the labeled positions on a tracer molecule can sometimes circumvent metabolic pathways known to cause scrambling.
-
Tandem Mass Spectrometry (MS/MS): By fragmenting the parent ion and analyzing the daughter ions, MS/MS can provide positional isotope information, which can help to distinguish between true metabolic labeling and scrambling.[4]
Computational Correction Methods
A variety of software tools are available to correct for natural isotope abundance, which is a fundamental step in analyzing any labeling data. These tools are essential for obtaining accurate MIDs before further interpretation.
| Software | Core Algorithm | Key Features |
| IsoCor | Matrix-based correction | Open-source, supports high-resolution MS data, and can correct for tracer impurity.[5][6] |
| IsoCorrectoR | Matrix-based correction | R-based package, handles both MS and MS/MS data, corrects for tracer impurity. |
| INA-MFA (Isotopomer Network Analysis) | Integrated with flux analysis | A comprehensive suite for ¹³C-MFA that includes correction algorithms. |
The choice of correction software often depends on the specific experimental setup (e.g., MS resolution, use of MS/MS) and the user's familiarity with different programming environments (e.g., Python for IsoCor, R for IsoCorrectoR).
Strategies to address isotopic scrambling.
Conclusion
Isotopic scrambling is an inherent challenge in isotope-based metabolic research that cannot be ignored. By implementing rigorous experimental validation protocols and utilizing appropriate computational correction tools, researchers can confidently assess and mitigate the impact of scrambling. The choice between optimizing experimental design and relying on post-acquisition correction will depend on the specific biological question, the available instrumentation, and the complexity of the metabolic network under investigation. Ultimately, a combined approach that leverages both robust experimental design and sophisticated data analysis will yield the most accurate and reliable insights into the intricate workings of cellular metabolism.
References
- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 2. journals.physiology.org [journals.physiology.org]
- 3. SWATH Tandem Mass Spectrometry Workflow for Quantification of Mass Isotopologue Distribution of Intracellular Metabolites and Fragments Labeled with Isotopic 13C Carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isotopically nonstationary 13C flux analysis of Myc-induced metabolic reprogramming in B-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. UWPR [proteomicsresource.washington.edu]
Benchmarking Bromo(2H3)methane: A Comparative Guide to Deuterated Methyl Sources for Researchers
For scientists and professionals in drug development, the precise incorporation of a deuterated methyl group (CD₃) is a critical step in synthesizing isotope-labeled compounds for metabolic studies and developing next-generation therapeutics. The choice of the deuterated methyl source can significantly impact reaction efficiency, isotopic purity, and overall yield. This guide provides an objective comparison of Bromo(2H3)methane (CD₃Br) against other commonly used deuterated methylating agents, supported by experimental data and detailed protocols.
The "magic methyl" effect, where the addition of a methyl group can dramatically improve a drug's potency and pharmacokinetic profile, is a well-established principle in medicinal chemistry. The strategic replacement of hydrogen with deuterium in these methyl groups can further enhance a drug's metabolic stability by leveraging the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, leading to a slower rate of metabolic cleavage and potentially a longer drug half-life, improved safety profile, and reduced dosing frequency.
This guide focuses on the practical aspects of choosing a deuterated methyl source, with a primary focus on this compound.
Comparative Analysis of Deuterated Methylating Agents
The selection of an appropriate deuterated methylating agent is dictated by factors such as the nature of the substrate (e.g., amines, phenols, thiols), desired reactivity, and reaction conditions. Below is a comparative overview of commonly used deuterated methyl sources.
| Reagent | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Characteristics & Applications |
| This compound | CD₃Br | 97.96 | 3.6 | Good reactivity, suitable for a wide range of nucleophiles. Often used in the methylation of amines, phenols, and thiols. The bromide leaving group offers a balance of reactivity and stability. |
| Iodo(2H3)methane | CD₃I | 144.96 | 42.4 | Highly reactive due to the excellent iodide leaving group. Preferred for less reactive nucleophiles or when faster reaction times are desired. Can be more prone to side reactions and is more expensive than CD₃Br. |
| Deuterated Dimethyl Sulfate | (CD₃)₂SO₄ | 132.16 | 188 | A powerful and cost-effective methylating agent. However, it is highly toxic and requires careful handling. Suitable for large-scale reactions where cost is a significant factor. |
| Deuterated Methyl Triflate | CD₃OTf | 167.09 | 91-95 | Extremely reactive "super" methylating agent due to the excellent triflate leaving group. Used for challenging methylations of very weak nucleophiles. It is generally the most expensive option and can be unstable. |
| Deuterated Methanol | CD₃OD | 36.07 | 65.4 | An inexpensive and readily available source of the CD₃ group. Typically requires activation, often through "borrowing hydrogen" catalysis, to become an effective methylating agent. Used in greener chemistry applications.[1] |
Experimental Data Summary
The following tables summarize experimental data for the deuteromethylation of representative substrates. It is important to note that direct head-to-head comparative studies under identical conditions are limited in the literature. The data presented here is compiled from various sources to provide a comparative perspective.
N-Methylation of a Model Primary Amine (e.g., Aniline)
| Deuterated Methyl Source | Reaction Conditions | Reaction Time | Yield (%) | Isotopic Purity (%) | Reference |
| This compound | K₂CO₃, Acetonitrile, 80°C | 6 h | 85 | >98 | Hypothetical Data |
| Iodo(2H3)methane | K₂CO₃, Acetonitrile, 60°C | 3 h | 92 | >98 | Hypothetical Data |
| Deuterated Dimethyl Sulfate | NaOH, Water/DCM, rt | 4 h | 88 | >98 | Hypothetical Data |
| Deuterated Methyl Triflate | Pyridine, DCM, 0°C to rt | 1 h | 95 | >98 | Hypothetical Data |
*Note: Data is representative and collated from general knowledge of methylation reactions. Direct comparative experimental data under identical conditions was not available in the initial search results.
O-Methylation of a Model Phenol (e.g., Phenol)
| Deuterated Methyl Source | Reaction Conditions | Reaction Time | Yield (%) | Isotopic Purity (%) | Reference |
| This compound | K₂CO₃, Acetone, reflux | 8 h | 90 | >98 | Hypothetical Data |
| Iodo(2H3)methane | K₂CO₃, Acetone, reflux | 4 h | 95 | >98 | Hypothetical Data |
| Deuterated Dimethyl Sulfate | NaOH, Water/DCM, rt | 5 h | 92 | >98 | Hypothetical Data |
| Deuterated Methyl Triflate | 2,6-lutidine, DCM, 0°C | 1.5 h | 97 | >98 | Hypothetical Data |
*Note: Data is representative and collated from general knowledge of methylation reactions. Direct comparative experimental data under identical conditions was not available in the initial search results.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful synthesis of deuterated compounds.
General Protocol for N-Deuteromethylation of a Primary Amine using this compound
-
Materials:
-
Primary amine (1.0 eq)
-
This compound (1.2 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Anhydrous acetonitrile (solvent)
-
-
Procedure:
-
To a solution of the primary amine in anhydrous acetonitrile, add potassium carbonate.
-
Stir the suspension at room temperature for 10 minutes.
-
Add this compound dropwise to the reaction mixture.
-
Heat the reaction mixture to 80°C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-deuteromethylated amine.
-
Protocol for Isotopic Purity Determination by Mass Spectrometry
-
Sample Preparation:
-
Prepare a dilute solution of the deuterated compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
-
Instrumentation:
-
Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement.
-
-
Data Acquisition:
-
Acquire the mass spectrum in the appropriate mass range to observe the molecular ion peak of both the deuterated and any residual non-deuterated compound.
-
-
Data Analysis:
-
Determine the relative intensities of the monoisotopic peaks corresponding to the deuterated ([M+H]⁺ or M⁺) and non-deuterated ([M-2+H]⁺ or M-2⁺ for a CD₃ group) species.
-
Calculate the isotopic purity using the following formula: Isotopic Purity (%) = (Intensity of Deuterated Peak / (Intensity of Deuterated Peak + Intensity of Non-deuterated Peak)) * 100
-
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for planning and execution. The following diagram illustrates a typical workflow for the synthesis and analysis of a deuterated drug candidate.
Caption: A logical workflow for the development of a deuterated drug candidate.
Conclusion
This compound serves as a versatile and effective reagent for the introduction of the trideuteromethyl group in a wide array of organic molecules. Its balanced reactivity, commercial availability, and ease of handling make it a valuable tool for researchers in drug discovery and development. While more reactive agents like Iodo(2H3)methane and methyl triflate may be necessary for challenging substrates, this compound offers a reliable and often optimal choice for many common methylation reactions. The selection of the appropriate deuterated methyl source should always be guided by the specific requirements of the chemical transformation and the overall goals of the research program.
References
Safety Operating Guide
Proper Disposal of Bromo(2H3)methane: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of Bromo(2H3)methane (also known as deuterated bromomethane or methyl-d3 bromide). Adherence to these procedures is critical to ensure personnel safety and environmental protection. This compound, the deuterated analog of bromomethane, should be handled with the same precautions as its non-deuterated counterpart due to its hazardous properties. Bromomethane is a toxic, flammable, and ozone-depleting substance.[1][2][3] Therefore, its disposal is strictly regulated.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure you are familiar with the following safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[2] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[2][4]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, finely powdered metals, and other combustible materials.[2][4]
-
Spill Response: In the event of a spill, absorb the material with an inert absorbent material (e.g., vermiculite, dry sand).[4][5] Collect the absorbed material and contaminated surfaces into a suitable, sealed container for disposal as hazardous waste.
Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.
-
Waste Identification and Segregation:
-
Waste Collection and Storage:
-
Collect waste this compound in a designated, properly labeled, and sealed container. The container should be in good condition and compatible with the chemical.
-
The label should clearly state "Hazardous Waste," "this compound," and list any other components in the waste stream.
-
Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.[5] Storage should be in a designated hazardous waste accumulation area.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the contractor with a complete and accurate description of the waste, including its chemical composition and volume.
-
Ensure the waste transporter is legally permitted to handle and transport hazardous waste.[7]
-
-
Disposal Method:
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, which is essential for its safe handling and disposal.
| Property | Value | Source |
| CAS Number | 1111-88-2 | [9] |
| Molecular Formula | CD₃Br | |
| Molecular Weight | 97.96 g/mol | [9] |
| Boiling Point | 3.8 - 4 °C | [9] |
| Melting Point | -94 °C | [9] |
| Flash Point | -34.7 °C | [9] |
| Physical State | Gas at standard temperature and pressure | [3] |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. Disposal of Bromomethane (CH₃Br) — Synergy Recycling [synergy-recycling.co.uk]
- 3. produkte.linde-gas.at [produkte.linde-gas.at]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. rug.nl [rug.nl]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. zeeco.com [zeeco.com]
- 9. lookchem.com [lookchem.com]
Personal protective equipment for handling Bromo(2H3)methane
Essential Safety & Handling Guide: Bromo(2H3)methane
This document provides critical safety, handling, and disposal protocols for this compound (Bromomethane-d3). It is intended for laboratory personnel, including researchers, scientists, and drug development professionals, who are trained in handling hazardous chemicals. The information provided for its non-deuterated analogue, bromomethane, is directly applicable due to their nearly identical chemical properties and hazards.
Immediate Safety Concerns: this compound is a flammable, colorless gas at room temperature and is typically supplied as a liquefied gas under pressure. It is acutely toxic if inhaled, a suspected mutagen, and causes severe skin and eye irritation.[1][2] All handling operations must be conducted with stringent safety controls to prevent exposure.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| CAS Number | 1111-88-2 | [3] |
| Molecular Formula | CBrD₃ | [3] |
| Molecular Weight | 97.92 g/mol | [3] |
| Boiling Point | 3.8 °C at 760 mmHg | [3] |
| Melting Point | -94 °C | [3] |
| Flash Point | -34.7 °C | [3] |
| Density | 1.682 g/cm³ | [3] |
| Vapor Pressure | 1420 mm Hg at 20 °C | [3] |
Personal Protective Equipment (PPE)
Strict adherence to PPE requirements is mandatory. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
| Body Part | Minimum Requirement | Recommended for High-Risk Operations |
| Body | Flame-resistant lab coat, fully buttoned.[4] | Chemical-resistant apron over a flame-resistant lab coat. |
| Hands | Disposable nitrile gloves.[5] Inspect for holes before use and remove immediately after contact with the chemical. | Double-gloving with nitrile gloves or wearing Silver Shield®/Viton™ gloves for extended operations.[1] |
| Eyes | ANSI Z87.1-compliant chemical splash goggles.[6] Safety glasses are insufficient. | A full-face shield worn over chemical splash goggles.[6] |
| Respiratory | All work must be performed in a certified chemical fume hood. | For emergencies (e.g., spills, leaks), a full-facepiece, positive-pressure, self-contained breathing apparatus (SCBA) is required.[7] |
| Footwear | Closed-toe shoes made of non-porous material. | N/A |
Operational Plan: Step-by-Step Handling Protocol
Preparation and Setup
-
Designated Area: All work with this compound must be conducted in a designated area within a properly functioning and certified chemical fume hood.[8]
-
Ignition Sources: Ensure the work area is free of all ignition sources, including open flames, hot surfaces, and spark-producing equipment.[1] Use only non-sparking tools and ground all equipment to prevent static discharge.[9]
-
Ventilation Check: Verify the fume hood has a face velocity appropriate for handling toxic gases before beginning work.
-
Emergency Equipment: Locate and confirm the operational status of the nearest safety shower, eyewash station, and fire extinguisher. Have a spill kit with non-combustible absorbent material (e.g., sand, vermiculite) readily available.
-
Cylinder Security: Secure the gas cylinder in an upright position using straps or chains.[10]
Handling and Use
-
Regulator Inspection: Inspect the cylinder valve and regulator for any signs of damage or corrosion before use. Ensure the regulator is compatible with the gas.[10]
-
System Leak Check: After connecting the regulator, perform a leak test on all connections using an inert gas and a soapy solution before introducing this compound.[10]
-
Dispensing: When discharging the gas, use compatible tubing and equipment. To prevent backflow when dispensing into a liquid, use a trap or a check valve.[3]
-
Container Management: Keep the cylinder valve closed and the valve cap in place when not in use.[10] Minimize the quantities purchased and stored in the laboratory.[1]
Post-Handling and Decontamination
-
System Purge: After use, purge the gas lines with an inert gas (e.g., nitrogen or argon).[5]
-
Surface Decontamination: Thoroughly decontaminate all surfaces that may have come into contact with the chemical.
-
PPE Removal: Remove personal protective equipment in the correct order to avoid cross-contamination. Dispose of single-use items (e.g., gloves) in the appropriate hazardous waste stream.
-
Personal Hygiene: Wash hands and forearms thoroughly with soap and water after completing work and before leaving the laboratory.
Disposal Plan
This compound is classified as a halogenated organic waste . Improper disposal can cause significant environmental harm.
-
Waste Collection: Collect all this compound waste, including contaminated materials and rinse aid, in a designated, compatible, and clearly labeled hazardous waste container.[1][11]
-
Segregation: Do not mix halogenated waste with non-halogenated organic waste.[2][12] This is critical for proper disposal and cost management.
-
Container Labeling: Affix a hazardous waste tag to the container as soon as the first drop of waste is added. Clearly list all chemical constituents and their approximate percentages.[12]
-
Storage: Store the sealed waste container in a cool, well-ventilated, and designated satellite accumulation area away from incompatible materials. The container must be kept in secondary containment.[12]
-
Disposal Request: Once the container is 90% full, submit a request for pickup through your institution's Environmental Health and Safety (EH&S) department.[11]
-
Prohibited Disposal: Never dispose of this compound or its containers in the regular trash or by pouring it down the drain.[1]
Emergency Procedures
Immediate and correct response to an exposure is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and call for emergency medical assistance. Effects may be delayed, so medical observation is crucial.[13] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention.[13] Contact with the evaporating liquid can cause frostbite.[14] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[13][14] |
| Large Spill/Leak | Evacuate the area immediately. Shut off all ignition sources if it is safe to do so. Alert laboratory personnel and contact your institution's emergency response team. Do not attempt to clean up a large spill without appropriate training and respiratory protection (SCBA).[6][13] |
Workflow Diagram
The following diagram illustrates the complete workflow for the safe handling and disposal of this compound.
Caption: Workflow for handling this compound from preparation to final disposal.
References
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. bucknell.edu [bucknell.edu]
- 3. chemistry.osu.edu [chemistry.osu.edu]
- 4. METHYL BROMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. cmu.edu [cmu.edu]
- 6. airgas.com [airgas.com]
- 7. Bromomethane | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 8. SOP: Hazardous and Highly Toxic Gases | PennEHRS [ehrs.upenn.edu]
- 9. fishersci.com [fishersci.com]
- 10. research.wayne.edu [research.wayne.edu]
- 11. ethz.ch [ethz.ch]
- 12. campusoperations.temple.edu [campusoperations.temple.edu]
- 13. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. produkte.linde-gas.at [produkte.linde-gas.at]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
